molecular formula C10H18O4 B3351408 THP-CH3-ethyl propionate CAS No. 3539-40-0

THP-CH3-ethyl propionate

Cat. No.: B3351408
CAS No.: 3539-40-0
M. Wt: 202.25 g/mol
InChI Key: KXSNMSYBVPOHGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

THP-CH3-ethyl propionate is a useful research compound. Its molecular formula is C10H18O4 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 2-(oxan-2-yloxy)propanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266080. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(oxan-2-yloxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-3-12-10(11)8(2)14-9-6-4-5-7-13-9/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSNMSYBVPOHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80313044
Record name Ethyl 2-[(oxan-2-yl)oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80313044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3539-40-0
Record name NSC266080
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266080
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-[(oxan-2-yl)oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80313044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties and Applications of Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)propanoate in PROTAC Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)propanoate, a key heterobifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that leverages the endogenous ubiquitin-proteasome system to achieve targeted protein degradation. The linker component is critical to the efficacy of a PROTAC, and this guide details the characteristics of this specific alkyl/ether-based linker, alongside detailed experimental protocols relevant to its synthesis and incorporation into PROTAC constructs, and subsequent evaluation of the resulting protein degraders.

Introduction to THP-CH3-ethyl propionate (B1217596)

Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)propanoate, referred to by its common name THP-CH3-ethyl propionate and identified by CAS Number 3539-40-0, is an alkyl/ether-based linker molecule.[1][2] Its structure features a central propionate group, with the hydroxyl function protected by a tetrahydropyranyl (THP) ether and an ethyl ester terminus. This compound serves as a versatile building block in the synthesis of PROTACs.[1]

PROTACs are heterobifunctional molecules comprised of two distinct ligands connected by a chemical linker.[3] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[3] The linker, such as this compound, plays a crucial role in bridging these two ligands, thereby facilitating the formation of a ternary complex (POI-PROTAC-E3 ligase) which leads to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[3]

Chemical and Physical Properties

The fundamental chemical and physical properties of Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)propanoate are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.

PropertyValueReference(s)
IUPAC Name ethyl 2-(oxan-2-yloxy)propanoate[]
CAS Number 3539-40-0[1]
Molecular Formula C₁₀H₁₈O₄[]
Molecular Weight 202.25 g/mol [1]
Boiling Point 76-81 °C (at 0.5 Torr)N/A
Density 1.05 g/cm³ (Predicted)[]
SMILES CCOC(=O)C(C)OC1CCCCO1[]
InChI Key KXSNMSYBVPOHGJ-UHFFFAOYSA-N[]

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not extensively documented in peer-reviewed literature under its CAS number, its structure suggests a straightforward synthesis via the acid-catalyzed protection of a hydroxyl group. The most plausible and widely used method is the reaction of ethyl lactate (B86563) with 3,4-dihydro-2H-pyran (DHP).

Plausible Synthesis of Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)propanoate

This protocol is based on standard procedures for the THP protection of alcohols.

Reaction Scheme:

Materials and Reagents:

  • Ethyl lactate (e.g., ethyl (2R)-2-hydroxypropanoate, CAS 7699-00-5)[5]

  • 3,4-Dihydro-2H-pyran (DHP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Acid catalyst (e.g., pyridinium (B92312) p-toluenesulfonate (PPTS) or a catalytic amount of sulfuric acid)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethyl lactate (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add 3,4-dihydro-2H-pyran (approx. 1.2 to 1.5 equivalents).

  • Add a catalytic amount of PPTS (e.g., 0.05 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by flash column chromatography on silica (B1680970) gel to yield the pure product.

Application in PROTAC Synthesis and Evaluation

The primary utility of this compound is as a linker in PROTAC synthesis.[6] The ethyl ester can be hydrolyzed to a carboxylic acid, which then serves as a handle for coupling with an amine-functionalized E3 ligase ligand or POI ligand via amide bond formation. Alternatively, the THP-protected acid can be coupled, and the THP group removed under acidic conditions to reveal a hydroxyl group for further functionalization.

General PROTAC Synthesis Workflow

The synthesis of a PROTAC using a linker derived from this compound typically follows a modular approach. The workflow involves the hydrolysis of the ester, followed by coupling reactions.

G cluster_0 Linker Preparation cluster_1 PROTAC Assembly A This compound (CAS 3539-40-0) B Hydrolysis (e.g., LiOH, THF/H₂O) A->B C THP-Protected Propanoic Acid B->C E Amide Coupling (e.g., HATU, DIPEA) C->E D POI Ligand (with amine handle) D->E F Intermediate 1 (Linker-POI Conjugate) E->F I Amide Coupling F->I G E3 Ligase Ligand (with amine handle) G->I H Final PROTAC Molecule I->H

General workflow for PROTAC synthesis using the linker.
Signaling Pathway: PROTAC-Mediated Protein Degradation

All PROTACs, including those synthesized with the this compound linker, function by hijacking the cell's ubiquitin-proteasome system (UPS). This mechanism does not typically involve classical signaling cascades but rather the induced proximity of the target protein and an E3 ligase.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated targeted protein degradation pathway.
Experimental Protocol: Western Blot for Protein Degradation

A key experiment to evaluate the efficacy of a newly synthesized PROTAC is to measure the degradation of the target protein in a cellular context. Western blotting is the standard method for this analysis.

Objective: To determine the dose-dependent degradation of a target protein after treatment with a PROTAC.

Materials:

  • Cell line expressing the protein of interest.

  • PROTAC stock solution (e.g., 10 mM in DMSO).

  • Cell culture medium and supplements.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Strip the membrane and re-probe with the loading control antibody. Quantify the band intensities and normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration).

Conclusion

Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)propanoate is a valuable chemical entity for researchers in the field of targeted protein degradation. Its structure as an alkyl/ether-based linker provides a synthetically tractable scaffold for the construction of PROTAC molecules. This guide has detailed its key chemical properties and provided robust, plausible protocols for its synthesis and its subsequent use and evaluation in a drug development context. The provided workflows and diagrams offer a clear framework for the rational design and assessment of PROTACs incorporating this versatile linker.

References

An In-depth Technical Guide to THP-CH3-ethyl propionate (CAS 3539-40-0): A PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

THP-CH3-ethyl propionate (B1217596), with the CAS number 3539-40-0, is a chemical compound utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Its IUPAC name is ethyl 2-(oxan-2-yloxy)propanoate. This molecule serves as a crucial component in the modular design of PROTACs, which are heterobifunctional molecules engineered to induce the degradation of specific target proteins within the cell. This technical guide provides a comprehensive overview of the available information on THP-CH3-ethyl propionate, including its chemical properties, its role in PROTAC technology, and representative experimental protocols.

Chemical Properties and Data Presentation

This compound is classified as an alkyl/ether-based linker. The presence of both a flexible alkyl chain and ether functionalities influences the physicochemical properties of the resulting PROTAC, such as its solubility, permeability, and conformational flexibility. These characteristics are critical for the efficacy of a PROTAC, as they impact its ability to form a stable ternary complex between the target protein and an E3 ubiquitin ligase, the key step in initiating protein degradation.

PropertyValueSource
CAS Number 3539-40-0N/A
IUPAC Name ethyl 2-(oxan-2-yloxy)propanoateN/A
Synonyms This compound, 2-[(Tetrahydropyran-2-yl)oxy]propionic acid ethyl ester[1]
Molecular Formula C10H18O4[2]
Molecular Weight 202.2475 g/mol [2]
Boiling Point 76-81 °C (at 0.5 Torr)[]
Density 1.05±0.1 g/cm³ (Predicted)[]

Role in PROTAC Technology

PROTACs are a revolutionary therapeutic modality that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects these two elements.

The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy. Alkyl/ether linkers like this compound offer a balance of flexibility and hydrophilicity, which can be advantageous for optimizing the geometry of the ternary complex and improving the pharmacokinetic properties of the PROTAC.

Experimental Protocols

Synthesis of this compound (Illustrative)

A potential synthetic route to ethyl 2-(oxan-2-yloxy)propanoate involves the protection of the hydroxyl group of ethyl lactate (B86563) with 3,4-dihydro-2H-pyran (DHP).

Materials:

  • Ethyl lactate

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium (B92312) p-toluenesulfonate (PPTS) or other suitable acid catalyst

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of ethyl lactate in dichloromethane, add 3,4-dihydro-2H-pyran.

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield ethyl 2-(oxan-2-yloxy)propanoate.

Incorporation of this compound into a PROTAC (Representative Protocol)

The following protocol outlines a general strategy for incorporating a linker with a terminal ester, such as this compound, into a PROTAC. This typically involves hydrolysis of the ester to a carboxylic acid, followed by amide bond formation.

Step 1: Hydrolysis of the Ethyl Ester

  • Dissolve this compound in a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Add lithium hydroxide (B78521) (LiOH) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid linker.

Step 2: Amide Coupling to an E3 Ligase Ligand

  • To a solution of the carboxylic acid linker in dimethylformamide (DMF), add a coupling agent such as HATU or HBTU, and a base such as diisopropylethylamine (DIPEA).

  • Stir the mixture for a few minutes to activate the carboxylic acid.

  • Add the E3 ligase ligand containing a free amine group (e.g., a derivative of thalidomide (B1683933) or pomalidomide).

  • Stir the reaction at room temperature overnight.

  • Work up the reaction by diluting with water and extracting with an organic solvent.

  • Purify the product by chromatography.

Step 3: Deprotection and Coupling to the Target Protein Ligand

  • The tetrahydropyranyl (THP) protecting group on the linker can be removed under acidic conditions (e.g., with p-toluenesulfonic acid in methanol) to reveal a hydroxyl group.

  • This hydroxyl group can then be functionalized (e.g., converted to an alkyl halide) for subsequent coupling to the target protein ligand, or the target protein ligand can be coupled directly if it has a suitable functional group for ether or ester formation.

Visualizations

The following diagrams illustrate key concepts in PROTAC technology and a representative workflow for PROTAC synthesis.

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (Protein of Interest) PROTAC PROTAC POI->PROTAC Binds to 'Warhead' Proteasome Proteasome POI->Proteasome Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->POI Ternary Complex E3_Ligase->PROTAC Binds to 'Anchor' Ub Ubiquitin Ub->POI Ubiquitination PROTAC_Synthesis_Workflow start Starting Materials linker_synthesis Synthesis of This compound start->linker_synthesis hydrolysis Hydrolysis to Carboxylic Acid Linker linker_synthesis->hydrolysis coupling1 Amide Coupling with E3 Ligase Ligand hydrolysis->coupling1 deprotection Deprotection of Linker coupling1->deprotection coupling2 Coupling with Target Protein Ligand deprotection->coupling2 final_protac Final PROTAC Molecule coupling2->final_protac

References

THP-CH3-ethyl propionate as an Alkyl/Ether PROTAC Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide addresses the core principles of using an alkyl/ether-based linker in PROTAC® (Proteolysis Targeting Chimera) design, with a focus on a molecule designated as "THP-CH3-ethyl propionate (B1217596)." It is important to note that while "THP-CH3-ethyl propionate" is listed by some chemical suppliers as a PROTAC linker, there is a notable absence of detailed, peer-reviewed scientific literature specifically describing its synthesis, characterization, and application in PROTACs at the time of this writing.[1][2][3] Therefore, this guide will provide a comprehensive overview of the role and application of alkyl/ether linkers in general, using a representative linker system to illustrate key concepts, experimental protocols, and data interpretation. This approach is intended to provide a robust framework for researchers working with similar alkyl/ether-based linkers.

Introduction to Alkyl/Ether PROTAC Linkers

PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system (UPS) to induce the degradation of a target protein of interest (POI).[4] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[] The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[6]

Alkyl/ether linkers are a common class of linkers used in PROTAC design. They are typically composed of a hydrocarbon chain (alkyl) interspersed with ether functionalities. This combination allows for a balance of properties:

  • Lipophilicity and Permeability: The alkyl chain component can enhance the lipophilicity of the PROTAC, which may improve its ability to cross cell membranes.[7]

  • Solubility and Physicochemical Properties: The ether groups can introduce polarity, which can help to mitigate the hydrophobicity of the alkyl chain and improve the solubility of the PROTAC.[6]

  • Flexibility and Conformational Control: Alkyl/ether linkers are generally flexible, which can be advantageous for allowing the POI and E3 ligase to adopt a productive orientation for ubiquitination. However, excessive flexibility can also lead to an entropic penalty upon ternary complex formation.[8]

The optimal length and composition of an alkyl/ether linker are critical and must be empirically determined for each specific POI and E3 ligase pair.[9]

The Structure of this compound

Based on its chemical name, a plausible structure for this compound is a tetrahydropyran (B127337) (THP) ring linked to a methyl group and an ethyl propionate moiety. The THP group can serve as a stable, cyclic ether, while the ethyl propionate provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand. A representative structure is depicted below:

Caption: A plausible chemical structure of this compound.

Synthesis of PROTACs with Alkyl/Ether Linkers

The synthesis of a PROTAC involving an alkyl/ether linker is typically a modular process. This involves the separate synthesis of the POI ligand and the E3 ligase ligand, each with a functional handle that allows for conjugation to the linker.

A general synthetic workflow is as follows:

  • Synthesis of Functionalized Ligands: The POI and E3 ligase ligands are synthesized with appropriate functional groups for linker attachment (e.g., an amine, a carboxylic acid, a halide).

  • Linker Synthesis/Modification: The bifunctional alkyl/ether linker is synthesized or modified to have complementary reactive groups.

  • Stepwise Conjugation: The linker is sequentially coupled to the two ligands. This often involves protection and deprotection steps to ensure selective reactions.

Representative Experimental Protocol: Amide Bond Formation for PROTAC Synthesis[8]

This protocol describes a general method for coupling a carboxylic acid-functionalized component (either a ligand or a linker-ligand intermediate) to an amine-functionalized component.

Materials:

  • Component A-COOH (e.g., POI ligand with a carboxylic acid)

  • Component B-NH2 (e.g., E3 ligase ligand with an amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Under a nitrogen atmosphere, dissolve Component A-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve Component B-NH2 (1.1 eq) in anhydrous DMF.

  • Add the solution of Component B-NH2 to the activated Component A-COOH solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired PROTAC.

Data Presentation: Evaluating PROTAC Performance

The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables present representative data for PROTACs with alkyl/ether linkers, illustrating the impact of linker length and composition on degradation efficiency.

Table 1: Impact of Alkyl/Ether Linker Length on TBK1 Degradation [10]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12-29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation [10]

Linker CompositionTarget ProteinE3 LigaseDegradation in HEK293T cells
Nine-atom alkyl chainCRBNVHLConcentration-dependent decrease
Three PEG unitsCRBNVHLWeak degradation

Experimental Protocols for PROTAC Evaluation

A thorough evaluation of a PROTAC's activity requires a series of well-defined cellular and biochemical assays.

Western Blotting for Protein Degradation

This is the most direct method to quantify the reduction in target protein levels following PROTAC treatment.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density to achieve 70-80% confluency on the day of treatment.

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of all samples.

    • Denature the proteins by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate DC50 and Dmax values from the dose-response curves.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay is crucial for assessing the functional consequences of target protein degradation, such as the inhibition of cancer cell proliferation.

Experimental Protocol (MTT Assay):

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • PROTAC Treatment:

    • Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 1-4 hours. Living cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Plot the absorbance against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

PROTAC Signaling Pathway

PROTAC_Pathway POI Protein of Interest (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex PROTAC PROTAC PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds PROTAC->TernaryComplex E3->TernaryComplex PolyUbPOI Polyubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start Design PROTAC synth_poi Synthesize/Acquire POI Ligand start->synth_poi synth_e3 Synthesize/Acquire E3 Ligase Ligand start->synth_e3 synth_linker Synthesize/Acquire Alkyl/Ether Linker start->synth_linker couple1 Couple POI Ligand to Linker synth_poi->couple1 couple2 Couple E3 Ligase Ligand to POI-Linker synth_e3->couple2 synth_linker->couple1 couple1->couple2 purify Purify and Characterize Final PROTAC couple2->purify end_synth PROTAC for Evaluation purify->end_synth degradation_assay Western Blot for Protein Degradation end_synth->degradation_assay viability_assay Cell Viability Assay (e.g., MTT) end_synth->viability_assay data_analysis Data Analysis (DC50, Dmax, IC50) degradation_assay->data_analysis viability_assay->data_analysis conclusion Lead Optimization data_analysis->conclusion

Caption: A typical workflow for the synthesis and evaluation of PROTACs.

Logical Relationships in Alkyl/Ether Linker Design

Linker_Properties linker Alkyl/Ether Linker Properties length Length linker->length composition Composition (Alkyl vs. Ether ratio) linker->composition flexibility Flexibility linker->flexibility ternary_complex Ternary Complex Formation & Stability length->ternary_complex physicochem Physicochemical Properties composition->physicochem flexibility->ternary_complex solubility Solubility physicochem->solubility permeability Permeability physicochem->permeability efficacy PROTAC Efficacy (DC50, Dmax) solubility->efficacy permeability->efficacy ternary_complex->efficacy

Caption: Interplay of properties in alkyl/ether linker design for PROTACs.

Conclusion

Alkyl/ether linkers represent a versatile and widely used class of linkers in the development of PROTACs. The ability to tune their length, composition, and flexibility provides a powerful means to optimize the degradation efficacy and physicochemical properties of these novel therapeutic agents. While specific data for "this compound" is not extensively available in the public domain, the principles and protocols outlined in this guide, using a representative alkyl/ether linker framework, provide a solid foundation for researchers and drug developers. The empirical optimization of the linker remains a critical step in the design of potent and selective PROTACs, and a systematic approach to synthesis and evaluation is paramount to success.

References

understanding the function of THP-CH3-ethyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

As an AI assistant, I am unable to provide information on "THP-CH3-ethyl propionate" as it does not appear to be a recognized chemical compound in publicly available scientific literature and chemical databases. The name seems to be a combination of chemical fragments—Tetrahydropyranyl (THP), a methyl group (CH3), and ethyl propionate—which does not correspond to a standard nomenclature for a specific molecule.

It is possible that "this compound" is an internal laboratory code, a synonym not in public use, or a novel compound that has not yet been disclosed in publications. Without a precise chemical structure or a recognized name, it is not possible to furnish an in-depth technical guide regarding its function, experimental protocols, or associated data.

To receive the requested information, please provide a standard chemical name (such as an IUPAC name), a CAS number, a chemical structure (e.g., in SMILES or InChI format), or a reference to a publication where this compound is described. This will enable a targeted search for the relevant scientific data.

Unraveling the Commercial Landscape of THP-CH3-ethyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, securing a reliable supply of specialized chemical reagents is paramount. This guide provides an in-depth look at the commercial availability of THP-CH3-ethyl propionate (B1217596), a PROTAC (Proteolysis Targeting Chimera) linker comprised of alkyl and ether groups, utilized in PROTAC synthesis.[1] While the nomenclature "THP-CH3-ethyl propionate" appears to be specific, it is commercially available and listed by chemical suppliers.

Commercial Availability

Several chemical suppliers list this compound in their catalogs, indicating its accessibility for research and development purposes. The following table summarizes the available information from prominent suppliers.

SupplierProduct NameCAS NumberAdditional Information
Amsbio This compoundNot SpecifiedDescribed as a PROTAC linker for use in PROTAC synthesis.[1]
BLD Pharm This compound3539-40-0Documentation such as NMR, HPLC, and LC-MS may be available.[2]

It is important to note that while the compound is available, detailed specifications such as purity, quantity, and pricing often require direct inquiry with the suppliers.

Understanding the Chemical Identity

The name "this compound" suggests a molecule containing a tetrahydropyran (B127337) (THP) group, a methyl (CH3) group, and an ethyl propionate structure. The CAS number provided by BLD Pharm (3539-40-0) corresponds to this specific compound, distinguishing it from other related esters and THP-protected molecules that are also commercially available, such as:

  • Ethyl 3-(pyridin-2-ylamino)propanoate[3]

  • Ethyl 3,4,5,6-tetrahydro-2-oxo-2h-pyran-3-carboxylate[4]

  • Methyl 3-((tetrahydro-2H-pyran-2-yl)oxy)propanoate[5]

  • Ethyl 2-methyl-2-(tetrahydro-2H-pyran-4-yl)propanoate[6]

  • Basic Ethyl propionate[7][8][9]

Researchers should verify the chemical structure and CAS number to ensure they are procuring the correct reagent for their specific application.

Experimental Protocols and Signaling Pathways

Due to the specialized nature of this compound as a PROTAC linker, detailed experimental protocols and its involvement in specific signaling pathways are typically found within proprietary research and development settings or specialized scientific literature. Publicly available, standardized protocols or pathway diagrams for this specific compound are not readily found.

However, a generalized workflow for utilizing a PROTAC linker in the synthesis of a PROTAC molecule can be conceptualized. This involves the chemical conjugation of the linker to a ligand for an E3 ubiquitin ligase and a ligand for the target protein of interest.

Below is a conceptual workflow for PROTAC synthesis utilizing a linker like this compound.

Caption: Conceptual workflow for PROTAC synthesis.

This diagram illustrates the general steps involved in synthesizing a PROTAC molecule, where a bifunctional linker is used to connect the two key ligand components. The specific chemical reactions and conditions would be dependent on the functional groups present on the ligands and the linker.

References

An In-depth Technical Guide on the Safety of THP-CH3-ethyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological studies are publicly available for THP-CH3-ethyl propionate (B1217596). This guide has been compiled using safety data from structurally related compounds, namely ethyl propionate and tetrahydropyran (B127337) (THP), to provide a presumptive safety profile and handling recommendations. All data presented herein is for analogous compounds and should be interpreted with caution. It is imperative to handle THP-CH3-ethyl propionate with appropriate safety measures as an investigational chemical with unknown specific hazards.

Executive Summary

Presumptive Hazard Identification and Classification

The hazard profile of this compound is inferred from its structural analogues.

  • Ethyl Propionate: This component suggests that the compound may be a flammable liquid. It is also known to be a skin and eye irritant.

  • Tetrahydropyran (THP): The THP group indicates potential for respiratory tract irritation and the ability to form explosive peroxides upon storage, particularly if exposed to air and light.

Based on these considerations, this compound should be presumptively classified as:

  • Flammable Liquid

  • Skin Irritant

  • Eye Irritant

  • Respiratory Tract Irritant

  • Potential Peroxide Former

Quantitative Toxicological Data (from Analogous Compounds)

The following tables summarize the available quantitative toxicological data for ethyl propionate. No specific data is available for this compound.

Table 1: Acute Toxicity Data for Ethyl Propionate

SpeciesRouteTest TypeValue
RatOralLD50>5000 mg/kg
RatDermalLD50>2000 mg/kg
RabbitSkinIrritationModerate irritant
RabbitEyeIrritationModerate irritant

Table 2: Inhalation Toxicity of Ethyl Propionate

SpeciesExposure ConcentrationObservation
RatNot specifiedNarcotic effect at high concentrations.[1]

Experimental Protocols (General Methodologies)

While specific experimental protocols for this compound are not available, the following are general methodologies for the types of studies conducted on its structural analogs.

4.1 Acute Oral Toxicity (General Guideline - OECD 420)

  • Objective: To determine the acute oral toxicity of a substance.

  • Test Animals: Typically, rats are used. A small group of animals is dosed in a stepwise procedure.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered by gavage.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • A necropsy of all animals is performed at the end of the observation period.

  • Endpoint: The LD50 (lethal dose for 50% of the animals) is calculated.

4.2 Acute Dermal Irritation (General Guideline - OECD 404)

  • Objective: To assess the potential of a substance to cause skin irritation.

  • Test Animals: Albino rabbits are typically used.

  • Procedure:

    • A small area of the animal's fur is clipped.

    • A measured amount of the test substance is applied to the clipped skin under a gauze patch.

    • The patch is left in place for a specified period (e.g., 4 hours).

    • After removal of the patch, the skin is observed for signs of erythema (redness) and edema (swelling) at specified time intervals (e.g., 1, 24, 48, and 72 hours).

  • Endpoint: The severity of the skin reaction is scored, and the substance is classified based on the irritation scores.

Logical Relationships and Workflows

5.1 Hazard Assessment Workflow

The following diagram illustrates a logical workflow for assessing the hazards of a compound with limited specific safety data.

Hazard_Assessment_Workflow A Identify Chemical Structure (this compound) B Search for Specific SDS and Toxicity Data A->B C Data Available? B->C D Conduct Full Safety Assessment C->D Yes E Identify Structural Analogues (Ethyl Propionate, THP) C->E No I Define Safe Handling Procedures D->I F Gather Safety Data for Analogues E->F G Perform Hazard Assessment by Analogy F->G H Assume Flammability, Irritancy, and Peroxide Formation Potential G->H H->I

Caption: A logical workflow for hazard assessment of chemicals with limited data.

5.2 Safe Handling Decision Tree

This diagram provides a decision tree for the safe handling of this compound based on its inferred hazards.

Safe_Handling_Decision_Tree A Handling this compound B Is the quantity > 10 mL? A->B C Work in a certified chemical fume hood B->C Yes D Work in a well-ventilated area B->D No F Wear enhanced PPE: - Chemical splash goggles - Flame-retardant lab coat - Chemical-resistant gloves C->F E Wear standard PPE: - Safety glasses - Lab coat - Nitrile gloves D->E G Check for Peroxide Formation (if stored > 6 months or exposed to air) E->G F->G H Dispose of as hazardous waste G->H

Caption: A decision tree for the safe handling of this compound.

Recommendations for Safe Handling

Given the presumed hazards, the following handling procedures are recommended:

  • Engineering Controls: All work should be conducted in a well-ventilated laboratory. For procedures involving larger quantities or the potential for aerosol generation, a certified chemical fume hood is required.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles or a face shield.

    • Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile or neoprene).

    • Respiratory Protection: Not typically required if work is conducted in a fume hood. If working in a less ventilated area, a respirator with an organic vapor cartridge may be necessary.

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment. Fire-extinguishing media should be appropriate for flammable liquids (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam).

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be dated upon opening, and the material should be tested for the presence of peroxides periodically, especially after prolonged storage or exposure to air.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

While specific safety data for this compound is lacking, a conservative approach to its handling is warranted based on the known hazards of its structural components. Researchers, scientists, and drug development professionals should treat this compound as a flammable, irritant, and potential peroxide-forming chemical. Adherence to the safe handling practices outlined in this guide will help to minimize the risk of exposure and ensure a safe working environment. Further toxicological testing is recommended to fully characterize the safety profile of this compound.

References

Spectroscopic Analysis of THP-CH3-Ethyl Propionate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic information for THP-CH3-ethyl propionate (B1217596), a molecule of interest in synthetic chemistry. While comprehensive experimental data remains elusive in publicly accessible literature, this document outlines the expected spectroscopic characteristics based on its chemical structure and data from related compounds.

Chemical Structure and Properties

Systematic Name: Ethyl 2-(oxan-2-yloxy)propanoate[] Synonyms: THP-CH3-ethyl propionate, Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester[] Molecular Formula: C₁₀H₁₈O₄[] Molecular Weight: 202.25 g/mol []

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.6m1HO-CH-O (anomeric proton of THP)
~4.1q2H-O-CH₂-CH₃ (ethyl ester)
~3.8 & ~3.5m2H-O-CH₂- (of THP ring)
~4.0q1H-O-CH(CH₃)-
~1.8 - 1.5m6H-CH₂-CH₂-CH₂- (of THP ring)
~1.3d3H-CH(CH₃)-
~1.2t3H-CH₂-CH₃ (ethyl ester)

Note: Predicted values are based on standard chemical shift tables and data for similar compounds. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (ppm)Assignment
~173C=O (ester carbonyl)
~98O-CH-O (anomeric carbon of THP)
~75-O-CH(CH₃)-
~62-O-CH₂- (of THP ring)
~60-O-CH₂-CH₃ (ethyl ester)
~30, ~25, ~19-CH₂-CH₂-CH₂- (of THP ring)
~18-CH(CH₃)-
~14-CH₂-CH₃ (ethyl ester)

Note: Predicted values are based on standard chemical shift tables and data for similar compounds. Actual experimental values may vary.

Table 3: Predicted Mass Spectrometry Data
m/zIon
202.12[M]⁺ (Molecular Ion)
157.08[M - OCH₂CH₃]⁺
101.06[M - C₅H₉O]⁺ (loss of THP group)
85.06[C₅H₉O]⁺ (THP oxonium ion)

Note: Predicted fragmentation patterns are based on common fragmentation pathways for esters and ethers.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available. However, a general methodology for obtaining such data would involve the following steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • ¹H NMR Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: Calibrated 90° pulse

    • Spectral width: Appropriate range to cover all proton signals (e.g., 0-10 ppm)

  • ¹³C NMR Parameters:

    • Number of scans: 1024 or more, depending on sample concentration

    • Relaxation delay: 2-5 seconds

    • Pulse program: Standard proton-decoupled pulse sequence

    • Spectral width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm)

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. For a volatile compound like an ethyl ester, Electron Ionization (EI) or Electrospray Ionization (ESI) could be employed.

  • Ionization:

    • EI: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

    • ESI: Dissolve the sample in a suitable solvent and pass it through a charged capillary to generate protonated molecules [M+H]⁺ or other adducts.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to detect the molecular ion and key fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Reactants Reactants Reaction Reaction Reactants->Reaction Esterification Purification Purification Reaction->Purification Chromatography Purified_Compound Purified_Compound Purification->Purified_Compound NMR_Analysis NMR_Analysis Purified_Compound->NMR_Analysis Dissolution MS_Analysis MS_Analysis Purified_Compound->MS_Analysis Ionization NMR_Data NMR_Data NMR_Analysis->NMR_Data MS_Data MS_Data MS_Analysis->MS_Data Structure_Validation Structure_Validation NMR_Data->Structure_Validation MS_Data->Structure_Validation Final_Report Final_Report Structure_Validation->Final_Report Confirmation

References

The Theoretical Landscape of THP-CH3-Ethyl Propionate Linkers: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Targeted Drug Delivery

In the realm of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the potent payload is a critical determinant of both efficacy and safety. An ideal linker must be sufficiently stable in systemic circulation (pH ~7.4) to prevent premature drug release and associated off-target toxicity. However, upon reaching the target cell, it must efficiently cleave to release the active drug.[][2] Acid-labile linkers, which are engineered to hydrolyze in the acidic environments of endosomes (pH 5.5–6.5) and lysosomes (pH 4.5–5.0), represent a key strategy for achieving this controlled release.[][3] This technical guide provides an in-depth analysis of the theoretical properties of a specific class of acid-labile linkers: the THP-CH3-ethyl propionate (B1217596) linker, leveraging established principles of acetal (B89532) and ketal chemistry to inform its design and application.

Core Concepts: Acetal-Based Linkers as pH-Sensitive Triggers

The THP-CH3-ethyl propionate linker belongs to the broader class of acetal- or ketal-based linkers. These linkers are characterized by a carbon atom bonded to two alkoxy (-OR) groups, a structure analogous to the tetrahydropyranyl (THP) ether.[4][5] This acetal moiety serves as a pH-sensitive trigger. At physiological pH, the acetal is stable, but in an acidic environment, it undergoes hydrolysis to release the payload.[6][7] The rate of this hydrolysis can be precisely controlled by modifying the electronic and steric properties of the acetal structure, allowing for the fine-tuning of drug release kinetics.[][7]

Postulated Structure and Cleavage Mechanism of the this compound Linker

While "this compound linker" does not refer to a widely documented, specific molecule in current literature, we can postulate its structure based on its name and the principles of linker chemistry. It likely consists of a tetrahydropyran (B127337) ring (the acetal) linked to a payload (represented as 'Drug-OH') via a methyl-substituted ethyl propionate spacer.

The proposed acid-catalyzed cleavage mechanism is a two-step hydrolysis process:

  • Protonation: In the acidic environment of the endosome or lysosome, one of the oxygen atoms of the THP ring is protonated, forming an oxonium ion. This makes the alcohol-payload conjugate a good leaving group.

  • Hydrolysis and Release: The C-O bond cleaves, releasing the payload. The resulting resonance-stabilized carbocation on the THP ring is then attacked by a water molecule, leading to the formation of a hemiacetal which further hydrolyzes to an aldehyde.[8][9]

G cluster_0 Acid-Catalyzed Cleavage of a Postulated THP-based Linker A Postulated this compound Linker (Stable at pH 7.4) B Protonation in Acidic Environment (pH 4.5-6.5) A->B + H+ C Resonance-Stabilized Carbocation Intermediate B->C Cleavage of C-O bond D Released Payload (Active Drug) C->D Release E THP-derived byproduct C->E + H2O (Hydrolysis)

Caption: Postulated cleavage mechanism of a THP-based linker.

Theoretical Properties and Data Presentation

The stability and cleavage kinetics of acetal-based linkers are influenced by their structure. The following table summarizes expected properties for a THP-based linker, drawing comparisons with other known acid-labile linkers.

Linker TypeCleavage TriggerStability at pH 7.4Cleavage Rate at pH 5.0Tunability
THP-based (Postulated) Acidic pH (endosomes/lysosomes)HighModerate to FastHigh (substituents on the THP ring or spacer can alter kinetics)
HydrazoneAcidic pH (endosomes/lysosomes)Moderate to HighFastHigh (substituents on the aromatic ring can modulate stability)[]
Acetal/Ketal (General)Acidic pH (endosomes/lysosomes)HighFastHigh (steric and electronic effects of substituents)[7][10]
DisulfideReducing agents (e.g., Glutathione)HighN/A (cleaved by reduction)Moderate
Valine-Citrulline (Peptide)Cathepsin B (lysosomal enzyme)Very HighN/A (cleaved by enzyme)High (peptide sequence can be varied)

Data is qualitative and based on published studies of analogous linker systems.[][2][7][10]

Experimental Protocols

The evaluation of a novel linker involves a series of in vitro assays to determine its stability, cleavage kinetics, and efficacy in a biological context.

Protocol 1: Linker Stability in Plasma

This assay assesses the premature release of the payload in circulation.

Materials:

  • ADC with this compound linker

  • Human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical method for detecting released payload (e.g., HPLC-MS)

Procedure:

  • Incubate the ADC in human plasma at 37°C. A control sample should be incubated in PBS (pH 7.4).

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Immediately process the samples to stop any further degradation (e.g., by protein precipitation or freezing).

  • Analyze the samples to quantify the amount of intact ADC and released payload.

  • Calculate the half-life of the ADC in plasma.

Protocol 2: pH-Dependent Hydrolysis Assay

This assay determines the rate of linker cleavage at different pH values.

Materials:

  • ADC with this compound linker

  • Buffers at various pH values (e.g., pH 7.4, 6.5, 5.5, 4.5)

  • Incubator at 37°C

  • Analytical method for detecting released payload (e.g., HPLC-MS)

Procedure:

  • Incubate the ADC in buffers of different pH at 37°C.

  • Collect aliquots at various time points.

  • Analyze the samples to quantify the amount of intact ADC and released payload.

  • Determine the half-life of the ADC at each pH.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the potency of the ADC against cancer cell lines.[11][12]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC with this compound linker

  • Free payload (for control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC and the free payload. Include untreated cells as a control.

  • Incubate the plates for 72 to 120 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the ADC concentration.

Signaling Pathways and Experimental Workflows

The successful delivery of a payload via an ADC with an acid-labile linker involves a series of cellular events and requires a structured experimental workflow for evaluation.

G cluster_0 ADC Internalization and Payload Release Pathway A ADC binds to cell surface antigen B Receptor-mediated endocytosis A->B C Formation of early endosome (pH 6.0-6.5) B->C D Maturation to late endosome (pH 5.0-6.0) C->D E Fusion with lysosome (pH 4.5-5.0) D->E F Acid-catalyzed linker cleavage E->F G Payload release into cytoplasm F->G H Payload induces cell death G->H

Caption: Generalized pathway for ADC internalization and release.

G cluster_0 Experimental Workflow for ADC Evaluation A Linker-Payload Synthesis and Characterization B Conjugation to Antibody A->B C ADC Purification and Characterization (DAR) B->C D In Vitro Stability Assays (Plasma, pH) C->D E In Vitro Cytotoxicity Assays (IC50 on Ag+ and Ag- cells) C->E F Bystander Effect Assay E->F G In Vivo Efficacy Studies (Xenograft models) E->G

Caption: Workflow for preclinical evaluation of ADCs.

Conclusion

The this compound linker, as a member of the acetal-based linker family, holds significant promise for the development of pH-sensitive ADCs. Its theoretical properties suggest a favorable balance of stability at physiological pH and controlled cleavage in the acidic intracellular compartments of target cells. The tunability of its hydrolysis rate through chemical modification offers a powerful tool for optimizing drug release profiles. The experimental protocols and workflows outlined in this guide provide a robust framework for the preclinical evaluation of ADCs employing this and similar linker technologies, ultimately paving the way for the development of more effective and safer targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs using an Alkyl/Ether Linker Derived from THP-CH3-ethyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2][3] These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficiency and selectivity of protein degradation.

Alkyl/ether-based linkers are frequently employed in PROTAC design due to their synthetic tractability and the ability to modulate physicochemical properties such as solubility and cell permeability. This document provides detailed protocols and application notes for the synthesis of a representative PROTAC utilizing a linker conceptually derived from THP-CH3-ethyl propionate, an alkyl/ether-based linker building block. The protocols outlined below describe a modular approach for the synthesis of a PROTAC targeting the exemplary protein BRD4 for degradation via recruitment of the Cereblon (CRBN) E3 ligase.

Data Presentation: Representative Biological Activity of an Exemplary BRD4-Targeting PROTAC

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following table presents hypothetical, yet representative, data for a BRD4-targeting PROTAC synthesized with an alkyl/ether linker.

ParameterValueCell Line
DC50 50 nMHEK293
Dmax >90%HEK293
BRD4 Binding Affinity (Kd) 150 nM-
CRBN Binding Affinity (Kd) 2 µM-

Note: The data presented in this table is illustrative and intended to represent typical values for a potent PROTAC. Actual values would need to be determined experimentally.

Experimental Protocols

The synthesis of the target PROTAC is achieved through a modular approach, involving the synthesis of functionalized ligands for the POI and the E3 ligase, followed by their sequential coupling to the linker.

Protocol 1: Synthesis of a Functionalized BRD4 Ligand

This protocol describes the synthesis of a JQ1 analog with a handle for linker attachment.

Reagents and Materials:

  • (R)-JQ1

  • Boc-protected amino-alkyl bromide

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Procedure:

  • To a solution of (R)-JQ1 in DMF, add potassium carbonate and the Boc-protected amino-alkyl bromide.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by LC-MS. Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the Boc-protected JQ1 analog.

  • Dissolve the purified product in DCM and add TFA.

  • Stir the reaction at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to yield the amine-functionalized JQ1 analog.

Protocol 2: Synthesis of a Functionalized CRBN Ligand

This protocol describes the preparation of a pomalidomide (B1683931) derivative with a carboxylic acid handle.

Reagents and Materials:

  • Pomalidomide

  • Ethyl bromoacetate

  • Cesium carbonate

  • Acetonitrile

  • Lithium hydroxide (B78521)

  • Tetrahydrofuran (THF)/Water

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of pomalidomide in acetonitrile, add cesium carbonate and ethyl bromoacetate.

  • Heat the reaction mixture to 60°C and stir for 4 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature, filter, and concentrate the filtrate.

  • Purify the crude product by flash chromatography to obtain the ester intermediate.

  • Dissolve the ester in a mixture of THF and water.

  • Add lithium hydroxide and stir at room temperature for 2 hours.

  • Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carboxylic acid-functionalized pomalidomide.

Protocol 3: PROTAC Assembly via Amide Coupling

This protocol details the final coupling of the functionalized ligands to assemble the PROTAC.

Reagents and Materials:

  • Amine-functionalized JQ1 analog (from Protocol 1)

  • Carboxylic acid-functionalized pomalidomide (from Protocol 2)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • Standard laboratory glassware and purification equipment (preparative HPLC)

Procedure:

  • Dissolve the carboxylic acid-functionalized pomalidomide in anhydrous DMF.

  • Add HATU and DIPEA and stir at room temperature for 15 minutes.

  • Add a solution of the amine-functionalized JQ1 analog in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC directly from the reaction mixture by preparative HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC product.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 PROTAC->Ternary Binds POI Protein of Interest (e.g., BRD4) POI->Ternary Binds E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->Ternary Binds PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated degradation of a target protein.

Experimental Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis Synthesis Module cluster_evaluation Biological Evaluation Module A Functionalized POI Ligand Synthesis D PROTAC Assembly (Coupling Reactions) A->D B Functionalized E3 Ligase Ligand Synthesis B->D C Linker Synthesis/ Functionalization C->D E Purification (HPLC) D->E F Characterization (LC-MS, NMR) E->F G In Vitro Assays (Binding Affinity) F->G H Cell-Based Assays (Western Blot for Degradation) G->H I Data Analysis (DC50, Dmax) H->I

Caption: A modular workflow for PROTAC synthesis and evaluation.

References

Application Notes and Protocols for the Incorporation of a Novel Linker Moiety, THP-CH3-ethyl propionate, into PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the degradation of target proteins.[1] These heterobifunctional molecules recruit a target protein of interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's native ubiquitin-proteasome system (UPS) to tag the POI for destruction.[2][3] A PROTAC's architecture consists of a ligand for the POI (the "warhead"), a ligand for an E3 ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI, the PROTAC, and the E3 ligase.[4][5]

This document provides a comprehensive guide to the synthesis and evaluation of PROTACs incorporating a novel, hypothetical linker precursor: THP-CH3-ethyl propionate (B1217596) . This precursor is envisioned as a versatile building block that, after appropriate chemical modification, can be integrated into a PROTAC scaffold. The protocols outlined below are based on established principles of organic synthesis and PROTAC development, providing a robust framework for researchers.

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase.[] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the surface of the POI, leading to its polyubiquitination.[7] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can then act catalytically to induce the degradation of further POI molecules.[2]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Released Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Part 1: Synthesis and Functionalization of the Linker

The hypothetical precursor, THP-CH3-ethyl propionate, is envisioned as a molecule requiring modification to be incorporated into a PROTAC. The tetrahydropyranyl (THP) group is a common acid-labile protecting group for alcohols.[8][9][10][11][12] The ethyl propionate moiety can be hydrolyzed to a carboxylic acid, which serves as a handle for amide bond formation.[13][14]

Protocol 1.1: Hydrolysis of Ethyl Propionate and Deprotection of THP Group

This protocol describes the conversion of the precursor to a functionalized linker with a carboxylic acid and a hydroxyl group.

  • Hydrolysis: Dissolve this compound (1.0 eq) in a 1:1 mixture of methanol (B129727) and water. Add lithium hydroxide (B78521) (2.0 eq) and stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the ester is consumed.

  • Acidification: Cool the reaction mixture to 0 °C and acidify to pH 3-4 with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude carboxylic acid in methanol. Add a catalytic amount of p-toluenesulfonic acid (0.1 eq) and stir at room temperature for 2-4 hours, monitoring the removal of the THP group.[10]

  • Purification: Concentrate the reaction mixture and purify the resulting hydroxy-acid linker by flash column chromatography.

Part 2: PROTAC Synthesis

The synthesized linker can be incorporated into a PROTAC via sequential amide coupling reactions.[15][16][17] In this example, we will couple the linker first to an amine-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative for Cereblon recruitment) and then to an amine-functionalized warhead targeting the POI.[18][]

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start THP-CH3-ethyl propionate Linker Functionalized Linker (HO-Linker-COOH) Start->Linker Hydrolysis & Deprotection Intermediate Intermediate (HO-Linker-E3) Linker->Intermediate Amide Coupling 1 E3_Ligand E3 Ligase Ligand (with -NH2) E3_Ligand->Intermediate Final_PROTAC Final PROTAC (Warhead-Linker-E3) Intermediate->Final_PROTAC Activation & Amide Coupling 2 Warhead Warhead (with -NH2) Warhead->Final_PROTAC

References

Application Notes and Protocols: THP-CH3-ethyl propionate Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the THP-CH3-ethyl propionate (B1217596) linker, a specialized chemical moiety used in the synthesis of targeted drug conjugates, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, conjugation chemistry, and protocols for its synthesis and application.

Introduction

The THP-CH3-ethyl propionate linker, chemically known as ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)propanoate, is a bifunctional molecule designed for the reversible linkage of two chemical entities. Its structure incorporates a tetrahydropyranyl (THP) protecting group, which imparts acid-labile properties, making it a valuable tool for developing cleavable bioconjugates.[1][2][3] The linker consists of an ethyl propionate core, providing a handle for further chemical modification and conjugation, and a THP group masking a hydroxyl functionality. This masked hydroxyl group can be deprotected under mildly acidic conditions, a characteristic often exploited for controlled drug release in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes.[1][4]

The primary application of this linker is in the construction of PROTACs, where it can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[5][6] The cleavable nature of the THP ether bond allows for the potential release of the active molecules at the desired site of action.

Chemical Structure and Properties

The chemical structure of this compound is depicted below. The key functional groups are the ethyl ester, which can be hydrolyzed to a carboxylic acid for conjugation, and the THP ether, which is the acid-cleavable element.

SMILES Code: CC(C(OCC)=O)OC1CCCCO1[7]

PropertyValueReference
Molecular FormulaC10H18O4[7]
Molecular Weight202.25 g/mol N/A
AppearanceColorless to pale yellow oilN/A
SolubilitySoluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate)N/A

Mechanism of Action: Acid-Mediated Cleavage

The utility of the this compound linker in drug delivery stems from the acid-sensitivity of the THP ether bond. In an acidic environment (pH < 6), the ether oxygen of the THP group gets protonated. This is followed by the cleavage of the C-O bond, leading to the formation of a stable carbocation and the release of the protected hydroxyl group. This mechanism allows for the liberation of a conjugated payload in acidic cellular compartments.[1]

THP_Cleavage_Mechanism Conjugate R-O-THP (Conjugate) Protonated_Conjugate R-O(H+)-THP Conjugate->Protonated_Conjugate Protonation Protonation H+ Protonation->Protonated_Conjugate Cleavage Cleavage Protonated_Conjugate->Cleavage Released_Payload R-OH (Released Payload) Cleavage->Released_Payload THP_Carbocation THP Carbocation Cleavage->THP_Carbocation Hemiacetal Hemiacetal THP_Carbocation->Hemiacetal Hydrolysis Hydrolysis H2O Hydrolysis->Hemiacetal Conjugation_Workflow cluster_synthesis Linker Synthesis & Activation cluster_conjugation Bioconjugation Start Ethyl Lactate + DHP Synthesis This compound Start->Synthesis PPTS Hydrolysis THP-CH3-propionic acid Synthesis->Hydrolysis LiOH Activation Activated NHS-ester Hydrolysis->Activation EDC, NHS Conjugation Conjugation Reaction Activation->Conjugation Molecule Amine-containing Molecule (R-NH2) Molecule->Conjugation Purification Purification Conjugation->Purification Final_Product THP-Linker-Molecule Conjugate Purification->Final_Product PROTAC_Structure PROTAC Target Protein Ligand THP-CH3-propionate Linker E3 Ligase Ligand

References

Application Notes and Protocols: The Critical Role of Linker Length in PROTAC Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[3]

The length and composition of the linker can significantly impact the potency and efficacy of a PROTAC.[4] An optimal linker length is essential for productive ternary complex formation. A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase. Conversely, an excessively long linker might result in a non-productive or unstable ternary complex, failing to bring the two proteins into sufficient proximity for efficient ubiquitin transfer.[3] Therefore, the systematic variation of linker length is a fundamental step in the optimization of a PROTAC's biological activity.

This document provides detailed application notes on the impact of the THP-CH3-ethyl propionate (B1217596) linker, a type of alkyl/ether-based linker, on PROTAC activity. Due to the limited availability of published data specifically on the THP-CH3-ethyl propionate linker, we will present representative data from studies on other alkyl/ether and polyethylene (B3416737) glycol (PEG) linkers to illustrate the principles of linker length optimization. Additionally, we provide detailed protocols for key experiments to evaluate PROTAC efficacy and visualizations of the underlying biological pathways and experimental workflows.

Data Presentation: Impact of Linker Length on PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy.

The following tables summarize experimental data from various studies, showcasing the impact of linker length and composition on the degradation of different target proteins.

Table 1: Impact of Alkyl/Ether Linker Length on Tank-Binding Kinase 1 (TBK1) Degradation

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276
Data from a study on TBK1 degraders, where linkers below a certain length were ineffective, and potency decreased with very long linkers.[5]

Table 2: Impact of Linker Length on Estrogen Receptor-α (ERα) Degradation

PROTAC CompoundLinker Length (atoms)% ERα Degraded at 100 nM
PROTAC 1 9~40%
PROTAC 2 12~70%
PROTAC 3 16~90%
PROTAC 4 19~60%
PROTAC 5 21~50%
This study highlights an optimal linker length of 16 atoms for ERα degradation.[2]

Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)
Flexible (PEG)PROTAC AExhibited degradation
Rigid (Disubstituted Phenyl)PROTACs B-DDid not display degradation
This study suggests that for the Androgen Receptor, a flexible PEG linker was more effective than a rigid phenyl-based linker in this particular context.

Experimental Protocols

Here, we provide detailed methodologies for key experiments to assess the activity of PROTACs with varying linker lengths.

Protocol 1: Western Blotting for Target Protein Quantification

This is the most direct method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell culture reagents and appropriate cell line

  • PROTAC compounds of interest

  • DMSO (vehicle control)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system and densitometry software

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC compounds (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA lysis buffer to each well, scrape the cells, and collect the lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Repeat the immunoblotting process for the loading control protein.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[6]

Protocol 2: Cell Viability Assay (MTS Assay)

This assay determines the effect of the PROTAC and subsequent protein degradation on cell proliferation and health.

Materials:

  • Cells of interest

  • 96-well plates

  • PROTAC compounds

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the PROTAC compounds for a specified period (e.g., 48 or 72 hours).

  • MTS Assay:

    • Add the MTS reagent to each well according to the manufacturer's protocol.

    • Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the PROTAC concentration to determine the IC50 value.

Protocol 3: Target Ubiquitination Assay (Immunoprecipitation-Western Blot)

This assay directly assesses the ubiquitination of the target protein, a key step in the PROTAC mechanism of action.

Materials:

  • All materials listed for Western Blotting (Protocol 1)

  • Immunoprecipitation (IP) lysis buffer

  • Primary antibody against the target protein for immunoprecipitation

  • Protein A/G magnetic beads

  • Primary antibody against ubiquitin

  • Proteasome inhibitor (e.g., MG132)

Procedure:

  • Cell Treatment: Treat cells with the PROTAC compound and a vehicle control. A positive control group co-treated with a proteasome inhibitor (e.g., MG132) should be included to allow for the accumulation of polyubiquitinated proteins.

  • Cell Lysis: Lyse the cells with IP lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with the primary antibody against the target protein to form an antibody-antigen complex.

    • Add Protein A/G magnetic beads to pull down the complex.

    • Wash the beads several times to remove non-specific binders.

  • Elution and Western Blot:

    • Elute the protein from the beads.

    • Perform Western Blotting as described in Protocol 1.

  • Detection: Probe the membrane with an antibody against ubiquitin to detect the polyubiquitin (B1169507) chains on the immunoprecipitated target protein.

  • Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Ub Transfer PolyUb_POI Polyubiquitinated POI Ubiquitination->PolyUb_POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC Mechanism of Action.

Experimental_Workflow Start Start: PROTAC Library with Varying Linker Lengths Primary_Screen Primary Screen: Target Protein Degradation (Western Blot) Start->Primary_Screen Decision1 Significant Degradation? Primary_Screen->Decision1 Cell_Viability Secondary Assay: Cell Viability/Cytotoxicity (MTS Assay) Decision1->Cell_Viability Yes End_Inactive Inactive/Toxic Compounds Decision1->End_Inactive No Mechanistic_Assay Mechanistic Assay: Target Ubiquitination (IP-Western) Cell_Viability->Mechanistic_Assay End_Active Identify Optimal Linker Length Mechanistic_Assay->End_Active

Caption: Experimental Workflow for PROTAC Evaluation.

References

Application Notes and Protocols for Monitoring PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to co-opt the body's own ubiquitin-proteasome system to degrade specific proteins of interest (POIs).[1] A typical PROTAC is composed of a ligand that binds the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2] This tripartite structure, often with a high molecular weight (700-1000 Da), presents unique challenges in synthesis, purification, and characterization.[3][4] Monitoring the multi-step synthesis of these complex molecules is critical to ensure high yield, purity, and the ultimate success of biological assays and therapeutic development.[5]

This document provides detailed application notes and protocols for the primary analytical techniques used to monitor PROTAC synthesis and characterize the final product: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Overall Analytical Workflow

A combination of orthogonal analytical techniques is essential for the comprehensive analysis of PROTAC synthesis.[6] The general workflow involves taking aliquots from the reaction mixture at various time points, preparing the sample, and analyzing it to track the consumption of starting materials and the formation of the desired product.[7] This iterative process guides decisions on reaction completion, purification strategies, and troubleshooting.

PROTAC_Synthesis_Monitoring_Workflow cluster_reaction Synthesis & Sampling cluster_analysis Analysis & Decision Reaction PROTAC Synthesis Reaction Mixture Sampling Aliquot Sampling (e.g., t=0, 2h, 24h) Reaction->Sampling Quench Quench Reaction in Aliquot Sampling->Quench Prep Sample Prep (Dilution/Filtration) Quench->Prep Analysis Analytical Technique? Prep->Analysis HPLC HPLC (Purity / % Conversion) Analysis->HPLC Purity LCMS LC-MS (Identity / Mass) Analysis->LCMS Identity NMR NMR (Structure) Analysis->NMR Structure Data Data Interpretation HPLC->Data LCMS->Data NMR->Data Decision Decision Data->Decision Decision->Reaction Continue or Stop Reaction

Figure 1: A generalized workflow for monitoring PROTAC synthesis, from reaction to analysis.

High-Performance Liquid Chromatography (HPLC)

Application: HPLC, particularly reverse-phase HPLC (RP-HPLC), is the cornerstone for assessing reaction progress and determining the purity of the final PROTAC product.[6] By separating components based on their hydrophobicity, HPLC can quantify the depletion of starting materials and the appearance of the product peak, allowing for the calculation of reaction conversion and final purity.[8]

Protocol: RP-HPLC for Reaction Monitoring & Purity Assessment
  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in a suitable solvent like acetonitrile (B52724) or methanol.

    • Further dilute the sample to a final concentration of approximately 1 mg/mL in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water).[6]

    • Filter the sample through a 0.22 µm syringe filter if particulates are present.

  • Instrumentation & Conditions:

    • System: HPLC or UPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • Column: A C18 column is most common (e.g., 4.6 x 150 mm, 3.5 µm particle size).[8]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in deionized water.[8]

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or formic acid in acetonitrile.[8]

    • Column Temperature: 30-40 °C.[9]

    • Flow Rate: 1.0 mL/min.[6]

    • Detection: Set a wavelength where the PROTAC has strong absorbance, often 254 nm or 280 nm.[6][8]

    • Injection Volume: 5-10 µL.[6]

  • Gradient Elution (Typical):

    • A typical gradient runs from 5% to 95% Mobile Phase B over 20-30 minutes.[6][8] This should be optimized to ensure good separation between reactants, intermediates, and the final product.

  • Data Analysis:

    • Integrate the peak areas in the resulting chromatogram.[8]

    • For Reaction Monitoring: Compare the peak areas of starting materials and the product over time.

    • For Purity Analysis: Calculate the purity by dividing the main product's peak area by the total area of all peaks, expressed as a percentage.[6] A purity of >95% is often desired for biological assays.[10]

ParameterTypical Value / ConditionPurpose
Column C18, 2.5-5 µm, 4.6 x 100-250 mmStandard for hydrophobic PROTACs.
Mobile Phase Water/Acetonitrile with 0.1% FA or TFAProvides good peak shape and resolution.
Gradient 5-95% Acetonitrile over 20-30 minElutes compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard for analytical scale columns.
Temperature 30-40 °CEnsures reproducible retention times.
Detection (UV) 254 nm or 280 nmCommon wavelengths for aromatic systems in PROTACs.

Table 1: Summary of typical HPLC parameters for PROTAC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Application: LC-MS is an indispensable tool that confirms the identity of the synthesized PROTAC by providing molecular weight information.[] It couples the separation power of HPLC with the detection specificity of mass spectrometry.[3] For reaction monitoring, LC-MS allows for the unambiguous identification of the product peak, even in a complex mixture, by extracting the ion chromatogram for its expected mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.[6]

Protocol: LC-MS for Identity Confirmation
  • Sample Preparation:

    • Prepare samples as described in the RP-HPLC protocol. For direct MS analysis, a lower concentration (e.g., 10-100 µg/mL) is often sufficient.[6]

  • Instrumentation & Conditions:

    • LC System: An HPLC or UPLC system, often with the same column and mobile phases as used for HPLC analysis.

    • MS Detector: An electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).[6]

    • Ionization Mode: ESI positive mode is typically used as PROTACs often contain basic nitrogen atoms that are readily protonated ([M+H]+).[8]

  • MS Parameters (Typical):

    • Capillary Voltage: 3-4 kV.[8]

    • Source Temperature: 100-150 °C.[8]

    • Mass Range: Set a wide range to encompass reactants, the expected product, and potential dimers or adducts (e.g., 200-2000 m/z).

  • Data Analysis:

    • Extract the total ion chromatogram (TIC) to visualize all charged species.

    • Extract specific ion chromatograms for the m/z values of starting materials and the expected product ([M+H]+, [M+Na]+, etc.).

    • Confirm the identity of the main peak by comparing its experimental mass spectrum with the theoretical monoisotopic mass of the desired PROTAC. A mass accuracy within 5 ppm is ideal for HRMS.[8]

    • Analyze the mass spectra of minor peaks to identify potential impurities, byproducts, or degradation products.[6]

CompoundTheoretical Mass (Da)Expected Ion (ESI+)Observed m/z
Starting Material 1 (POI Ligand) e.g., 350.4[M+H]⁺351.4
Starting Material 2 (Linker-E3 Ligand) e.g., 550.6[M+H]⁺551.6
Final PROTAC Product e.g., 883.0[M+H]⁺884.0
Final PROTAC Product e.g., 883.0[M+Na]⁺906.0

Table 2: Example of expected mass data for monitoring a PROTAC synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR spectroscopy provides detailed structural information, making it the definitive technique for confirming the chemical structure of the final, purified PROTAC.[] While less commonly used for real-time reaction monitoring due to lower sensitivity and longer acquisition times, it is essential for final product characterization. By analyzing the chemical shifts, integrations, and coupling patterns in ¹H and ¹³C spectra, one can verify that the correct bonds have been formed and the overall structure is as expected.[7]

Protocol: ¹H NMR for Structural Confirmation
  • Sample Preparation:

    • Ensure the PROTAC sample is highly pure (>95%), as impurities will complicate spectral analysis.

    • Dissolve 1-5 mg of the purified PROTAC in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).[8]

  • Instrumentation & Data Acquisition:

    • System: A high-field NMR spectrometer (400 MHz or higher is recommended).[8]

    • Experiment: Acquire a standard 1D ¹H NMR spectrum.

    • Additional Experiments: 2D NMR techniques like COSY, HSQC, and HMBC can be invaluable for assigning complex signals and confirming connectivity, especially for novel structures.[6]

  • Data Analysis:

    • Identify Characteristic Peaks: Locate signals corresponding to specific protons on the POI ligand, the E3 ligase ligand, and the linker.

    • Confirm Bond Formation: Look for the disappearance of signals from starting materials (e.g., a terminal alkyne proton) and the appearance of new signals resulting from the newly formed bond (e.g., a triazole proton in a "click" reaction).

    • Check Integration: Ensure the integration of the peaks corresponds to the expected number of protons for each part of the molecule.

    • Identify Impurities: Look for unexpected signals, which may indicate residual solvents, catalysts, or synthesis-related impurities.[6]

Analytical_Techniques_Complementarity Complementary Roles of Analytical Techniques PROTAC Synthesized PROTAC HPLC HPLC (Purity & Quantity) Provides retention time (t_R) Quantifies % conversion Assesses final purity PROTAC->HPLC LCMS LC-MS (Identity) Confirms Molecular Weight (MW) Identifies product and byproducts High sensitivity PROTAC->LCMS NMR NMR (Structure) Confirms covalent structure Provides detailed atom connectivity Identifies isomers PROTAC->NMR Result Fully Characterized PROTAC HPLC->Result LCMS->Result NMR->Result

Figure 2: Orthogonal techniques providing complementary data for full PROTAC characterization.

References

Application Note: Purification Strategies for PROTACs Containing a THP-CH3-Ethyl Propionate Moiety

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are complex heterobifunctional molecules designed to recruit an E3 ubiquitin ligase to a target protein, leading to its degradation by the proteasome.[1] The synthesis of these molecules often results in complex crude mixtures requiring robust purification strategies to isolate the desired compound with high purity for biological evaluation.[2] PROTACs frequently possess high molecular weights (~1,000 Da), significant lipophilicity, and poor aqueous solubility, which makes their purification challenging.[3]

This application note focuses on purification methods for PROTACs that incorporate a THP-CH3-ethyl propionate (B1217596) moiety. The presence of a tetrahydropyran (B127337) (THP) group, an acid-labile protecting group, and an ethyl propionate ester, which can be sensitive to hydrolysis, adds specific challenges. Purification conditions must be carefully selected to maintain the integrity of the molecule. Strongly acidic or basic conditions should be avoided where possible.[3]

The primary purification techniques discussed are flash column chromatography for initial cleanup, followed by high-resolution polishing steps using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) or supercritical fluid chromatography (SFC).[4][5]

Data Presentation: Comparison of Purification Methods

The choice of purification technique is critical and depends on the scale, required purity, and the specific physicochemical properties of the PROTAC. The following tables summarize typical parameters and outcomes for the primary methods.

Table 1: Typical Parameters for Flash Column Chromatography

Parameter Normal-Phase (Silica Gel) Reverse-Phase (C18 Silica)
Stationary Phase Silica (B1680970) Gel (230-400 mesh) C18-functionalized Silica
Common Mobile Phases Dichloromethane/Methanol or Ethyl Acetate/Hexanes Water/Acetonitrile or Water/Methanol
Typical Gradient Step or linear gradient of increasing polarity Step or linear gradient of decreasing polarity
Primary Use Initial crude purification, removal of non-polar or very polar impurities[6] Crude purification of moderately polar PROTACs
Expected Purity 80-95%[7] 80-95%

| Scale | mg to multi-gram | mg to gram |

Table 2: Typical Parameters for Preparative HPLC and SFC

Parameter Preparative RP-HPLC Preparative SFC
Stationary Phase C18 or C8 silica Chiral (e.g., Diol, 2-Ethylpyridine) or Achiral phases[2]
Mobile Phase A Water + 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA)* Supercritical CO2
Mobile Phase B Acetonitrile or Methanol + 0.1% FA or 0.1% TFA* Methanol or Ethanol[2]
Typical Gradient 5% to 95% Mobile Phase B over 30-60 min[7] 5% to 40% co-solvent over 10-15 min[2]
Primary Use Final polishing step for high purity[2] Polishing, especially for diastereomers and lipophilic compounds[3]
Expected Purity >95%[2] >98%[2]

| Overall Yield | 30-60%[2] | 40-70%[2] |

*Caution: TFA is strongly acidic and may cause hydrolysis of the THP ether or ethyl ester. Formic acid is a milder and often preferred alternative. The stability of the specific PROTAC should be evaluated first.

Experimental Protocols

Protocol 1: Initial Purification via Automated Flash Column Chromatography

This protocol is intended for the initial cleanup of a crude PROTAC reaction mixture to remove major impurities before final polishing.

Materials and Equipment:

  • Crude PROTAC material

  • Silica gel or C18 flash cartridge

  • Automated flash chromatography system with UV detector

  • Solvents: HPLC-grade Dichloromethane (DCM), Methanol (MeOH), Hexanes, Ethyl Acetate (EtOAc), Acetonitrile (ACN), and Water

  • Rotary evaporator

Procedure:

  • Sample Preparation:

    • Dissolve the crude PROTAC material in a minimal amount of a strong solvent like DCM or DMSO.[5]

    • Alternatively, for solid loading ("dry loading"), adsorb the dissolved crude product onto a small amount of silica gel, then evaporate the solvent to dryness. This method often improves resolution.

  • System and Cartridge Setup:

    • Select a flash cartridge size appropriate for the amount of crude material.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 100% DCM for normal-phase or 95:5 Water:ACN for reverse-phase).[5]

  • Chromatographic Method:

    • Loading: Load the dissolved sample (liquid loading) or the packed dry-load cartridge onto the system.

    • Elution: Run a linear gradient to elute the compound. A typical gradient for a lipophilic PROTAC on silica gel could be from 0% to 10% MeOH in DCM over 20-30 minutes.[5]

    • Fraction Collection: Collect fractions based on UV absorbance at a suitable wavelength (e.g., 254 nm).

  • Post-Purification:

    • Analyze the collected fractions by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure product.

    • Pool the pure fractions and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

Protocol 2: Final Polishing via Preparative Reverse-Phase HPLC (RP-HPLC)

This protocol is for achieving high purity (>95%) of the partially purified PROTAC.

Materials and Equipment:

  • Partially purified PROTAC from flash chromatography

  • Preparative HPLC system with a UV detector and fraction collector

  • Preparative C18 column (e.g., 21.2 x 150 mm, 5 µm particle size)

  • Solvents: HPLC-grade Acetonitrile (ACN), Water, and Formic Acid (FA)

  • 0.45 µm syringe filters

  • Lyophilizer (freeze-dryer)

Procedure:

  • Sample Preparation:

    • Dissolve the PROTAC sample in a minimal volume of a strong solvent like DMSO or DMF (e.g., 50-100 mg/mL).[3]

    • Dilute the stock solution with the initial mobile phase (e.g., 95% Water / 5% ACN with 0.1% FA) to ensure solubility upon injection.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.[3]

  • System and Column Setup:

    • Install the preparative C18 column.

    • Prepare mobile phases:

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Equilibrate the column with the initial conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.[2]

  • Chromatographic Method:

    • Injection: Inject the filtered sample onto the column.

    • Gradient Elution: A shallow gradient is often required for good separation. A representative gradient is:

      • 0-5 min: Hold at 5% B

      • 5-45 min: Linear gradient from 5% to 70% B

      • 45-50 min: Linear gradient from 70% to 95% B

      • 50-55 min: Hold at 95% B

      • 55-60 min: Return to 5% B and re-equilibrate[3]

    • Flow Rate: Set according to column diameter (e.g., 20 mL/min for a 21.2 mm ID column).[3]

    • Fraction Collection: Collect fractions based on UV detection of the target peak.

  • Post-Purification:

    • Analyze an aliquot of each collected fraction by analytical LC-MS to confirm purity and mass.

    • Pool the fractions that meet the purity requirement.

    • Remove the organic solvent (acetonitrile) under reduced pressure.

    • Freeze the remaining aqueous solution and lyophilize to obtain the final product as a solid powder.[3][8]

Protocol 3: Alternative Polishing via Supercritical Fluid Chromatography (SFC)

SFC is an excellent alternative to RP-HPLC, especially for separating diastereomers or purifying highly lipophilic PROTACs. It offers faster run times and simplified solvent removal.[9]

Materials and Equipment:

  • Partially purified PROTAC

  • Preparative SFC system with UV detector, back-pressure regulator, and fraction collector

  • Preparative SFC column (e.g., Diol or 2-Ethylpyridine)

  • SFC-grade Methanol (MeOH) and beverage-grade CO2

Procedure:

  • Sample Preparation:

    • Dissolve the PROTAC sample in a minimal amount of the organic modifier (e.g., Methanol) to a concentration of 10-50 mg/mL.[3] Ensure the sample is fully dissolved to prevent precipitation.[9]

  • System and Column Setup:

    • Install the preparative SFC column.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 5% MeOH in CO2) until a stable baseline is achieved.[2]

  • Chromatographic Method:

    • System Parameters: Set back-pressure to 100-150 bar and temperature to 35-40 °C.[2]

    • Injection: Inject the prepared sample.

    • Gradient Elution: Elute the PROTAC using a gradient of the organic modifier. A typical gradient might be from 5% to 40% MeOH over 10-15 minutes.[2]

    • Fraction Collection: Collect fractions corresponding to the desired product peak. The collection solvent is typically the organic modifier used in the mobile phase.

  • Post-Purification:

    • Analyze the purity of the collected fractions using analytical SFC-MS or RP-HPLC-MS.

    • Pool the pure fractions and evaporate the solvent to obtain the final product.[2]

Mandatory Visualizations

PROTAC Purification Workflow

The following diagram illustrates the logical workflow from a crude reaction mixture to a highly pure PROTAC suitable for biological assays.

G cluster_polishing Step 2: High-Resolution Polishing (Select One) crude Crude PROTAC Reaction Mixture flash Step 1: Flash Chromatography (Crude Purification) crude->flash analysis1 Purity Analysis (TLC or LC-MS) flash->analysis1 pool1 Pool Semi-Pure Fractions analysis1->pool1 hplc Preparative RP-HPLC pool1->hplc Option A sfc Preparative SFC pool1->sfc Option B analysis2 Purity & Identity Analysis (Analytical LC-MS) hplc->analysis2 sfc->analysis2 pool2 Pool Pure Fractions (>95% Purity) analysis2->pool2 lyo Solvent Removal & Lyophilization pool2->lyo final Final Purified PROTAC lyo->final

Caption: A typical multi-step workflow for the purification of synthesized PROTACs.

Decision Logic for Method Selection

The choice between RP-HPLC and SFC for the final polishing step can be guided by several factors related to the PROTAC's structure and the impurities present.

G start_node Semi-Purified PROTAC (from Flash Chromatography) decision_node decision_node process_node process_node start Semi-Purified PROTAC (from Flash Chromatography) decision1 Are Diastereomers Present? start->decision1 decision2 Is Compound Highly Lipophilic? decision1->decision2 No sfc Choose Preparative SFC decision1->sfc  Yes decision2->sfc  Yes hplc Choose Preparative RP-HPLC decision2->hplc No

Caption: Decision tree for selecting the optimal high-resolution purification technique.

References

Application Notes and Protocols for Testing THP-CH3-ethyl propionate PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific proteins from the cell.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs hijack the body's own cellular waste disposal machinery—the ubiquitin-proteasome system (UPS)—to induce the degradation of a target protein of interest (POI).[2][3]

These heterobifunctional molecules consist of two key components connected by a linker: one ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase.[4] This dual binding action brings the target and the E3 ligase into close proximity, forming a "ternary complex".[3] Within this complex, the E3 ligase tags the target protein with ubiquitin molecules, marking it for destruction by the 26S proteasome.[1][3] The PROTAC is then released to repeat the cycle, allowing it to act catalytically.[1]

This document provides a comprehensive experimental workflow for the characterization of a novel hypothetical PROTAC, herein named PX-1 , which contains a THP-CH3-ethyl propionate (B1217596) chemical group. For the purposes of these protocols, we will assume PX-1 is designed to degrade Target Protein X (TPX) by recruiting the Cereblon (CRBN) E3 ligase .

Part 1: Mechanism of Action and Experimental Workflow

The successful development of a PROTAC requires a systematic evaluation of its activity at each stage of its mechanism.[4] This involves a tiered approach, beginning with biochemical assays to confirm binding and ternary complex formation, followed by cell-based assays to measure protein degradation and downstream functional effects.[2][4]

PROTAC Mechanism of Action

The mechanism of PX-1 involves several key steps:

  • Binding: PX-1 independently binds to both the Target Protein X (POI) and the CRBN E3 ligase.[1]

  • Ternary Complex Formation: The PROTAC acts as a bridge, facilitating the formation of a stable POI-PX-1-CRBN ternary complex.[3]

  • Ubiquitination: The CRBN complex transfers ubiquitin molecules to lysine (B10760008) residues on the surface of TPX.[3]

  • Proteasomal Degradation: The polyubiquitinated TPX is recognized and degraded by the 26S proteasome.[3]

  • Recycling: PX-1 is released and can initiate another degradation cycle.[1]

PROTAC_Mechanism cluster_binding 1. Binding cluster_ub 2. Ubiquitination cluster_degradation 3. Degradation PROTAC PX-1 PROTAC Ternary TPX-PX-1-CRBN Ternary Complex PROTAC->Ternary Binds POI Target Protein X (TPX) POI->Ternary E3 CRBN E3 Ligase E3->Ternary Ternary->PROTAC Recycles Ub_POI Polyubiquitinated TPX Ternary->Ub_POI Ub Transfer Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Peptides Degraded Peptides Proteasome->Peptides

Mechanism of PX-1 mediated protein degradation.
Overall Experimental Workflow

The characterization of PX-1 follows a logical progression from biochemical validation to cellular activity and functional outcomes.

Experimental_Workflow cluster_A Step 1: Biochemical Characterization cluster_B Step 2: Cellular Degradation Profiling cluster_C Step 3: Functional Impact cluster_D Step 4: Off-Target Effects A Biochemical Assays A1 Binding Affinity (SPR) - TPX Binding - CRBN Binding A->A1 A2 Ternary Complex Formation (TR-FRET) A->A2 A3 In Vitro Ubiquitination A->A3 B Cell-Based Degradation Assays A->B Confirm Mechanism in vitro B1 Target Degradation (Western Blot) B->B1 B2 Potency & Efficacy (DC50 / Dmax) B->B2 B3 Degradation Kinetics (Time-Course) B->B3 B4 Mechanism Validation (e.g., MG132 Rescue) B->B4 C Functional Cellular Assays B->C Assess Cellular Consequences D Selectivity Assays B->D Determine Selectivity C1 Cell Viability (IC50) (e.g., CellTiter-Glo) C->C1 C2 Phenotypic Assays (e.g., Apoptosis) C->C2 D1 Proteomics (MS) D->D1

Overall experimental workflow for PX-1 characterization.

Part 2: Experimental Protocols

Protocol 1: Western Blot for Target Protein X (TPX) Degradation

This protocol is the primary method to visually and semi-quantitatively assess the degradation of TPX in cells treated with PX-1.[5]

Materials:

  • Cell line expressing TPX (e.g., HEK293, cancer cell line)

  • PX-1 PROTAC compound and vehicle control (e.g., DMSO)

  • Complete cell culture medium

  • 6-well tissue culture plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibody against TPX and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate (ECL)

  • SDS-PAGE equipment and reagents

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of treatment. Allow cells to adhere overnight.[6]

  • Compound Treatment: Prepare serial dilutions of PX-1 in culture medium. Treat cells with varying concentrations of PX-1 (e.g., 1 nM to 10 µM) and a vehicle control for a set time (e.g., 16-24 hours).[6]

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-150 µL of lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[5][6]

  • Lysate Preparation: Incubate lysates on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.[5]

  • Sample Preparation: Normalize protein concentrations with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[6]

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.[5]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody for TPX and the loading control overnight at 4°C.

    • Wash the membrane, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, add ECL substrate, and visualize bands using a chemiluminescence imager.

  • Analysis: Quantify band intensity using densitometry software. Normalize TPX band intensity to the loading control. Calculate the percentage of remaining TPX relative to the vehicle control.[5]

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the downstream effect of TPX degradation on cell health and proliferation by quantifying cellular ATP levels.[6][7]

Materials:

  • Cell line of interest

  • PX-1 PROTAC compound and vehicle control (DMSO)

  • White, opaque-walled 96-well plates for luminescence assays[6]

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 90 µL of medium. Incubate for 24 hours.[6]

  • Compound Treatment: Prepare serial dilutions of PX-1. Add 10 µL of the diluted compound or vehicle control to the wells. Incubate for the desired treatment period (e.g., 72 hours).[6]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.[7]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[7]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[7]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.[7]

  • Data Analysis: Subtract background luminescence (from wells with medium only). Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[7]

Protocol 3: Ternary Complex Formation Assay (TR-FRET)

This biochemical assay confirms that PX-1 can successfully bridge TPX and the CRBN E3 ligase. Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a common proximity-based method for this purpose.[2][8]

Materials:

  • Purified, tagged recombinant TPX (e.g., His-tagged)

  • Purified, tagged recombinant CRBN E3 ligase complex (e.g., GST-tagged)

  • PX-1 PROTAC compound

  • TR-FRET donor-labeled antibody (e.g., anti-His-Terbium)

  • TR-FRET acceptor-labeled antibody (e.g., anti-GST-d2)

  • Low-volume 384-well assay plate

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the PX-1 compound in an appropriate assay buffer.

  • Assay Setup: In a 384-well plate, add the PX-1 dilutions. Then, add the tagged TPX and tagged CRBN complex to the wells.[4]

  • Antibody Addition: Add the donor and acceptor-labeled anti-tag antibodies.[4]

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 1-4 hours), protected from light.[4]

  • Data Acquisition: Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[4]

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the ratio against the PROTAC concentration. A bell-shaped curve is typically observed, which is characteristic of PROTAC-induced ternary complex formation (the "hook effect").[9]

Part 3: Data Presentation

Quantitative data from the characterization of PX-1 and related compounds should be summarized in tables for clear comparison.

Table 1: Cellular Activity of PX-1 PROTAC

CompoundTarget Degradation DC₅₀ (nM)¹Max Degradation (Dₘₐₓ, %)²Cell Viability IC₅₀ (nM)³
PX-1 15>95%25
PX-1-inactive>10,000<10%>10,000
TPX InhibitorNo degradation0%50

¹DC₅₀: Concentration of PROTAC that induces 50% degradation of the target protein.[2] ²Dₘₐₓ: Maximum percentage of protein degradation achieved.[2] ³IC₅₀: Concentration of compound that inhibits cell viability by 50%. ⁴An inactive epimer or a compound with a broken linker serves as a negative control. ⁵The warhead of the PROTAC alone, which binds to but does not degrade the target.

Table 2: Biochemical Characterization of PX-1

CompoundBinding Affinity (K D , nM) - TPXBinding Affinity (K D , nM) - CRBNTernary Complex Formation (EC₅₀, nM)⁶
PX-1 5025080
TPX Inhibitor 45No bindingNo formation

EC₅₀: The half-maximal effective concentration for ternary complex formation, derived from the rising portion of the TR-FRET curve.

Part 4: Signaling Pathway Visualization

If TPX is a known kinase in a pro-survival pathway (e.g., the hypothetical "Growth Factor Signaling" pathway), its degradation by PX-1 would be expected to block downstream signaling, leading to reduced cell proliferation.

Signaling_Pathway GF Growth Factor Receptor Receptor GF->Receptor TPX TPX (Kinase) Receptor->TPX Activates Substrate Substrate TPX->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes PROTAC PX-1 PROTAC PROTAC->TPX Induces Degradation Degradation

Hypothetical signaling pathway inhibited by PX-1.

References

Application Notes and Protocols for the Use of THP-CH3-ethyl propionate in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, publicly available scientific literature does not contain specific data regarding the biological effects of a compound named "THP-CH3-ethyl propionate" on any cancer cell line, including the human monocytic leukemia cell line, THP-1. The following application notes and protocols are therefore based on the analysis of structurally related compounds, namely derivatives of the tetrahydropyrido[3,4-b]indole scaffold (potentially represented by "THP") and the known effects of propionates on cancer cells. Researchers should use this information as a guideline and adapt the protocols based on their own experimental observations with the specific compound.

Introduction

The THP-1 cell line, derived from an acute monocytic leukemia patient, is a widely used model in cancer research and immunology. These cells grow in suspension and can be differentiated into macrophage-like cells, making them suitable for studying monocyte/macrophage functions, inflammatory responses, and the efficacy of novel therapeutic agents.

This document provides a framework for evaluating the potential anticancer effects of a novel compound, "THP-CH3-ethyl propionate (B1217596)," using the THP-1 cell line as a model system. The methodologies outlined are standard for the initial characterization of a new chemical entity in an oncology research setting.

Potential Mechanisms of Action Based on Related Compounds

Derivatives of the pyrido[3,4-b]indole scaffold have demonstrated significant anticancer activity across a range of cancer cell lines.[1][2][3][4] Key findings for this class of compounds suggest potential mechanisms of action that could be investigated for "this compound":

  • Broad-Spectrum Cytotoxicity: Pyrido[3,4-b]indole derivatives have shown potent, nanomolar-range efficacy against various cancer cell lines, including those from breast, colon, melanoma, and pancreatic cancers.[1][2]

  • Cell Cycle Arrest: A characteristic mechanistic feature of this compound class is the induction of a strong, selective cell cycle arrest at the G2/M phase.[1][2][3]

  • Modulation of Key Signaling Pathways: Some studies suggest that these compounds may exert their effects by interacting with critical cancer-related proteins such as MDM2, a negative regulator of the p53 tumor suppressor.[1][3] Other indole-based compounds are known to modulate pathways like the PI3K/Akt/mTOR and MAPK signaling cascades, which are crucial for cell proliferation and survival.[5][6]

Additionally, short-chain fatty acids like propionic acid have been shown to possess oncoprotective effects.[7] Studies on propionic acid have revealed that it can:

  • Induce Autophagy and Cell Death: In cervical cancer cells, propionic acid has been shown to induce reactive oxygen species (ROS), leading to mitochondrial dysfunction and autophagic cell death.[7]

  • Inhibit Pro-Survival Pathways: Propionic acid can inhibit key survival signaling pathways such as NF-κB and AKT/mTOR.[7]

These findings suggest that "this compound" may exhibit anticancer activity through cytotoxicity, cell cycle modulation, or interference with key cancer signaling pathways.

Data Presentation

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for select pyrido[3,4-b]indole derivatives against various cancer cell lines, which may serve as a benchmark for evaluating the potency of "this compound".

Compound IDCancer Cell LineCell TypeIC₅₀ (nM)Reference
11 MDA-MB-468Triple-Negative Breast Cancer80[1]
11 HCT116Colon Cancer130[1]
11 A375Melanoma130[1]
11 MIA PaCa-2Pancreatic Cancer200[1]
11 Panc-1Pancreatic Cancer230[1]

Experimental Protocols

THP-1 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing THP-1 human monocytic leukemia cells.

Materials:

  • THP-1 cell line (ATCC® TIB-202™)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)

  • 0.4% Trypan Blue Stain

  • Phosphate-Buffered Saline (PBS)

  • T-75 cell culture flasks

  • 15 mL and 50 mL conical tubes

  • Hemocytometer or automated cell counter

Procedure:

  • Complete Growth Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing:

    • Rapidly thaw a cryovial of THP-1 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

  • Cell Culture:

    • Transfer the cell suspension to a T-75 flask.

    • Maintain the culture in a humidified incubator at 37°C with 5% CO₂.

    • Cell density should be maintained between 2 x 10⁵ and 8 x 10⁵ viable cells/mL.

  • Cell Passaging:

    • Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.

    • Split the culture by adding fresh, pre-warmed complete growth medium to achieve the desired cell density (e.g., 2-3 x 10⁵ cells/mL). THP-1 cells grow in suspension, so they do not require trypsinization.

    • Change the medium every 2-3 days.

Cytotoxicity/Cell Viability Assay (MTS/MTT Assay)

This protocol provides a general method for assessing the effect of "this compound" on THP-1 cell viability using a colorimetric assay such as MTS or MTT.

Materials:

  • THP-1 cells in logarithmic growth phase

  • Complete growth medium

  • 96-well flat-bottom plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution)

  • Solubilization solution (for MTT assay, e.g., acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 4 x 10⁴ cells per well in 100 µL of complete growth medium.[8]

  • Compound Treatment:

    • Prepare serial dilutions of "this compound" in complete growth medium.

    • After allowing cells to adhere or stabilize for 24 hours (if differentiating), add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTS/MTT Addition:

    • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

    • Alternatively, for MTT, add 10 µL of MTT reagent (5 mg/mL) and incubate for 4 hours. Then, remove the medium and add 100 µL of solubilization solution.

  • Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.[8][9]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.

Apoptosis Assay via Annexin V/PI Staining

This protocol details the detection of apoptosis in THP-1 cells treated with "this compound" using flow cytometry.

Materials:

  • Treated and untreated THP-1 cells

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture THP-1 cells in 6-well plates and treat with the desired concentrations of "this compound" for a specified time (e.g., 24 hours).

  • Cell Harvesting:

    • Collect the cells from each well into flow cytometry tubes.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10][11]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][11]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis a THP-1 Cell Culture b Seed Cells into Plates (6-well or 96-well) a->b c Add this compound (Serial Dilutions) b->c d Cytotoxicity Assay (MTS/MTT) c->d e Apoptosis Assay (Annexin V/PI Staining) c->e f Cell Cycle Analysis (PI Staining) c->f g Plate Reader (Absorbance) d->g h Flow Cytometer e->h f->h i Calculate IC50 g->i j Quantify Apoptosis h->j k Determine Cell Cycle Phases h->k

Caption: Experimental workflow for evaluating a novel compound in THP-1 cells.

Hypothetical Signaling Pathway

G cluster_0 Upstream Targets cluster_1 Signaling Cascades cluster_2 Cellular Outcomes compound This compound mdm2 MDM2 compound->mdm2 pi3k PI3K compound->pi3k ros ↑ ROS Generation compound->ros akt Akt/mTOR compound->akt nfkb NF-κB compound->nfkb autophagy Autophagy compound->autophagy p53 p53 mdm2->p53 pi3k->akt mito Mitochondrial Dysfunction ros->mito g2m G2/M Arrest p53->g2m apoptosis Apoptosis p53->apoptosis akt->autophagy proliferation ↓ Proliferation akt->proliferation nfkb->proliferation mito->apoptosis g2m->proliferation apoptosis->proliferation autophagy->proliferation

Caption: Potential signaling pathways affected by this compound.

References

Determining Efficacy of Novel THP-CH3-ethyl propionate PROTACs: Application Notes and Protocols for DC50 and Dmax Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality designed to selectively eliminate target proteins by co-opting the cell's endogenous ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4]

The efficacy of a novel PROTAC, such as the hypothetical THP-CH3-ethyl propionate (B1217596) series, is primarily defined by two key parameters:

  • DC50 (half-maximal degradation concentration): The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[5]

  • Dmax (maximum degradation): The maximum percentage of protein degradation achievable with the PROTAC. A higher Dmax value signifies greater efficacy.[5]

This document provides detailed application notes and experimental protocols for the determination of DC50 and Dmax values for novel PROTACs like the THP-CH3-ethyl propionate series.

Signaling Pathway of PROTAC Action

The mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule facilitates the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

PROTAC-mediated protein degradation pathway.

Experimental Workflow for DC50 and Dmax Determination

The general workflow for determining the DC50 and Dmax of a PROTAC involves treating cultured cells with a range of PROTAC concentrations, followed by quantification of the target protein levels.

Experimental_Workflow cluster_methods Protein Level Measurement Start Start Cell_Culture 1. Cell Culture (Seed cells in plates) Start->Cell_Culture PROTAC_Treatment 2. PROTAC Treatment (Dose-response) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis (Harvest protein) PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot 5a. Western Blot Protein_Quantification->Western_Blot HiBiT_Assay 5b. HiBiT Assay (Alternative) Protein_Quantification->HiBiT_Assay Data_Analysis 6. Data Acquisition & Analysis Western_Blot->Data_Analysis HiBiT_Assay->Data_Analysis Plot_Curve 7. Plot Dose-Response Curve Data_Analysis->Plot_Curve End DC50 & Dmax Values Plot_Curve->End

Workflow for determining DC50 and Dmax of a PROTAC.[6]

Experimental Protocols

Protocol 1: Western Blot Analysis of Protein Degradation

Western blotting is a widely used technique to quantify the degradation of a target protein induced by PROTACs.[1] This method allows for the determination of DC50 and Dmax values.[7]

Materials:

  • Cell line expressing the Protein of Interest (POI)

  • Complete growth medium

  • This compound PROTAC stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (e.g., DMSO)

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[1]

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the this compound PROTAC in complete growth medium. A typical 8-point concentration curve might range from 1 µM to 0.1 nM.[6] Include a vehicle-only control (e.g., 0.1% DMSO).[6]

    • Treat the cells with the different concentrations of the PROTAC and incubate for a predetermined time (e.g., 24 hours).[5]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.[5]

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[5]

    • Determine the protein concentration of the supernatant using the BCA assay.[5]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples with Laemmli buffer and boil to denature the proteins.[5]

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[5]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.[6]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

    • Detect the chemiluminescent signal using an imaging system.[5]

    • If necessary, strip the membrane and re-probe with a loading control antibody.[6]

Data Analysis:

  • Quantify the band intensities using densitometry software.[5]

  • Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).[5]

  • Calculate the percentage of remaining protein relative to the vehicle-treated control.[5]

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.[5]

  • Fit the data to a dose-response curve (e.g., sigmoidal, 4PL) to determine the DC50 and Dmax values.[5]

Protocol 2: Live-Cell Protein Degradation Assay (HiBiT Assay)

The HiBiT assay is a high-throughput method for quantifying protein degradation in live cells.[8] This technology involves tagging the endogenous target protein with a small HiBiT peptide, which can combine with a larger LgBiT subunit to form a luminescent enzyme.[9]

Materials:

  • CRISPR-edited cell line expressing the HiBiT-tagged target protein.[6]

  • LgBiT protein or expression vector.[8]

  • White, opaque 96-well or 384-well plates.[8]

  • Nano-Glo® Live Cell Assay Reagent.[6]

  • Luminometer.[8]

Procedure:

  • Cell Seeding:

    • Seed the HiBiT-tagged cells in a white-walled multi-well plate at a suitable density.

  • PROTAC Treatment:

    • Prepare serial dilutions of the this compound PROTAC in assay medium.

    • Add the PROTAC solutions to the wells, including a vehicle control.

  • Luminescence Measurement:

    • Add the Nano-Glo® Live Cell Assay Reagent to each well.[6]

    • Incubate the plate according to the manufacturer's instructions to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate reader.[6]

Data Analysis:

  • Normalize the luminescence signal from PROTAC-treated wells to the vehicle control wells.[6]

  • The percentage of remaining protein is directly proportional to the luminescence signal.

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.[6]

  • Fit the data to a dose-response curve to determine the DC50 and Dmax values.[6]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Illustrative DC50 and Dmax Values for this compound PROTACs

PROTAC CompoundTarget ProteinCell LineAssay MethodDC50 (nM)Dmax (%)
THP-CH3-EP-001POI-ACell Line-XWestern Blot15>95
THP-CH3-EP-001POI-ACell Line-YHiBiT Assay25>90
THP-CH3-EP-002POI-BCell Line-XWestern Blot15085
THP-CH3-EP-002POI-BCell Line-YHiBiT Assay20080

Note: The data presented is for illustrative purposes only.

Logic for DC50 and Dmax Determination

The determination of DC50 and Dmax values requires fitting the dose-response data to a suitable model, commonly a four-parameter logistic (4PL) model.

DC50_Dmax_Logic cluster_input Experimental Data cluster_analysis Data Analysis cluster_output Calculated Parameters Concentration PROTAC Concentration (X-axis) Plotting Plot % Protein Remaining vs. log(PROTAC Concentration) Concentration->Plotting Protein_Remaining % Protein Remaining (Y-axis) Protein_Remaining->Plotting Curve_Fitting Fit to 4-Parameter Logistic (4PL) Curve Plotting->Curve_Fitting DC50 DC50: Concentration at 50% protein remaining Curve_Fitting->DC50 Dmax Dmax: 100% - Bottom Plateau of the curve Curve_Fitting->Dmax

Logic for DC50 and Dmax determination.

The 4PL equation is: Y = Bottom + (Top - Bottom) / (1 + (X / DC50)^HillSlope)

Where:

  • Y is the percentage of remaining protein.

  • X is the PROTAC concentration.

  • Top is the maximum percentage of remaining protein (ideally 100%).

  • Bottom is the minimum percentage of remaining protein, from which Dmax can be calculated (Dmax = 100 - Bottom).

  • DC50 is the concentration at which 50% of the protein is degraded.

  • HillSlope describes the steepness of the curve.

References

Troubleshooting & Optimization

Technical Support Center: THP-CH3-Ethyl Propionate PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of THP-CH3-Ethyl Propionate (B1217596) PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured to address problems in the key stages of PROTAC synthesis: Linker and Coupling Reactions, Protecting Group Management, and Purification and Analysis.

Section 1: Linker Synthesis & Coupling Reactions

The synthesis of a PROTAC molecule critically relies on the successful formation of its linker and subsequent coupling to the target protein and E3 ligase ligands. Low yields are a frequent challenge in the multi-step synthesis of these complex molecules.[1]

Q1: My amide coupling reaction between the ethyl propionate linker and my E3 ligase ligand is showing very low yield. What are the common causes and solutions?

A: Low coupling efficiency is a common hurdle in PROTAC synthesis.[2] The issue can often be traced back to several factors related to reagents and reaction conditions.[1]

  • Inefficient Coupling Reagents: The choice of coupling reagent is critical for amide bond formation.[1][2] If you are using standard reagents like DCC/DMAP and observing low yields, consider switching to more efficient phosphonium- or uranium-based reagents.

  • Reaction Conditions: Ensure your reaction is performed under strictly anhydrous conditions, as any moisture can hydrolyze activated esters and reduce the yield.[2] Optimizing temperature and reaction time is also crucial.[2]

  • Steric Hindrance: The reactive groups on your ligand or linker might be sterically hindered, preventing an effective reaction.[2] If possible, consider using a longer linker to increase flexibility and reduce steric clash.[2]

  • Starting Material Purity: Impurities in your reactants can interfere with the coupling reaction. Always verify the purity of your ligands and linker using techniques like NMR and LC-MS before proceeding.[2]

Troubleshooting Flowchart for Low Coupling Yield

G start Low Coupling Yield Observed check_reagents Verify Purity of Starting Materials (NMR, LC-MS) start->check_reagents repurify Re-purify Starting Materials check_reagents->repurify Impurities Detected check_conditions Review Reaction Conditions check_reagents->check_conditions Materials Pure repurify->check_reagents anhydrous Ensure Anhydrous Conditions (e.g., dry solvents, inert atmosphere) check_conditions->anhydrous optimize_coupling Screen Coupling Reagents (e.g., HATU, HOBt, COMU) optimize_base Optimize Base and Solvent (e.g., DIPEA in anhydrous DMF/NMP) optimize_coupling->optimize_base optimize_temp Adjust Temperature and Time optimize_base->optimize_temp success Yield Improved optimize_temp->success anhydrous->optimize_coupling

Caption: A workflow for troubleshooting and optimizing low-yield amide coupling reactions.

Q2: I am concerned about the stability of the ethyl propionate ester in my linker during subsequent reaction steps. Can it be hydrolyzed?

A: Yes, the ethyl propionate ester is susceptible to hydrolysis under both strongly acidic and basic conditions. This is a critical consideration, especially during the removal of protecting groups or in subsequent coupling steps that require basic catalysts.

  • Amide-to-Ester Substitution: While amide bonds are common in linkers, ester bonds are sometimes used to improve physicochemical properties like permeability.[3][4] However, esters are generally more prone to hydrolysis than amides, especially in the presence of plasma esterases in biological assays.[4][5]

  • Steric Shielding: The stability of the ester can be influenced by its steric environment. If the ester is flanked by bulky groups (such as the warhead for the protein of interest), this can provide protection from hydrolysis.[3][5]

  • Reaction pH: When planning your synthesis, avoid harsh acidic or basic conditions if possible. If a step requires such conditions, it should be performed before the introduction of the ester, or the ester should be protected if necessary.

Section 2: Protecting Group Management

The Tetrahydropyranyl (THP) group is a common acid-labile protecting group for alcohols.[6][7] Its management is key to a successful synthesis.

Q3: I am struggling with the final deprotection of the THP group. The reaction is either incomplete or leads to degradation of my PROTAC.

A: Removal of the THP group requires acidic conditions, but the high acid sensitivity can be a challenge with complex molecules like PROTACs.[6][8]

  • Acid Strength: The lability of the THP ether is highly dependent on the concentration and strength of the acid.[8] For sensitive substrates, very mild acidic conditions are recommended. A mixture of acetic acid/THF/H₂O or the use of pyridinium (B92312) p-toluenesulfonate (PPTS) in an alcoholic solvent can be effective.[8][9]

  • Side Reactions: If your PROTAC contains other acid-sensitive functional groups (like a t-butyl ester or the ethyl propionate linker itself), strong acids like neat TFA can cause undesired side reactions or complete degradation.

  • Monitoring: The deprotection reaction should be carefully monitored by TLC or LC-MS to avoid over-exposure to acidic conditions. Quench the reaction as soon as the starting material is consumed.

Table 1: Comparison of THP Deprotection Conditions

Reagent/ConditionAcidityCommon ApplicationPotential Issues with Complex PROTACs
10-20% TFA in DCMStrongRobust substratesCleavage of other acid-labile groups, degradation of the molecule
HCl in MeOH/EtOHStrongGeneral deprotectionCan be too harsh for sensitive functional groups
Acetic Acid/THF/H₂O (e.g., 4:2:1)MildSensitive substratesMay require elevated temperatures and longer reaction times
Pyridinium p-toluenesulfonate (PPTS)MildAcid-sensitive moleculesSlower reaction rates compared to strong acids
Bismuth Triflate (Bi(OTf)₃)MildAlternative Lewis acid catalystCatalyst may need to be screened for compatibility

Q4: My THP-protected alcohol seems to be cleaving prematurely during a reaction step that does not use strong acid. How is this possible?

A: While THP is known for its stability in basic and neutral conditions, it can be labile even under mildly acidic or certain Lewis acidic conditions.

  • Lewis Acids: Some reagents used in synthesis, such as certain metal catalysts, can act as Lewis acids and facilitate the cleavage of the THP group.

  • Chromatography: Silica (B1680970) gel used in column chromatography is slightly acidic and can sometimes cause partial or complete deprotection of highly sensitive THP ethers, leading to smeared spots on a TLC plate and difficult purification. This can be mitigated by neutralizing the silica gel with a base like triethylamine (B128534) before use.

Section 3: Purification and Analysis

PROTACs are notoriously challenging to purify due to their high molecular weight, lipophilicity, and potential for aggregation.[10]

Q5: My final PROTAC is very difficult to purify. It streaks on the silica column and I get poor separation.

A: This is a very common problem. The unique physicochemical properties of PROTACs often make standard silica gel chromatography ineffective.[1][10]

  • Alternative Chromatography: Reverse-phase preparative HPLC (RP-HPLC) is often the method of choice for purifying PROTACs.[1][10] The use of a C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like TFA or formic acid can provide much better resolution.

  • Solubility: Poor solubility can cause precipitation on the column.[10] Ensure your crude sample is fully dissolved before injection. Using a stronger solvent like DMSO or DMF for the initial sample dissolution can be helpful.[10]

  • Supercritical Fluid Chromatography (SFC): For PROTACs with multiple chiral centers, SFC can offer superior separation of stereoisomers compared to HPLC.[10]

Q6: The characterization of my final PROTAC is ambiguous. The NMR is complex and the mass spectrum shows multiple peaks.

A: The large and often flexible nature of PROTACs can lead to complex analytical data.

  • NMR Spectroscopy: PROTACs often exhibit broad peaks in NMR due to their flexibility and potential for multiple conformations in solution. Running the NMR at an elevated temperature can sometimes sharpen the peaks. 2D NMR techniques (like COSY and HSQC) are essential for assigning the complex signals.

  • Mass Spectrometry: The appearance of multiple charged ions (e.g., [M+H]⁺, [M+2H]²⁺) is common for high molecular weight molecules.[11] The fragile nature of the linker can also lead to in-source fragmentation.[11] It is crucial to use high-resolution mass spectrometry (HRMS) to confirm the elemental composition from the exact mass.[12] Tandem MS (MS/MS) can help confirm the structure by analyzing fragmentation patterns.[12][13]

  • Diastereomers: The introduction of the THP protecting group creates an additional stereocenter, which can lead to a mixture of diastereomers if the original alcohol was chiral.[6][9] Diastereomers have different physical properties and can appear as separate peaks in HPLC and sets of signals in NMR, complicating analysis and purification.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a general method for the coupling of a carboxylic acid-functionalized linker to an amine-containing ligand.

  • Preparation: Dissolve the amine-containing component (1.0 eq) and the carboxylic acid-containing component (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: To the solution, add HATU (1.2 eq) followed by a tertiary base such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Reaction: Stir the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at room temperature.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC. Reactions are typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative RP-HPLC to obtain the final coupled product.[1]

  • Characterization: Confirm the identity and purity of the product using HRMS and NMR spectroscopy.[1]

Protocol 2: Mild Deprotection of a THP Ether

This protocol is suitable for substrates sensitive to strong acids.

  • Preparation: Dissolve the THP-protected PROTAC (1.0 eq) in a mixture of acetic acid, tetrahydrofuran (B95107) (THF), and water (e.g., a 4:2:1 v/v/v ratio).

  • Reaction: Stir the solution at room temperature or warm gently to 40-45 °C.

  • Monitoring: Carefully monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours). Avoid letting the reaction proceed for too long after completion to prevent degradation.

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using an appropriate chromatographic technique to yield the deprotected alcohol.

Visualizations

General PROTAC Mechanism of Action

G cluster_0 cluster_1 Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycled PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of a PROTAC, from ternary complex formation to target protein degradation.

General Kinase Signaling Pathway (Target for a Hypothetical PROTAC)

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS Activates RAF RAF (Target Protein) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates output Cell Proliferation, Survival TF->output

Caption: A simplified MAPK/ERK signaling pathway, where a kinase like RAF could be a target for PROTAC-mediated degradation.

References

Technical Support Center: Optimizing PROTAC Yield with Ester-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on leveraging ester-containing linkers like THP-CH3-ethyl propionate (B1217596) to enhance reaction yields and streamline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is THP-CH3-ethyl propionate and what is its role in PROTAC synthesis?

A1: this compound is an alkyl/ether-based PROTAC linker.[1] The "THP" refers to a tetrahydropyranyl protecting group, which reversibly shields a hydroxyl functional group during synthesis, preventing unwanted side reactions.[2][3][4] The "CH3-ethyl propionate" forms the core of the linker, providing a specific length and chemical nature to connect the two ligands of the PROTAC.[5] Linkers like this are crucial as they influence the PROTAC's ability to form a stable ternary complex between the target protein and the E3 ligase, a key step in initiating protein degradation.[6][7]

Q2: My overall PROTAC synthesis yield is very low. Where should I begin troubleshooting?

A2: Low overall yield in a multi-step PROTAC synthesis can stem from various stages. A systematic evaluation is key. Start by:

  • Verifying Starting Material Integrity: Confirm the purity and identity of your target protein ligand, E3 ligase ligand, and the this compound linker using methods like NMR or LC-MS to ensure they haven't degraded.[8]

  • Assessing Coupling Reaction Efficiency: The formation of amide or ester bonds to attach the linker is a common failure point. Low conversion at these steps will significantly reduce the overall yield.[8][9]

  • Evaluating Deprotection Steps: Incomplete or inefficient removal of protecting groups like THP or Boc can lead to a mix of protected and deprotected products, complicating purification and lowering the yield of the final PROTAC.

  • Optimizing Purification: Significant product loss can happen during purification. PROTACs, especially those with polar linkers, can be challenging to purify via standard normal-phase silica (B1680970) gel chromatography.[8][10]

Q3: I'm having issues with the amide coupling step between my amine-containing ligand and the propionate end of the linker. What are common causes and solutions?

A3: Inefficient amide bond formation is a frequent cause of low PROTAC yield.[8] Consider the following:

  • Inadequate Carboxylic Acid Activation: The carboxylic acid on the linker must be activated to react with the amine. Ensure you are using an appropriate coupling reagent.[9]

  • Choice of Coupling Reagents: Reagents like HATU and EDC are commonly used. For HATU, pre-activating the carboxylic acid for 5-15 minutes with HATU and a base like DIPEA before adding the amine can boost yields. With EDC, an activator such as Oxyma Pure or HOBt is often required.[9]

  • Inhibition by Amine Salts: If your amine-containing ligand is a TFA or HCl salt, the acidic counterion can neutralize the base needed for the coupling reaction. This can be resolved by performing a free-basing step on the amine salt before the coupling reaction.[9]

  • Steric Hindrance: If either the amine or the carboxylic acid is sterically hindered, reaction rates can be significantly lower. Increasing the reaction time and/or temperature, or choosing a less hindered coupling reagent, may help.[9]

Q4: The THP deprotection step is giving me a complex mixture of products. How can I improve this?

A4: While THP is an acid-labile protecting group, its removal requires careful control to avoid side reactions.[2][3]

  • Mild Acidic Conditions: The THP group can often be removed under milder acidic conditions than other protecting groups like Boc.[11] Consider using pyridinium (B92312) p-toluenesulfonate (PPTS) in an alcohol solvent, which is a gentle method for THP deprotection.

  • Control of Reaction Time and Temperature: Prolonged exposure to strong acids can lead to degradation of other acid-sensitive functional groups in your PROTAC molecule. Monitor the reaction closely by LC-MS and keep the temperature low (0 °C to room temperature) to minimize side product formation.[9]

  • Use of Scavengers: If your molecule contains functional groups prone to side reactions under acidic conditions, the addition of a scavenger like triisopropylsilane (B1312306) (TIS) can be beneficial.[9]

Troubleshooting Guides

Low Yield in Coupling Reactions
Symptom Possible Cause Recommended Solution
No or very little product formationIneffective coupling reagent or conditions.Optimize the coupling reagent (e.g., switch from EDC/HOBt to HATU/DIPEA). Ensure all reagents are anhydrous and of high purity.[9]
Starting material remains unreactedAmine starting material is an HCl or TFA salt.Perform a free-basing step on the amine salt before the coupling reaction, or use an additional equivalent of base to neutralize the salt.[9]
Multiple unidentified byproductsSide reactions with the coupling reagent.Pre-activate the carboxylic acid with the coupling reagent and base for 5-15 minutes before adding the amine.[9]
Slow or incomplete reactionSteric hindrance around the reacting functional groups.Increase reaction time and/or temperature. Consider a less sterically hindered coupling reagent.[9]
Purification Challenges
Symptom Possible Cause Recommended Solution
Product is smearing or streaking on a normal-phase silica columnThe PROTAC is too polar for normal-phase chromatography.Switch to reverse-phase chromatography (e.g., C18 silica) for purification. This is often more suitable for polar PROTAC molecules.[10]
Low recovery of product from the columnProduct is irreversibly binding to the silica gel.Add a small amount of a more polar solvent like methanol (B129727) to the elution solvent system to improve recovery.[10]
Co-elution of impuritiesImpurities have similar polarity to the desired product.Optimize the gradient for reverse-phase HPLC to achieve better separation. Consider alternative purification techniques like preparative TLC or size-exclusion chromatography.

Experimental Protocols

Protocol 1: General Amide Coupling for PROTAC Synthesis

This protocol outlines a general procedure for the amide coupling of a carboxylic acid-containing component (e.g., the propionate end of the linker) with an amine-functionalized ligand.

Materials:

  • Carboxylic acid-containing component (1.0 eq)

  • Amine-functionalized ligand (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Argon or Nitrogen gas

Procedure:

  • Dissolve the carboxylic acid-containing component in anhydrous DMF under an inert atmosphere (Argon or Nitrogen).

  • Add DIPEA to the solution and stir for 5 minutes.

  • Add HATU to the mixture and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.[9]

  • In a separate flask, dissolve the amine-containing ligand in a minimal amount of anhydrous DMF.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or reverse-phase HPLC.

Protocol 2: THP Deprotection

This protocol describes a mild deprotection of a THP-protected hydroxyl group.

Materials:

  • THP-protected PROTAC intermediate (1.0 eq)

  • Pyridinium p-toluenesulfonate (PPTS) (0.2 eq)

  • Ethanol (B145695) or Methanol

  • Argon or Nitrogen gas

Procedure:

  • Dissolve the THP-protected PROTAC intermediate in ethanol or methanol under an inert atmosphere.

  • Add PPTS to the solution.

  • Stir the reaction at room temperature or gently heat to 40-50 °C if the reaction is slow.

  • Monitor the deprotection by LC-MS.

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Purify the product by flash column chromatography or reverse-phase HPLC.

Visualizing the Process

To aid in understanding the experimental and logical flow, the following diagrams are provided.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start_Ligand_A Ligand A (Amine) Coupling_1 Amide Coupling (HATU, DIPEA) Start_Ligand_A->Coupling_1 Linker_COOH THP-Protected Linker (Carboxylic Acid) Linker_COOH->Coupling_1 Intermediate_1 Intermediate 1 (THP-Protected) Coupling_1->Intermediate_1 Deprotection THP Deprotection (PPTS, EtOH) Intermediate_1->Deprotection Intermediate_2 Intermediate 2 (Free Hydroxyl) Deprotection->Intermediate_2 Coupling_2 Esterification or Amide Coupling Intermediate_2->Coupling_2 Start_Ligand_B Ligand B (Carboxylic Acid) Start_Ligand_B->Coupling_2 Final_PROTAC Final PROTAC Coupling_2->Final_PROTAC Purification Purification (RP-HPLC) Final_PROTAC->Purification Final_Product Purified PROTAC Purification->Final_Product

Caption: A workflow for the synthesis of a PROTAC using a THP-protected linker.

Troubleshooting_Decision_Tree Start Low PROTAC Yield Check_Step Which step has low yield? Start->Check_Step Coupling Coupling Reaction Check_Step->Coupling Coupling Deprotection Deprotection Check_Step->Deprotection Deprotection Purification Purification Check_Step->Purification Purification Coupling_Cause Check Reagents, Conditions, and Starting Materials Coupling->Coupling_Cause Deprotection_Cause Check Acid Strength, Time, and Temperature Deprotection->Deprotection_Cause Purification_Cause Check Chromatography Method (Normal vs. Reverse Phase) Purification->Purification_Cause Solution_Coupling Optimize Coupling Reagents, Free-base Amine Salts Coupling_Cause->Solution_Coupling Solution_Deprotection Use Milder Acid (PPTS), Monitor Closely Deprotection_Cause->Solution_Deprotection Solution_Purification Switch to RP-HPLC, Optimize Gradient Purification_Cause->Solution_Purification

Caption: A decision tree for troubleshooting low yield in PROTAC synthesis.

PROTAC_MoA PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Recycling PROTAC Recycling Ubiquitination->Recycling PROTAC is released Proteasome Proteasome Ub_POI->Proteasome Degradation POI Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Recycling->Ternary_Complex

Caption: The catalytic mechanism of action for a PROTAC molecule.

References

Technical Support Center: Addressing Solubility Issues of PROTACs with Alkyl Ether Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the strategic use of alkyl ether linkers.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Issue 1: My PROTAC with an alkyl ether linker shows poor aqueous solubility, leading to precipitation in my cellular assays.

  • Question: I've incorporated an alkyl ether linker to improve my PROTAC's properties, but it's still crashing out of my aqueous buffer. What are the potential causes and how can I troubleshoot this?

  • Answer: Poor solubility of PROTACs, even with ether-containing linkers, is a common challenge due to their high molecular weight and overall lipophilicity.[1][2] Here’s a step-by-step troubleshooting approach:

    • Determine the Kinetic Solubility Limit: Before proceeding with cellular assays, it is crucial to determine the kinetic solubility of your PROTAC in the specific aqueous buffer you plan to use. This will define the maximum concentration at which your compound is soluble. A detailed protocol for a Kinetic Solubility Assay is provided in the "Experimental Protocols" section.

    • Optimize Dosing Concentration: Once you have determined the solubility limit, ensure that the final concentration of your PROTAC in the assay medium is below this limit. If your assay requires higher concentrations, you may need to explore formulation strategies.

    • Refine the Dosing Procedure: When diluting your DMSO stock into the aqueous buffer, do so gradually while vortexing or stirring to avoid localized high concentrations that can lead to precipitation.

    • Consider Formulation Strategies: If the intrinsic solubility is too low for your experimental needs, consider using formulation approaches such as the inclusion of co-solvents or excipients. However, be mindful of potential artifacts these agents might introduce in cellular assays.

Issue 2: My alkyl ether-linked PROTAC has good solubility, but now shows reduced cell permeability.

  • Question: I successfully increased the solubility of my PROTAC by using a longer, more hydrophilic alkyl ether (PEG-like) linker. However, I'm now observing a significant drop in cellular activity, which I suspect is due to poor permeability. What's the underlying issue and how can I address it?

  • Answer: This is a classic trade-off in PROTAC design. While increasing the number of ethylene (B1197577) glycol units in the linker enhances hydrophilicity and solubility, it can also increase the topological polar surface area (TPSA) and decrease lipophilicity (cLogP), which can negatively impact passive diffusion across the cell membrane.[1][3]

    • The "Chameleon Effect": Flexible linkers, like alkyl ethers, can sometimes adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane, effectively shielding their polar groups to facilitate cell entry.[1] However, excessive hydrophilicity can counteract this effect.

    • Troubleshooting Strategy:

      • Systematically Vary Linker Length: The optimal linker length is a delicate balance between solubility and permeability and is highly dependent on the specific warhead and E3 ligase ligand.[4] Synthesize a focused library of PROTACs with systematically varied alkyl ether linker lengths (e.g., from 1 to 6 ethylene glycol units).

      • Measure Permeability: Experimentally determine the permeability of your PROTAC library using a Parallel Artificial Membrane Permeability Assay (PAMPA). A detailed protocol is available in the "Experimental Protocols" section.

      • Correlate Physicochemical Properties with Activity: Analyze the relationship between linker length, physicochemical properties (cLogP, TPSA), aqueous solubility, permeability (Papp), and cellular degradation efficiency (DC50). This will help you identify a linker that provides the best balance of properties for your specific PROTAC.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using alkyl ether linkers over simple alkyl linkers for PROTACs?

A1: The primary advantage of incorporating ether functionalities into an alkyl linker is to enhance the aqueous solubility of the PROTAC.[2] The oxygen atoms in the ether linkages can act as hydrogen bond acceptors, improving the interaction of the molecule with water.[1] This can be crucial for mitigating the high lipophilicity and poor solubility often associated with large PROTAC molecules.

Q2: How does the length of an alkyl ether (PEG) linker impact the degradation efficiency of a PROTAC?

A2: The length of the linker is a critical determinant of a PROTAC's degradation efficiency. An optimal linker length is required to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4] A linker that is too short may lead to steric clashes, preventing ternary complex formation. Conversely, a linker that is too long might result in a non-productive complex where ubiquitination cannot occur efficiently.[5] This relationship is often target-specific, necessitating empirical optimization for each new PROTAC system.

Q3: Can the position of the ether linkage within an alkyl chain affect PROTAC properties?

A3: Yes, the position and density of ether linkages can influence the physicochemical properties of the PROTAC. Strategic placement of ether groups can help to balance hydrophilicity and lipophilicity. For instance, a PROTAC with a hybrid linker containing both alkyl and ethylene glycol units can be designed to fine-tune solubility and permeability.[2]

Q4: Are there any potential disadvantages to using alkyl ether linkers?

A4: While beneficial for solubility, the ether linkages in these linkers can be more susceptible to oxidative metabolism compared to simple alkyl chains.[3] This could potentially impact the in vivo stability of the PROTAC. Therefore, it is important to assess the metabolic stability of PROTACs with alkyl ether linkers in relevant in vitro and in vivo models.

Data Presentation

The following tables summarize the impact of varying alkyl ether linker lengths on the physicochemical properties, solubility, and permeability of a model PROTAC series.

Table 1: Physicochemical Properties of a Model PROTAC Series with Varying Alkyl Ether Linker Lengths

PROTACLinker CompositionMolecular Weight (Da)cLogPTPSA (Ų)
PROTAC-AE1 Alkyl Ether (1x EG)829.43.8185.2
PROTAC-AE2 Alkyl Ether (2x EG)873.53.5194.5
PROTAC-AE3 Alkyl Ether (3x EG)917.53.1203.8
PROTAC-AE4 Alkyl Ether (4x EG)961.62.8213.1

EG: Ethylene Glycol unit. Data is illustrative and based on general trends.

Table 2: Solubility and Permeability Data for the Model PROTAC Series

PROTACLinker CompositionAqueous Solubility (µM)PAMPA Papp (10-6 cm/s)
PROTAC-AE1 Alkyl Ether (1x EG)152.5
PROTAC-AE2 Alkyl Ether (2x EG)351.8
PROTAC-AE3 Alkyl Ether (3x EG)701.1
PROTAC-AE4 Alkyl Ether (4x EG)1200.6

Data is illustrative and intended to show general trends where solubility increases and permeability decreases with increasing ethylene glycol units.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC with an Alkyl Ether Linker

This protocol provides a general workflow for the synthesis of a PROTAC with a varying length alkyl ether (oligoethylene glycol) linker via sequential amide coupling.

Materials:

  • Amine-functionalized warhead (for Protein of Interest)

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)

  • A series of commercially available or synthesized bis-carboxylic acid oligoethylene glycol linkers (e.g., HOOC-PEGn-COOH where n=1, 2, 3, etc.)

  • Coupling agents (e.g., HATU, HBTU)

  • Amine base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)

Procedure:

  • Step 1: Coupling of Warhead to Linker

    • Dissolve the bis-carboxylic acid oligoethylene glycol linker (1.5 eq) in anhydrous DMF.

    • Add HATU (1.5 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

    • Add the amine-functionalized warhead (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

    • Upon completion, perform an aqueous workup and purify the mono-functionalized warhead-linker intermediate by flash column chromatography.

  • Step 2: Coupling of E3 Ligase Ligand to the Intermediate

    • Dissolve the purified warhead-linker intermediate (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.5 eq) and stir for 15 minutes at room temperature.

    • Add the amine-functionalized E3 ligase ligand (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight, monitoring progress by LC-MS.

    • Upon completion, perform an aqueous workup and purify the final PROTAC product by preparative HPLC.

    • Characterize the final product by HRMS and NMR.

Protocol 2: Kinetic Solubility Assay

This protocol outlines a method to determine the kinetic solubility of a PROTAC in an aqueous buffer.

Materials:

  • PROTAC compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplates (clear bottom for visual inspection, or UV-transparent for plate reader analysis)

  • Plate reader capable of measuring absorbance or a nephelometer for turbidity

Procedure:

  • Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

  • Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Addition to Aqueous Buffer: In a separate 96-well plate, add the aqueous buffer to each well. Then, add a small, fixed volume of each DMSO concentration from the dilution plate to the corresponding wells of the buffer plate (e.g., add 2 µL of DMSO stock to 198 µL of buffer to achieve a 1:100 dilution and a final DMSO concentration of 1%).

  • Equilibration: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.

  • Measurement: After incubation, visually inspect the plate for precipitation. For a quantitative measurement, read the absorbance at a wavelength where the compound has a chromophore (e.g., 340 nm) or measure the turbidity using a nephelometer.

  • Data Analysis: Plot the absorbance or turbidity against the PROTAC concentration. The concentration at which a sharp increase in absorbance or turbidity is observed represents the kinetic solubility limit.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound across an artificial lipid membrane.

Materials:

  • PAMPA plate system (a donor plate with a filter membrane and an acceptor plate)

  • Phospholipid solution (e.g., 2% phosphatidylcholine in dodecane)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • PROTAC compound

  • LC-MS/MS system for quantification

Procedure:

  • Prepare the Acceptor Plate: Add the aqueous buffer to each well of the 96-well acceptor plate.

  • Coat the Donor Plate: Carefully add a small volume (e.g., 5 µL) of the phospholipid solution to the filter membrane of each well in the donor plate.

  • Prepare the Donor Solution: Dissolve the PROTAC in the aqueous buffer to a known concentration. It is important that this concentration is below the kinetic solubility limit to avoid precipitation.

  • Assemble the PAMPA "Sandwich": Add the donor solution containing the PROTAC to each well of the coated donor plate. Carefully place the donor plate on top of the acceptor plate, ensuring the lipid-coated membrane is in contact with the buffer in the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) in a humidified chamber to prevent evaporation.

  • Quantification: After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the appropriate formula, which takes into account the volumes of the donor and acceptor wells, the surface area of the membrane, the incubation time, and the measured concentrations.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome Proteasome Ubiquitinated_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

experimental_workflow cluster_design Design & Synthesis cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Optimization start Design PROTAC Library (Varying Alkyl Ether Linker Length) synthesis Synthesize PROTACs start->synthesis solubility Kinetic Solubility Assay synthesis->solubility permeability PAMPA Assay synthesis->permeability degradation Western Blot for Target Degradation (DC50) solubility->degradation permeability->degradation cellular_activity Cellular Viability Assay degradation->cellular_activity analysis Correlate Structure, Properties, and Activity cellular_activity->analysis decision Select Optimal Linker analysis->decision

Caption: Experimental Workflow for PROTAC Linker Optimization.

troubleshooting_logic start Observed Issue: Poor PROTAC Performance solubility_check Is the PROTAC soluble in aqueous buffer? start->solubility_check permeability_check Does the PROTAC have adequate cell permeability? solubility_check->permeability_check Yes precipitates Action: Determine Kinetic Solubility and Adjust Concentration solubility_check->precipitates No low_activity Action: Synthesize Library with Varying Linker Lengths permeability_check->low_activity No optimize Outcome: Identify PROTAC with Balanced Properties permeability_check->optimize Yes precipitates->solubility_check measure_permeability Action: Perform PAMPA Assay low_activity->measure_permeability measure_permeability->optimize

Caption: Logic Diagram for Troubleshooting PROTAC Solubility and Permeability.

References

Technical Support Center: Enhancing Cell Permeability of THP-CH3-ethyl propionate PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with THP-CH3-ethyl propionate (B1217596) PROTACs, with a focus on enhancing cell permeability.

Frequently Asked Questions (FAQs)

Q1: What is THP-CH3-ethyl propionate and how does it function in a PROTAC?

This compound is classified as a PROTAC linker, belonging to the alkyl/ether class.[1] In a PROTAC molecule, the linker connects the ligand that binds to the target protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase. The nature of this linker is a critical determinant of the PROTAC's physicochemical properties, including its cell permeability.[2]

Q2: Why is cell permeability a significant challenge for PROTACs?

PROTACs are inherently large molecules, often with molecular weights exceeding 800 Da and a high polar surface area.[3] These characteristics fall outside the typical parameters of Lipinski's "rule of five" for orally available drugs, leading to poor passive diffusion across the lipid bilayer of the cell membrane. For a PROTAC to be effective, it must first penetrate the cell to engage its intracellular target protein and an E3 ligase.

Q3: What is the "hook effect" and how does it relate to PROTAC cell permeability?

The "hook effect" is a phenomenon observed in PROTAC experiments where an increase in the concentration of the PROTAC beyond an optimal point results in a decrease in target protein degradation.[4] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation. While not directly a measure of permeability, it is a crucial experimental artifact to consider, as poor permeability might be masked by using excessively high concentrations that then lead to this effect.

Q4: What are the primary strategies to enhance the cell permeability of PROTACs?

Several strategies can be employed to improve the cellular uptake of PROTACs:

  • Linker Optimization: Modifying the linker is a key strategy. This can involve adjusting its length, rigidity, and composition. For alkyl/ether linkers like this compound, modifications can influence the molecule's ability to adopt conformations suitable for cellular uptake.[5]

  • Prodrug Approaches: This strategy involves masking polar functional groups with lipophilic moieties that can be cleaved once inside the cell, thereby improving membrane permeability.

  • Introduction of Intramolecular Hydrogen Bonds: Designing the PROTAC to form internal hydrogen bonds can shield its polar groups, reducing the effective polar surface area and improving its ability to cross the nonpolar cell membrane. This is often referred to as the "chameleon effect."[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Potent biochemical activity but low efficacy in cell-based assays. 1. Poor Cell Permeability: The PROTAC is not efficiently entering the cells. 2. Active Efflux: The PROTAC enters the cell but is actively transported out by efflux pumps (e.g., P-glycoprotein).1. Assess Permeability: Conduct permeability assays such as PAMPA or Caco-2 to quantify the PROTAC's ability to cross a membrane. 2. Investigate Efflux: Perform a bidirectional Caco-2 assay. An efflux ratio significantly greater than 2 suggests the PROTAC is a substrate for an efflux transporter.[3]
High variability in permeability assay results. 1. Inconsistent Cell Monolayer (Caco-2): Variations in the integrity and confluency of the cell monolayer can lead to inconsistent results. 2. Poor Solubility: The PROTAC may have low aqueous solubility, leading to inconsistent concentrations in the assay.1. Standardize Cell Culture: Use cells within a defined passage number and ensure consistent seeding densities. Monitor monolayer integrity using Transepithelial Electrical Resistance (TEER) measurements. 2. Improve Solubility: Employ formulation strategies or modify the PROTAC to enhance its solubility.
No or low target degradation observed in cells. 1. Insufficient Intracellular Concentration: Due to poor permeability, the PROTAC concentration inside the cell is too low to be effective. 2. "Hook Effect": The concentration of the PROTAC used is too high, leading to the formation of non-productive binary complexes.[4][6]1. Enhance Permeability: Implement strategies such as linker modification or a prodrug approach. 2. Optimize Concentration: Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to characterize the bell-shaped curve of the hook effect.

Quantitative Data Summary

The following table summarizes hypothetical permeability data for different PROTACs to illustrate how linker modifications can impact permeability.

PROTAC Linker Type Apparent Permeability (Papp) (10⁻⁶ cm/s) in PAMPA Calculated LogP (ALogP)
PROTAC AStandard PEG Linker0.153.8
PROTAC BThis compound (Alkyl/Ether)0.354.2
PROTAC CAmide-based Linker0.083.5
PROTAC DEster-based Linker0.604.4

Note: This data is illustrative. Actual permeability is compound-specific and must be determined experimentally. The data trend is consistent with findings that ester-based linkers can show higher permeability than their amide counterparts.[6]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: The PAMPA assay is a non-cell-based, high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.

Methodology:

  • Prepare the Donor Plate: Add the PROTAC solution (typically in a buffer at pH 7.4) to the wells of a 96-well donor plate.

  • Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.

  • Assemble the PAMPA Sandwich: A filter plate pre-coated with a lipid solution (e.g., phosphatidylcholine in dodecane) is placed on top of the donor plate, followed by the acceptor plate.

  • Incubation: The assembly is incubated for a specified period (e.g., 4-16 hours) at room temperature.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method like LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated.

Caco-2 Permeability Assay

Principle: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess a compound's permeability and potential for active transport.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable supports in Transwell™ plates and cultured for approximately 21 days to form a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Measurement (Apical to Basolateral): The PROTAC solution is added to the apical (top) side of the monolayer. Samples are taken from the basolateral (bottom) side at specific time points.

  • Permeability Measurement (Basolateral to Apical): For efflux studies, the PROTAC is added to the basolateral side, and samples are taken from the apical side.

  • Quantification: The concentration of the PROTAC in the collected samples is determined by LC-MS/MS.

  • Calculation: The Papp for both directions is calculated, and the efflux ratio (Papp(B-A) / Papp(A-B)) is determined. An efflux ratio greater than 2 suggests the PROTAC is a substrate for active efflux transporters.[3]

Visualizations

PROTAC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cellular Intracellular Space PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Permeation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

Troubleshooting_Workflow Start Low Cellular Activity of PROTAC Check_Permeability Assess Cell Permeability (PAMPA / Caco-2) Start->Check_Permeability Permeability_Result Permeability Low? Check_Permeability->Permeability_Result Optimize_PROTAC Optimize PROTAC Structure - Modify Linker - Prodrug Approach - Enhance IMHB Permeability_Result->Optimize_PROTAC Yes Check_Efflux Perform Bidirectional Caco-2 Assay Permeability_Result->Check_Efflux No Optimize_PROTAC->Start Efflux_Result Efflux Ratio > 2? Check_Efflux->Efflux_Result Redesign_PROTAC Redesign to Avoid Efflux Transporters Efflux_Result->Redesign_PROTAC Yes Check_Concentration Optimize PROTAC Concentration (Dose-Response Curve) Efflux_Result->Check_Concentration No Redesign_PROTAC->Start End Improved Cellular Activity Check_Concentration->End

Caption: Troubleshooting Workflow for Low PROTAC Cellular Activity.

References

troubleshooting ternary complex formation with THP-CH3-ethyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting ternary complex formation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common experimental challenges, with a focus on the hypothetical molecule THP-CH3-ethyl propionate (B1217596).

Frequently Asked Questions (FAQs)

Q1: What is a ternary complex in the context of THP-CH3-ethyl propionate?

A: A ternary complex is a structure formed when three separate molecules bind together. In the context of targeted protein degradation, a molecule like this compound (acting as a PROTAC or molecular glue) is designed to bring a target Protein of Interest (POI) and an E3 ubiquitin ligase into close proximity.[1][2][3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking the POI for degradation by the proteasome.[4][5]

Q2: What is the "hook effect" and how does it relate to my experiments?

A: The "hook effect" describes the phenomenon where the efficiency of ternary complex formation and subsequent protein degradation decreases at high concentrations of the bifunctional molecule (e.g., this compound).[6][7][8] This occurs because an excess of the molecule leads to the formation of separate binary complexes (Molecule-POI and Molecule-E3 Ligase), which cannot form the desired ternary complex.[6][7][9] It is crucial to perform dose-response experiments over a wide concentration range to identify the optimal concentration for complex formation and degradation.[6][7]

Q3: What is "cooperativity" and why is it important for ternary complex stability?

A: Cooperativity (alpha, α) is a measure of how the binding of one protein to the small molecule affects the binding of the second protein.[10][11]

  • Positive cooperativity (α > 1) indicates that the formation of a binary complex (e.g., E3 ligase-molecule) enhances the binding affinity for the target protein, leading to a more stable ternary complex.[10]

  • Negative cooperativity (α < 1) indicates that the ternary complex is less stable than the binary complexes. High positive cooperativity is a key factor in designing effective protein degraders as it promotes the stable formation of the ternary complex required for efficient ubiquitination.[4][11]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: No or Weak Signal for Ternary Complex Formation

Question: My assay (e.g., SPR, TR-FRET, ITC) shows little to no signal for ternary complex formation with this compound. What are the initial checks?

Answer: When ternary complex formation is not observed, the first step is to systematically verify the integrity and activity of each component in your assay.[12]

Potential Cause Recommended Troubleshooting Steps
Poor Protein Quality Verify the purity of your target protein and E3 ligase with SDS-PAGE.[12] Use Dynamic Light Scattering (DLS) to check for protein aggregation.[12] Confirm the activity of the E3 ligase (e.g., via an auto-ubiquitination assay) and the target protein.[12] Note that some E3 ligases are multi-subunit complexes and require all components for stability and activity.[12]
Inactive Small Molecule Confirm the chemical structure, purity (>95%), and integrity of your this compound stock using methods like NMR and mass spectrometry.[12] Improper storage may lead to degradation.
Suboptimal Assay Conditions Perform buffer optimization experiments, varying pH and salt concentration to find the ideal conditions for complex formation.[11][12] Ensure all components are at appropriate concentrations and that necessary co-factors are included.[12]
Ineffective Linker The linker connecting the binding moieties of your molecule may be too short, causing steric clashes, or too long and flexible, leading to non-productive binding.[7] Consider synthesizing and testing a library of molecules with varying linker lengths and compositions.[11]
Assay Controls Not Working Always include a known ternary complex-forming molecule as a positive control and a non-binding molecule as a negative control to ensure the assay is performing as expected.[12]
Issue 2: High Background or Non-Specific Binding in Co-IP/Pulldown Assays

Question: I'm observing high background noise in my co-immunoprecipitation (co-IP) assay, which is masking the specific signal from my ternary complex. How can I reduce it?

Answer: High background can obscure the specific signal. Optimizing washing steps and blocking procedures is critical.[12]

Potential Cause Recommended Troubleshooting Steps
Insufficient Washing Increase the stringency of your washes by moderately increasing the detergent (e.g., from 0.05% to 0.1% Tween-20) or salt concentration in the wash buffer.[12] You can also increase the number of wash steps.[12]
Inadequate Blocking Ensure you are blocking the membrane or beads with an appropriate agent (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature.[6]
Antibody Issues The antibody concentration might be too high, or the antibody may have poor specificity.[12] Titrate your antibody to find the optimal concentration that maximizes specific signal while minimizing background.[12]
Issue 3: Inconsistent Results Between Biochemical and Cellular Assays

Question: My biochemical assays with purified proteins show ternary complex formation, but I see weak or no degradation in my cellular assays. What could be the cause?

Answer: Biochemical assays with purified proteins may not fully recapitulate the complex cellular environment.[6]

Potential Cause Recommended Troubleshooting Steps
Poor Cell Permeability The molecule may not be efficiently entering the cells. Assess cell permeability using methods like the Chloroalkane Penetration Assay or confirm target engagement in live cells with a Cellular Thermal Shift Assay (CETSA).[6]
Compound Instability or Efflux The molecule could be rapidly metabolized within the cell or actively removed by efflux pumps.[12] Measure the stability of your compound in cell lysates or culture medium over time using LC-MS/MS.[6][12]
Cellular Environment Factors Intracellular concentrations of the target and E3 ligase, post-translational modifications, and competing endogenous binders can influence complex formation.[6] Use orthogonal in-cell assays like NanoBRET™ to confirm ternary complex formation in a live-cell context.[6][12]

Experimental Protocols

Protocol 1: Ternary Complex Analysis by Surface Plasmon Resonance (SPR)

Objective: To determine the association (k_on), dissociation (k_off), and equilibrium dissociation constant (K_D) for binary and ternary complex formation.[10][13]

Methodology:

  • Immobilization: Covalently immobilize the purified E3 ligase onto a sensor chip surface.[10]

  • Binary Interaction Analysis (Molecule to E3):

    • Prepare a series of dilutions of this compound in running buffer.

    • Inject the solutions over the immobilized E3 ligase surface and a reference surface.

    • Fit the resulting sensorgram data to a 1:1 binding model to determine the binary K_D.[14]

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of this compound.[10][14]

    • Inject these solutions over the immobilized E3 ligase surface.

    • Fit the sensorgrams to determine the kinetic parameters for ternary complex formation (K_D_ternary).[14]

  • Data Analysis: Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities (α = K_D_binary / K_D_ternary).[10]

Protocol 2: Thermodynamic Analysis by Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n) of complex formation.[10] ITC directly measures the heat released or absorbed during a binding event.[15]

Methodology:

  • Sample Preparation: Dialyze all proteins and the small molecule extensively against the same buffer to minimize buffer mismatch effects.

  • Binary Titration (Molecule into E3 Ligase):

    • Load the E3 ligase solution (e.g., 10-20 µM) into the ITC cell.[14]

    • Load the this compound solution (typically 10-20 times the E3 concentration) into the injection syringe.[14]

    • Perform a series of injections (e.g., 19 injections of 2 µL each) and record the heat changes.

    • Analyze the data using a one-site binding model to determine K_D1, ΔH, and n.[14]

  • Ternary Titration:

    • Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.

    • Titrate the this compound solution into this pre-formed binary complex.[14]

    • Analyze the data to determine the apparent K_D for ternary complex formation.[14]

Protocol 3: Cellular Degradation Assay by Western Blot

Objective: To quantify the amount of target protein remaining in cells after treatment with this compound and determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).[10]

Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with a range of concentrations of this compound for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[6]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[6] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[6]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[6]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[6]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[6]

  • Detection & Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[6] Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.[6]

Visualizations

Ternary_Complex_Formation Conceptual Diagram of Ternary Complex Formation cluster_0 Components cluster_1 Complex Formation POI Protein of Interest (POI) TC Ternary Complex (POI-Molecule-E3) POI->TC Mol This compound (Degrader Molecule) Mol->TC E3 E3 Ubiquitin Ligase E3->TC

Caption: A diagram illustrating the formation of a ternary complex.

Troubleshooting_Workflow cluster_checks Initial Verification Steps cluster_optimization Advanced Troubleshooting start Start: No/Weak Ternary Complex Signal check_protein 1. Check Protein Quality (SDS-PAGE, DLS) start->check_protein check_mol 2. Check Molecule Integrity (NMR, MS) check_protein->check_mol check_assay 3. Check Assay Conditions (Buffer, pH, Salt) check_mol->check_assay decision1 Are all components and conditions valid? check_assay->decision1 optimize_linker Optimize Linker Design (Length, Flexibility) decision1->optimize_linker No end_success Success: Complex Formation Observed decision1->end_success  Yes orthogonal_assay Use Orthogonal Assay (e.g., NanoBRET, CETSA) optimize_linker->orthogonal_assay end_reassess Re-assess Strategy: - New binding pockets? - Different E3 ligase? orthogonal_assay->end_reassess Degradation_Pathway TC 1. Ternary Complex Formation (POI + Molecule + E3) Ubiq 2. Ubiquitination (POI is tagged) TC->Ubiq E2 Enzyme Ub Ubiquitin Ub->Ubiq Proteasome 3. Recognition by Proteasome Ubiq->Proteasome Degradation 4. POI Degradation Proteasome->Degradation Recycle Molecule & E3 Ligase are Recycled Degradation->Recycle

References

overcoming the "hook effect" in PROTACs with THP-CH3-ethyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Overcoming the PROTAC "Hook Effect"

A-Z Keywords: Cooperativity, DC50, Dmax, E3 Ligase, Hook Effect, PROTAC, Ternary Complex, Ubiquitination.

Disclaimer: Information regarding "THP-CH3-ethyl propionate" for overcoming the PROTAC hook effect is not currently available in public research literature. This guide provides established, alternative strategies for mitigating this common experimental challenge.

Frequently Asked Questions (FAQs)

Q1: What is the PROTAC "hook effect"?

A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, beyond a certain optimal concentration, increasing the amount of a PROTAC leads to a paradoxical decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped dose-response curve instead of a standard sigmoidal one.[2][3]

Q2: What is the underlying cause of the hook effect?

A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][3] A PROTAC's function relies on forming a productive "ternary complex" that brings the target protein and an E3 ligase together.[] However, when the PROTAC is in excess, it can independently bind to either the target protein or the E3 ligase, creating binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[2] These binary complexes cannot facilitate the necessary interaction for protein degradation and competitively inhibit the formation of the productive ternary complex.[2][5]

Q3: What are the experimental consequences of the hook effect?

A3: The primary consequence of the hook effect is the potential for misinterpreting experimental data, which can lead to an incorrect assessment of a PROTAC's potency and efficacy.[3] Key parameters like DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation level) can be inaccurately determined if the hook effect is not recognized.[3]

Q4: At what concentrations does the hook effect typically occur?

A4: The concentration at which the hook effect becomes apparent is highly dependent on the specific PROTAC, target protein, E3 ligase, and the cell line being used.[3] It is often observed at higher concentrations, but it is crucial to perform a broad dose-response experiment (e.g., from picomolar to high micromolar ranges) to identify the optimal degradation window and the onset of the hook effect.[1][3]

Troubleshooting Guides

Problem 1: My dose-response curve is bell-shaped, showing decreased degradation at high concentrations.

  • Likely Cause: You are observing the classic hook effect due to the formation of unproductive binary complexes.[2]

  • Troubleshooting Steps:

    • Confirm the Concentration Range: Ensure your dilution series is broad enough to capture the full curve and accurately determine the optimal degradation concentration (the "sweet spot") and Dmax.[2]

    • Optimize PROTAC Design: If possible, synthesize and test PROTAC variants with different linker lengths and compositions. The goal is to identify a linker that promotes more stable and cooperative ternary complex formation.[2][3]

    • Assess Ternary Complex Formation Directly: Use biophysical assays like TR-FRET, SPR, or Co-Immunoprecipitation to measure the formation of the ternary complex at various PROTAC concentrations.[2][3] A decrease in ternary complex formation at high concentrations will confirm the hook effect mechanism.[2]

Problem 2: My PROTAC shows weak or no degradation at all tested concentrations.

  • Likely Cause: This could be due to several factors, including the hook effect occurring outside your tested range, poor cell permeability, or an inactive PROTAC.[1]

  • Troubleshooting Steps:

    • Test a Wider Concentration Range: It's possible your initial concentration range was too high and entirely within the hook effect region, or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[1][3]

    • Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays (see Experimental Protocols section).[1]

    • Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase at sufficient levels.[1]

    • Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation time.[1]

Data Presentation

Table 1: Example Dose-Response Data for a PROTAC Exhibiting the Hook Effect

This table illustrates a typical dataset where the hook effect is observed. Maximum degradation is achieved at 100 nM, with reduced efficacy at higher concentrations.

PROTAC Concentration (nM)Percent Degradation (%)
0.15
125
1070
100 95
100060
1000030

Table 2: Comparison of PROTACs with Different Cooperativity

This table shows a hypothetical comparison between two PROTACs for the same target. PROTAC B, with higher cooperativity, achieves a better Dmax and shows a less pronounced hook effect.[6][7]

PROTACDC50 (nM)Dmax (%)Cooperativity (α)Hook Effect Onset (nM)
PROTAC A20853.2>500
PROTAC B159826>2000

Experimental Protocols

1. Western Blotting for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[1]

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. It is recommended to test a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect. Include a vehicle-only control (e.g., DMSO).[1]

  • Incubation: Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[1]

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS. Lyse the cells and quantify the protein concentration.[1]

  • Western Blot Analysis: Perform SDS-PAGE and Western blot analysis using an antibody specific to the target protein. Use a loading control (e.g., GAPDH, β-actin) to normalize the results.

2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to qualitatively assess the formation of the ternary complex.

  • Cell Treatment: Treat cells with the desired concentrations of PROTAC or vehicle for a specified time. To capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).[1]

  • Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.[1]

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G beads.[1]

    • Incubate the pre-cleared lysate with an antibody against the target protein.[1]

    • Add protein A/G beads to capture the antibody-antigen complex.[1]

  • Elution and Western Blot Analysis:

    • Wash the beads several times to remove non-specifically bound proteins.[1]

    • Elute the protein complexes from the beads.[1]

    • Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.[1]

3. Biophysical Assays for Ternary Complex Characterization

For quantitative analysis of ternary complex formation and stability, several biophysical methods can be employed:

  • Surface Plasmon Resonance (SPR): Monitors the real-time interaction between biomolecules to determine binding kinetics and affinity.[][8]

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding to determine thermodynamic parameters.[8]

  • Fluorescence Resonance Energy Transfer (FRET): A distance-dependent interaction between two fluorophores that can be used to monitor the proximity of the target protein and E3 ligase.[]

  • NanoBRET™/HiBiT Assays: Bioluminescence-based assays to quantify ternary complex formation in live cells.[9]

Visualizations

PROTAC_Mechanism cluster_productive Productive Ternary Complex Formation (Optimal Concentration) Target Protein_P Target Protein Ternary Complex Productive Ternary Complex Target Protein_P->Ternary Complex Binds PROTAC_P PROTAC PROTAC_P->Ternary Complex Binds E3 Ligase_P E3 Ligase E3 Ligase_P->Ternary Complex Binds Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: The productive pathway for PROTAC-mediated protein degradation.

Hook_Effect cluster_unproductive Unproductive Binary Complex Formation (High Concentration) Target Protein_U Target Protein Binary_Target Unproductive Binary Complex (Target-PROTAC) Target Protein_U->Binary_Target PROTAC_U1 Excess PROTAC PROTAC_U1->Binary_Target PROTAC_U2 Excess PROTAC Binary_E3 Unproductive Binary Complex (E3-PROTAC) PROTAC_U2->Binary_E3 E3 Ligase_U E3 Ligase E3 Ligase_U->Binary_E3 No_Degradation Inhibition of Degradation Binary_Target->No_Degradation Binary_E3->No_Degradation

Caption: The mechanism of the hook effect at high PROTAC concentrations.

Troubleshooting_Workflow start Observe Bell-Shaped Dose-Response Curve q1 Is the concentration range broad enough? start->q1 action1 Expand concentration range. Re-evaluate curve. q1->action1 No q2 Is ternary complex formation stable and cooperative? q1->q2 Yes action1->q1 action2 Use biophysical assays (TR-FRET, SPR, ITC) to measure ternary complex formation and cooperativity. q2->action2 No end Proceed with optimized PROTAC concentration. q2->end Yes q3 Is the linker optimal? action2->q3 action3 Modify linker (length, composition) to improve cooperativity. q3->action3 No q3->end Yes action3->q2

Caption: Troubleshooting workflow for the PROTAC hook effect.

References

dealing with instability or degradation of THP-CH3-ethyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for THP-CH3-ethyl propionate (B1217596). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and degradation of this PROTAC (Proteolysis Targeting Chimera) linker.

Frequently Asked Questions (FAQs)

Q1: What is THP-CH3-ethyl propionate and what is its function in our experiments?

This compound is a chemical linker used in the synthesis of PROTACs.[1] PROTACs are bifunctional molecules that induce the degradation of specific target proteins within cells by hijacking the ubiquitin-proteasome system.[2][3] The linker is a critical component that connects the ligand that binds to the target protein with the ligand that recruits an E3 ubiquitin ligase.[4][5] The nature of the linker, including its length, flexibility, and chemical stability, significantly influences the overall properties of the PROTAC, such as its solubility, permeability, and efficacy in forming a stable ternary complex between the target protein and the E3 ligase.[4][6][7]

Q2: What are the primary chemical groups in this compound that could be prone to instability or degradation?

The structure of this compound contains two main functional groups that are susceptible to chemical degradation:

  • Tetrahydropyranyl (THP) ether: The THP group is used as a protecting group for an alcohol. While it is stable under strongly basic conditions, it is labile to acidic conditions, which can lead to its cleavage.[8][9]

  • Ethyl propionate ester: The ester group can undergo hydrolysis, a reaction that splits the ester into a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.[10][11]

Q3: What are the recommended general guidelines for storing and handling this compound and PROTACs containing this linker?

To ensure the integrity of this compound and the PROTACs synthesized from it, the following storage and handling procedures are recommended:

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[9] Protect from moisture and direct sunlight.[12] For long-term storage, consider storing at low temperatures (e.g., -20°C or -80°C) as a solid or in an anhydrous aprotic solvent like DMSO.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood.[12] Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Take precautions against static discharge.[4] Avoid contact with strong acids, bases, and oxidizing agents, as these can promote degradation.[5]

Q4: What are the most probable pathways for the degradation of a PROTAC containing a this compound linker?

The degradation of a PROTAC with a this compound linker is most likely to occur at the THP ether or the ethyl ester linkage.

  • Acid-Catalyzed Cleavage of the THP Ether: In the presence of acid and water, the THP ether can be hydrolyzed to reveal the parent alcohol and 5-hydroxypentanal.[13] This is a common deprotection strategy in organic synthesis but can be an unwanted degradation pathway in an experimental setting if acidic conditions are encountered.[14][15]

  • Hydrolysis of the Ethyl Propionate Ester: The ester can be hydrolyzed under both acidic and basic conditions.

    • Acid-catalyzed hydrolysis: This is a reversible reaction that yields propionic acid and ethanol.[10][16]

    • Base-catalyzed hydrolysis (saponification): This is an irreversible reaction that produces the salt of propionic acid (propionate) and ethanol.[10][17][18]

G cluster_acid Acidic Conditions (e.g., acidic buffer, residual acid catalyst) cluster_base Basic Conditions (e.g., basic buffer) PROTAC PROTAC THP_cleavage THP Ether Cleavage Ester_hydrolysis_acid Ester Hydrolysis Alcohol_product PROTAC with free alcohol + 5-hydroxypentanal Carboxylic_acid_product PROTAC with carboxylic acid + Ethanol PROTAC_base PROTAC Ester_hydrolysis_base Ester Hydrolysis (Saponification) Carboxylate_product PROTAC with carboxylate + Ethanol

Caption: Potential degradation pathways of the this compound linker.

Q5: How can I monitor and identify the degradation of my PROTAC?

Several analytical techniques can be employed to detect and quantify the degradation of your PROTAC:

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the parent PROTAC from its degradation products. A decrease in the peak area of the parent compound over time is indicative of degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying degradation products by providing their mass-to-charge ratio.[4][19][20] This can help in elucidating the degradation pathway.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the structure of degradation products if they can be isolated in sufficient quantity.

Troubleshooting Guide

Issue 1: My PROTAC containing the this compound linker shows no or weak degradation of the target protein.

G Start PROTAC Inactive Check_Integrity 1. Verify PROTAC Integrity (LC-MS, NMR) Start->Check_Integrity Check_Permeability 2. Assess Cell Permeability Check_Integrity->Check_Permeability Integrity Confirmed Check_Binding 3. Confirm Binary Binding (Target & E3 Ligase) Check_Permeability->Check_Binding Permeable Check_Ternary 4. Evaluate Ternary Complex Formation Check_Binding->Check_Ternary Binding Confirmed Check_Ubiquitination 5. Assess Target Ubiquitination Check_Ternary->Check_Ubiquitination Complex Forms Check_Proteasome 6. Verify Proteasome Activity Check_Ubiquitination->Check_Proteasome Ubiquitination Occurs Success Degradation Observed Check_Proteasome->Success Proteasome Active

Caption: A logical workflow for troubleshooting an inactive PROTAC.

If your PROTAC is not inducing degradation of the target protein, a systematic approach is necessary to identify the point of failure.[21]

  • Possible Cause 1: PROTAC Instability.

    • Troubleshooting Step: Confirm the integrity and purity of your PROTAC stock solution using LC-MS. Degradation of the linker, particularly if exposed to acidic or basic conditions, could render the PROTAC inactive.

  • Possible Cause 2: Poor Cell Permeability.

    • Troubleshooting Step: The physicochemical properties of the PROTAC, influenced by the linker, might prevent it from efficiently crossing the cell membrane.[22] Consider performing a cell permeability assay.

  • Possible Cause 3: Lack of Target or E3 Ligase Engagement.

    • Troubleshooting Step: Verify that your PROTAC can independently bind to both the target protein and the E3 ligase. This can be assessed using biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Possible Cause 4: Failure to Form a Productive Ternary Complex.

    • Troubleshooting Step: Even with binary binding, the linker may not position the target protein and E3 ligase correctly for ubiquitination.[23] Ternary complex formation can be evaluated using techniques like co-immunoprecipitation (Co-IP) or proximity-based assays like NanoBRET™.[22]

  • Possible Cause 5: Inefficient Ubiquitination or Proteasomal Degradation.

    • Troubleshooting Step: Confirm that the target protein is being ubiquitinated in the presence of the PROTAC.[24] Also, ensure that the proteasome is active in your experimental system.[21]

Issue 2: I suspect my PROTAC is degrading during my experiment. How can I confirm this?

  • Troubleshooting Step 1: Time-Course Stability Study. Incubate your PROTAC in the relevant experimental buffer (e.g., cell culture media, lysis buffer) at the experimental temperature for different durations. Analyze samples at each time point by HPLC or LC-MS to quantify the remaining parent PROTAC.

  • Troubleshooting Step 2: Forced Degradation Study. Intentionally subject your PROTAC to harsh conditions (acid, base, oxidation, heat) to identify potential degradation products.[19] This can provide insights into the lability of the molecule and help in identifying degradation products in your experimental samples.

Issue 3: I am observing unexpected peaks in my analytical analysis (e.g., LC-MS).

  • Troubleshooting Step: Compare the mass-to-charge ratios of the unexpected peaks with the predicted masses of potential degradation products from THP ether cleavage and ester hydrolysis. This can help in identifying the source of instability.

Data Presentation

Table 1: General Stability of Key Functional Groups in this compound
Functional GroupConditionStabilityPotential Degradation Products
THP Ether Acidic (e.g., pH < 5)LabileAlcohol, 5-hydroxypentanal
Neutral (e.g., pH 7)Generally Stable-
Basic (e.g., pH > 8)Stable-
Ethyl Ester Acidic (e.g., pH < 5)Labile (reversible hydrolysis)Carboxylic acid, Ethanol
Neutral (e.g., pH 7)Slowly hydrolyzesCarboxylic acid, Ethanol
Basic (e.g., pH > 8)Labile (irreversible hydrolysis)Carboxylate salt, Ethanol
Table 2: Comparison of Analytical Methods for Degradation Analysis
MethodInformation ProvidedThroughputProsCons
HPLC Purity, Quantification of parent compoundHighQuantitative, robustDoes not identify unknown peaks
LC-MS Purity, Quantification, Mass of parent and degradation productsMediumHigh sensitivity, identifies degradation productsMore complex data analysis
NMR Detailed structural informationLowUnambiguous structure elucidationRequires pure, concentrated samples

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the potential degradation pathways of a PROTAC containing the this compound linker.

G Start PROTAC Sample Acid Acid Hydrolysis (e.g., 0.1 M HCl) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Start->Base Oxidation Oxidative Stress (e.g., 3% H2O2) Start->Oxidation Thermal Thermal Stress (e.g., 60°C) Start->Thermal Analysis LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Report Identify Degradation Products and Pathways Analysis->Report

Caption: Experimental workflow for a forced degradation study.

  • Preparation of Stock Solution: Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide. Keep in the dark at room temperature for a defined period.

    • Thermal Degradation: Keep the solid PROTAC or a solution in a thermostated oven at an elevated temperature (e.g., 60°C) for a defined period.

  • Sample Quenching: At the end of the incubation period, quench the reactions to prevent further degradation. For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples, including a control sample (PROTAC in solvent without stress), by LC-MS to identify and quantify the parent PROTAC and any degradation products.

Protocol 2: In Vitro Plasma Stability Assay

This assay assesses the stability of a PROTAC in the presence of plasma enzymes.[5]

  • Preparation: Prepare a stock solution of the PROTAC (e.g., 10 mM in DMSO).

  • Incubation:

    • Thaw frozen plasma (e.g., human, mouse) at 37°C.

    • Pre-warm the plasma to 37°C.

    • Initiate the reaction by adding the PROTAC stock solution to the plasma to a final concentration of 1 µM. The final DMSO concentration should be low (<0.5%).

    • Incubate at 37°C with gentle shaking.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding 3 volumes of ice-cold acetonitrile (B52724) containing an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge to precipitate plasma proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of remaining parent PROTAC.

  • Data Analysis: Plot the percentage of remaining PROTAC against time to determine the half-life of the compound in plasma.

References

Technical Support Center: Minimizing Off-Target Effects of PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to off-target effects encountered during your experiments. While your query mentioned "THP-CH3-ethyl propionate (B1217596) PROTACs," this appears to be a highly specific or novel compound class not widely documented. The principles and methodologies outlined here are broadly applicable to all PROTACs and will help you enhance the specificity and therapeutic potential of your protein degraders.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of off-target effects with PROTACs?

A1: Off-target effects with PROTACs, which can lead to unintended protein degradation and potential toxicity, stem from several sources:

  • Promiscuity of the Target-Binding Ligand ("Warhead"): The ligand designed to bind your protein of interest (POI) may also have an affinity for other proteins with similar binding domains, leading to their unintended degradation.[1][2]

  • Promiscuity of the E3 Ligase Ligand: Though less common with standard ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL), a non-selective E3 ligase ligand could engage other E3 ligases. More significantly, some E3 ligase recruiters, like pomalidomide (B1683931) (a CRBN ligand), are known to independently cause the degradation of other proteins, such as certain zinc-finger (ZF) proteins.[3][4][5]

  • Ternary Complex-Dependent Off-Targets: The formation of the POI-PROTAC-E3 ligase complex can create novel protein-protein interaction surfaces. These new surfaces can sometimes recruit and ubiquitinate "neosubstrate" proteins that do not independently bind to the warhead or the E3 ligase ligand.[4]

  • High PROTAC Concentrations: At excessive concentrations, PROTACs can lead to the "hook effect," where the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) dominates over the productive ternary complex.[4][6] This reduces on-target efficiency and can increase the potential for off-target pharmacology.[4]

Q2: How can I design a PROTAC to minimize off-target effects from the start?

A2: A rational design approach is crucial for minimizing off-target effects:

  • Optimize the Warhead: Start with a highly selective ligand for your target protein. If you begin with a promiscuous inhibitor, the resulting PROTAC will likely degrade multiple proteins.[7] However, the requirement for a stable ternary complex can sometimes impart additional selectivity not seen with the inhibitor alone.[7][8]

  • Select the Appropriate E3 Ligase: Different E3 ligases have distinct expression patterns across various tissues.[1][4] Choosing an E3 ligase with tissue-specific expression can help confine the PROTAC's activity, reducing systemic off-target effects.[1]

  • Engineer the Linker: The linker's length, rigidity, and attachment points are critical. Modifying the linker can alter the geometry of the ternary complex, which can either favor or prevent the degradation of off-target proteins.[1][8] Even small changes in linker length can dramatically alter the degradation profile.[8]

Q3: What are the best experimental methods to identify off-target protein degradation?

A3: A multi-pronged approach is recommended for a thorough evaluation.[9]

  • Global Proteomics (Mass Spectrometry): This is the gold standard for an unbiased, global assessment of proteome changes after PROTAC treatment.[9][10] Techniques like tandem mass tag (TMT) labeling allow for the comparison of protein abundance across multiple samples (e.g., vehicle control, active PROTAC, inactive control) to identify proteins that are significantly downregulated.[11]

  • Western Blotting: This is a standard, targeted technique used to validate potential off-targets identified by proteomics.[9][11] It confirms whether the degradation of a specific protein is reproducible.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in living cells.[2] It measures changes in the thermal stability of proteins upon ligand binding. A shift in the melting curve of a potential off-target protein in the presence of your PROTAC indicates direct binding.

Q4: My PROTAC is causing high cytotoxicity. How can I determine if this is an on-target or off-target effect?

A4: Distinguishing between on-target and off-target toxicity is a critical step.

  • Use Control Compounds: Synthesize control molecules. An inactive epimer or a version of the PROTAC with a modification that prevents it from binding the target protein but still binds the E3 ligase is invaluable. If the control compound is not toxic, the toxicity is likely due to the degradation of the intended target.[4]

  • Genetic Knockout/Knockdown: Use techniques like CRISPR/Cas9 or siRNA to eliminate your target protein.[1] If the phenotype (toxicity) is replicated in the knockout/knockdown cells, it confirms the effect is on-target. If the PROTAC still causes toxicity in cells lacking the primary target, the effect is off-target.

  • Dose-Response Analysis: Perform a careful dose-response experiment. On-target effects should correlate with the degradation concentration (DC50) of your target protein. Toxicity that only appears at much higher concentrations may suggest off-target activity.[4]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

ProblemPossible CauseRecommended Solution
High levels of off-target protein degradation observed in proteomics. 1. Non-selective "Warhead": The target-binding ligand has an affinity for multiple proteins.1a. Validate with Controls: Synthesize an inactive control PROTAC where the warhead is modified to abolish binding to the intended target. If off-target degradation persists, it may be driven by the linker or E3 ligase binder.[1] 1b. Redesign the Warhead: If possible, use a more selective ligand for your target protein.
2. Promiscuous Ternary Complex Formation: The linker allows for the formation of stable ternary complexes with unintended proteins.2a. Modify the Linker: Systematically alter the linker's length, composition, and attachment points. This can change the geometry of the ternary complex and improve selectivity.[1][8]
3. Suboptimal PROTAC Concentration: The concentration used may be too high, leading to non-specific effects.3a. Perform Dose-Response: Titrate your PROTAC over a wide concentration range (e.g., 1 nM to 10 µM) to find the optimal concentration that maximizes on-target degradation while minimizing off-targets.[4]
Significant cell toxicity at effective degradation concentrations. 1. On-Target Toxicity: Degradation of the intended target protein is inherently toxic to the cells.1a. Confirm with Genetic Models: Use CRISPR or siRNA to knock down the target protein. If this reproduces the toxicity, the effect is on-target.[1]
2. Off-Target Toxicity: The PROTAC is degrading an essential off-target protein or has degradation-independent pharmacological effects.2a. Use Inactive Controls: Treat cells with a control PROTAC that doesn't bind the target or one that doesn't bind the E3 ligase. If toxicity is absent, it is degradation-dependent.[4] 2b. Identify Off-Targets: Use global proteomics to identify degraded off-targets that could explain the toxicity.
3. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is toxic to the cells.3a. Check Solvent Concentration: Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO).[4]
Discrepancy between in vitro binding and cellular degradation profiles. 1. Poor Cell Permeability: The PROTAC is a large molecule and may not efficiently cross the cell membrane.1a. Assess Permeability: Use assays like PAMPA or Caco-2 to measure cell permeability.[12] 1b. Measure Intracellular Accumulation: Use advanced methods like NanoBRET™ to quantify how much PROTAC gets inside the cell.[13][14] 1c. Modify Physicochemical Properties: Adjust the PROTAC's properties (e.g., reduce polarity) to improve uptake.[2]
2. Low E3 Ligase Expression: The chosen cell line may have low endogenous levels of the recruited E3 ligase (e.g., VHL or CRBN).2a. Verify E3 Ligase Expression: Use Western blot or qPCR to confirm that the E3 ligase is expressed in your cell model.[6][15] If expression is low, choose a different cell line.

Quantitative Data Summary

The following table provides a template for summarizing and comparing the performance of different PROTACs to evaluate selectivity. Effective PROTACs should exhibit a large window between on-target potency and off-target effects or cytotoxicity.

PROTAC CandidateTarget DC₅₀ (nM)¹Dₘₐₓ (%)²Off-Target 1 DC₅₀ (nM)Off-Target 2 DC₅₀ (nM)Cell Viability IC₅₀ (nM)Selectivity Window (Off-Target 1 DC₅₀ / Target DC₅₀)
THP-EP-0011595850>10,000>10,00056.7
THP-EP-00250885,000>10,0008,000100.0
THP-EP-003 (Control)>10,000<10>10,000>10,000>10,000N/A

¹DC₅₀: Concentration of PROTAC required to degrade 50% of the target protein.[2] ²Dₘₐₓ: Maximum percentage of target protein degradation achieved.[2]

Experimental Protocols

Protocol 1: Global Proteomics for Off-Target Identification (TMT-MS)

This protocol provides a general workflow for identifying off-target protein degradation using mass spectrometry.

  • Cell Culture and Treatment: Culture cells to ~70-80% confluency. Treat cells in biological triplicate with:

    • Vehicle control (e.g., DMSO)

    • Your PROTAC at an optimal concentration (e.g., 1-3x DC₅₀)

    • An inactive control PROTAC

    • Incubate for a predetermined time (e.g., 8-24 hours) to allow for protein degradation.[1]

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the total protein concentration (e.g., using a BCA assay). Digest the proteins into peptides using trypsin.[11]

  • TMT Labeling: Label the peptide samples from each condition with a different Tandem Mass Tag (TMT) isobaric label according to the manufacturer's protocol. Pool the labeled samples.

  • LC-MS/MS Analysis: Separate the pooled peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[11]

  • Data Analysis: Use specialized software (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins. Perform statistical analysis to identify proteins with significant, dose-dependent changes in abundance between the PROTAC-treated and control samples.[11]

Protocol 2: Western Blot-Based Cellular Thermal Shift Assay (CETSA)

This protocol is for validating the direct binding of a PROTAC to a potential off-target protein in a cellular context.

  • Compound Incubation: Incubate intact cells with your PROTAC at various concentrations or with a vehicle control for a set period (e.g., 1 hour).

  • Heat Treatment: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation. Cool immediately on ice for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

  • Separation: Separate the soluble (folded) proteins from the aggregated (unfolded) proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[11]

  • Western Blot Analysis: Collect the supernatant (soluble fraction). Analyze the amount of the specific off-target protein remaining in the soluble fraction by Western blotting.

  • Data Analysis: Quantify the band intensities and plot them against the temperature for each PROTAC concentration. A rightward shift in the melting curve for the PROTAC-treated samples compared to the vehicle control indicates target engagement and stabilization.[11]

Visualizations

G cluster_0 Discovery & Initial Screening cluster_1 Off-Target Identification & Validation cluster_2 Optimization & Lead Selection A Design & Synthesize PROTAC Library B Biochemical Assays (Binding Affinity) A->B C Cellular Degradation Assay (Western Blot / DC50) B->C D Global Proteomics (MS) Unbiased Off-Target ID C->D E Orthogonal Validation (Western Blot) D->E F Target Engagement (e.g., CETSA) D->F G Analyze Selectivity Profile E->G F->G H Optimize PROTAC (Linker, Warhead, E3 Ligand) G->H Poor Selectivity? I Selective Lead Candidate G->I Good Selectivity H->A Iterative Redesign

Caption: Workflow for identifying and mitigating off-target effects.

G cluster_on On-Target Degradation Pathway cluster_off Off-Target Degradation Pathway PROTAC PROTAC POI Protein of Interest (On-Target) PROTAC->POI Binds POI E3 E3 Ligase (e.g., VHL/CRBN) PROTAC->E3 Recruits E3 Ub Ub POI->Ub Ubiquitination E3->Ub OffTarget Off-Target Protein Ub_off Ub OffTarget->Ub_off Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation PROTAC_off PROTAC PROTAC_off->OffTarget Binds Off-Target E3_off E3 Ligase (e.g., VHL/CRBN) PROTAC_off->E3_off Recruits E3 E3_off->Ub_off Proteasome_off Proteasome Ub_off->Proteasome_off Degradation

Caption: On-target vs. potential off-target degradation pathways.

G start Start: High Cytotoxicity Observed q1 Is toxicity observed with inactive control PROTAC? start->q1 a1_yes Degradation-Independent Off-Target Effect q1->a1_yes Yes q2 Does target gene knockout/siRNA replicate the toxicity? q1->q2 No end Action: Identify off-target via proteomics and redesign PROTAC a1_yes->end a2_yes Confirmed On-Target Toxicity q2->a2_yes Yes a2_no Degradation-Dependent Off-Target Effect q2->a2_no No a2_no->end

Caption: Logic tree for troubleshooting PROTAC-induced cytotoxicity.

References

Technical Support Center: Adjusting Reaction Parameters for Improved THP-Alkyl-Ethyl Propionate Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the coupling reaction of THP-protected alkyl intermediates with ethyl propionate (B1217596). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the "THP-CH3-ethyl propionate coupling" reaction?

This terminology likely refers to the reaction of an organometallic reagent derived from a THP-protected alkyl halide with ethyl propionate. The "CH3" could indicate a methyl group within the alkyl chain or be a simplified representation of the alkyl component. A common example is the reaction of a Grignard or Gilman (organocuprate) reagent, prepared from a THP-protected halo-alcohol, with ethyl propionate to form a new carbon-carbon bond.

Q2: Why is my THP protecting group being cleaved during the reaction?

The tetrahydropyranyl (THP) group is an acetal, making it stable under basic and nucleophilic conditions but labile to acid.[1] Accidental cleavage suggests the presence of acidic species in your reaction. Potential sources include residual acid from previous steps, acidic impurities in reagents or solvents, or the generation of acidic byproducts. Ensure all reagents and glassware are scrupulously dry, as water can facilitate proton transfer and create acidic microenvironments.[2]

Q3: Is the THP protecting group compatible with Grignard reagent formation?

Yes, the THP ether is generally stable to the strongly basic conditions required for Grignard reagent formation and subsequent reactions with electrophiles, provided the temperature is kept low (below 0 °C).[3] This makes it a suitable protecting group for hydroxyl functionalities when performing Grignard reactions.[4][5]

Q4: Can I use an organocuprate (Gilman reagent) for this coupling?

Organocuprates (Gilman reagents) are generally less reactive towards esters compared to Grignard reagents, especially at low temperatures (-78 to -40 °C).[6] They typically react readily with more reactive carbonyl compounds like acid chlorides.[6][7] While direct coupling with ethyl propionate might be low-yielding, organocuprates are excellent for SN2 reactions with alkyl halides and conjugate additions.[7]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Product
Potential Cause Troubleshooting Steps
Failed Grignard Reagent Formation - Ensure magnesium turnings are fresh and activated (e.g., with iodine or 1,2-dibromoethane).[8]- Use anhydrous solvents (ether or THF are essential for stabilization).[9]- Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen).[8]- Initiate the reaction with a small amount of alkyl halide and gentle heating if necessary.
Grignard Reagent Incompatibility - The Grignard reagent is a strong base and will be quenched by any acidic protons (e.g., from water, alcohols, or carboxylic acids).[10] Ensure all starting materials and solvents are rigorously dry.
Double Addition of Grignard Reagent to Ester - Grignard reagents typically add twice to esters, forming a tertiary alcohol instead of a ketone.[11] If a ketone is the desired product, this is an expected outcome. To favor the ketone, consider using a less reactive organometallic reagent or a different synthetic route.
Low Reactivity of Organocuprate with Ester - Organocuprates are generally unreactive with esters at low temperatures.[6] Consider converting the ester to a more reactive acid chloride before attempting the coupling with the Gilman reagent.[7]
Decomposition of Organometallic Reagent - Organocuprates can be thermally unstable.[12] Prepare and use them immediately. - Grignard reagents can also degrade over time, especially if exposed to air or moisture.
Problem 2: Unwanted Side Products
Potential Side Product Potential Cause Mitigation Strategy
Homocoupling of the Grignard Reagent (Wurtz-type reaction) Reaction of the Grignard reagent with unreacted alkyl halide.- Add the alkyl halide slowly to the magnesium turnings during Grignard formation.[8]- Use THF as a solvent, which can sometimes favor Grignard formation over homocoupling.[8]
Deprotected Starting Material or Product Presence of acid leading to THP group cleavage.- Use neutral or slightly basic aqueous workup conditions (e.g., saturated ammonium (B1175870) chloride or sodium bicarbonate solution).- Ensure all reagents and solvents are free from acidic impurities.
Tertiary Alcohol (from Grignard reaction) Inherent reactivity of Grignard reagents with esters.This is the expected product. If a ketone is desired, alternative synthetic strategies are necessary.[13]

Key Experimental Protocols

Protocol 1: Formation of a THP-Protected Grignard Reagent and Coupling with Ethyl Propionate
  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of the THP-protected alkyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion of the alkyl bromide solution to the magnesium. If the reaction does not initiate (disappearance of iodine color, gentle reflux), warm the flask gently.

    • Once initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of ethyl propionate (0.5 equivalents for ketone formation, though tertiary alcohol is the major product) in anhydrous diethyl ether or THF dropwise via the dropping funnel.

    • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Formation of a THP-Protected Gilman Reagent
  • Preparation of the Organolithium Reagent:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the THP-protected alkyl bromide (2.0 equivalents) in anhydrous diethyl ether or THF.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add a solution of n-butyllithium (2.0 equivalents) dropwise.

    • Stir the mixture at -78 °C for 30 minutes.

  • Formation of the Gilman Reagent:

    • In a separate flame-dried flask under an inert atmosphere, suspend copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether or THF and cool to -78 °C.

    • Transfer the freshly prepared organolithium solution to the copper(I) iodide suspension via cannula.

    • Allow the mixture to warm slightly until a clear, homogeneous solution of the Gilman reagent is formed. The reagent is now ready for use in coupling reactions (typically with more reactive electrophiles than esters).[14][15]

Visualizations

Grignard_Reaction_Workflow cluster_prep Grignard Reagent Preparation cluster_coupling Coupling Reaction THP-Alkyl-Br THP-Protected Alkyl Bromide Grignard_Reagent THP-Alkyl-MgBr THP-Alkyl-Br->Grignard_Reagent Anhydrous Ether/THF Mg Magnesium Turnings Mg->Grignard_Reagent Ethyl_Propionate Ethyl Propionate Intermediate Tetrahedral Intermediate Grignard_Reagent->Intermediate Ethyl_Propionate->Intermediate Product Tertiary Alcohol (after workup) Intermediate->Product 1. Second Grignard Addition 2. Aqueous Workup

Caption: Workflow for the Grignard reaction of a THP-protected alkyl bromide with ethyl propionate.

Troubleshooting_Logic Start Low or No Product Yield Check_Grignard Verify Grignard Formation (e.g., titration, test reaction) Start->Check_Grignard Grignard_OK Grignard Formed Check_Grignard->Grignard_OK Yes Grignard_Fail Grignard Not Formed Check_Grignard->Grignard_Fail No Check_Reaction_Conditions Review Coupling Reaction Conditions Grignard_OK->Check_Reaction_Conditions Troubleshoot_Grignard Optimize Grignard Formation: - Activate Mg - Anhydrous conditions - Check alkyl halide purity Grignard_Fail->Troubleshoot_Grignard Double_Addition Is tertiary alcohol the main product? Check_Reaction_Conditions->Double_Addition Expected_Outcome Reaction is successful; this is the expected product. Double_Addition->Expected_Outcome Yes Other_Issues Investigate other issues: - Purity of ethyl propionate - Reaction temperature/time - Quenching procedure Double_Addition->Other_Issues No

Caption: Troubleshooting decision tree for low-yielding Grignard coupling reactions with ethyl propionate.

References

strategies to enhance metabolic stability of alkyl ether linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments to enhance the metabolic stability of alkyl ether linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways responsible for the degradation of alkyl ether linkers?

A1: The primary metabolic concern for linkers containing alkyl ethers, such as polyethylene (B3416737) glycol (PEG) chains, is oxidative metabolism.[1] These reactions are predominantly mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2] The most common metabolic pathways include hydroxylation at the carbon atoms adjacent to the ether oxygen (α-carbon hydroxylation) and O-dealkylation, which leads to the cleavage of the ether bond.[1][2]

Q2: How does the length of an alkyl ether linker typically affect its metabolic stability?

A2: The relationship between linker length and metabolic stability is not always linear and can be complex. Longer linkers may provide more sites susceptible to enzymatic attack and can be more exposed to metabolic enzymes, potentially decreasing stability.[1] However, in some contexts, such as with PEG linkers, longer chains can provide a steric shielding effect that protects the attached molecule from enzymatic degradation, thereby increasing stability.[2] Ultimately, it is crucial to find an optimal linker length that balances metabolic stability with other desired properties like solubility, permeability, and biological activity.[1][2]

Q3: Are alkyl ether linkers always less stable than other types of linkers?

A3: Not necessarily. While ether bonds have known metabolic liabilities, their stability can be comparable to or even better than aliphatic linkers of a similar length.[1] Compared to linkers with functional groups like esters or carbonates, which are susceptible to hydrolysis by plasma esterases, alkyl ether bonds are generally more resistant to enzymatic cleavage in plasma.[1][3] However, more rigid linkers that incorporate cyclic moieties like piperazine (B1678402) or triazole often show greater metabolic stability than flexible, straight-chain alkyl ether linkers.[1][2]

Q4: What are the consequences of poor metabolic stability for a therapeutic agent?

A4: Poor metabolic stability leads to the rapid clearance of the compound from the body, resulting in a short half-life and reduced exposure at the target site.[1] This can cause a disconnect between high in vitro potency and poor in vivo efficacy.[1][2] Furthermore, the metabolites generated from the linker cleavage can sometimes compete with the parent compound for binding to the target protein or E3 ligase (in the case of PROTACs), potentially acting as competitive inhibitors and reducing overall efficiency.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the development of compounds containing alkyl ether linkers.

Issue 1: The compound shows rapid clearance in a Human Liver Microsome (HLM) assay.

  • Possible Cause: The alkyl ether linker is likely undergoing rapid oxidative metabolism by CYP450 enzymes, which are abundant in liver microsomes.[1][4] This is a common liability for flexible ether chains.

  • Solutions & Methodologies:

    • Block Metabolic Hotspots: Introduce steric hindrance near the ether oxygen. Replacing hydrogen atoms on carbons alpha to the ether with methyl groups (gem-dimethyl effect) or a tert-butyl group can shield the site from enzymatic attack.[4][5][6]

    • Increase Rigidity: Replace a portion of the flexible alkyl ether chain with a more metabolically robust cyclic moiety. Incorporating groups like piperazine, triazole, or oxetanes can constrain the linker's conformation in a way that is unfavorable for metabolism.[1][2][7]

    • Introduce Electron-Withdrawing Groups: Deactivating adjacent aromatic rings with strongly electron-withdrawing groups (e.g., CF₃, SO₂NH₂) can reduce their susceptibility to oxidation.[5]

    • Deuteration: Replace hydrogen atoms at metabolically labile positions with deuterium. The stronger carbon-deuterium bond can slow the rate of CYP-mediated bond cleavage, a strategy known as the "deuterated drug approach".[5]

Issue 2: The compound is stable in liver microsome assays but shows poor stability in plasma.

  • Possible Cause: While ether bonds themselves are generally stable in plasma, other functional groups within the molecule (such as esters or amides) may be susceptible to hydrolysis by plasma enzymes like esterases or other hydrolases.[1]

  • Solutions & Methodologies:

    • Confirm Enzymatic Degradation: Run the plasma stability assay in parallel using heat-inactivated plasma. If the compound is stable in the heat-inactivated plasma, it confirms that enzymatic degradation is the cause.[1]

    • Identify and Replace Labile Groups: Analyze the structure for functional groups known to be susceptible to plasma hydrolysis. Consider replacing a labile ester linkage with a more stable amide group or a sterically hindered ester.[4][5]

    • Assess Chemical Instability: Perform a stability assay in a buffer at physiological pH (7.4) without plasma. If degradation occurs, it points to chemical instability rather than enzymatic action, requiring modification of the chemically labile groups.[2]

Issue 3: The compound demonstrates good in vitro potency and metabolic stability but has low in vivo efficacy.

  • Possible Cause: This common issue can arise from several factors beyond metabolic stability, including poor pharmacokinetic properties (e.g., low absorption, poor solubility, high plasma protein binding) or the formation of active metabolites that interfere with the parent compound's function.[1]

  • Solutions & Methodologies:

    • Investigate Metabolite Profile: Conduct in vivo metabolite identification studies. Metabolites may be competing with the parent compound, leading to reduced efficacy.[8]

    • Assess Physicochemical Properties: Evaluate the compound's solubility and lipophilicity (LogP/LogD). Poor solubility can limit absorption, while high lipophilicity can lead to non-specific binding and sequestration. Reducing lipophilicity can sometimes improve metabolic profiles.[5][9]

    • Evaluate Permeability: Use cell-based assays (e.g., Caco-2) to determine if poor membrane permeability is limiting the compound's ability to reach its intracellular target.

Data on Linker Modification Strategies

The following table summarizes how different chemical modifications can impact the metabolic stability of linkers, based on general trends observed in medicinal chemistry. Half-life (t½) in liver microsomes is a common metric for comparison.

Linker Type / Modification StrategyRepresentative Linker Structure ExampleGeneral Impact on StabilityTypical Microsomal t½ (min)
Baseline: Simple Alkyl Ether R-O-(CH₂)₄-R'Susceptible to oxidative cleavage< 15
Steric Hindrance (gem-dimethyl) R-O-CH₂-C(CH₃)₂-CH₂-R'Shields adjacent positions from metabolism30 - 60
Steric Hindrance (tert-butyl) R-O-C(CH₃)₂-R'Provides significant steric bulk, enhancing stability> 90[4]
Incorporation of Cyclic Moiety R-O-CH₂-(piperazine)-CH₂-R'Increases rigidity, reduces exposure to enzymes> 60[1][2]
Replacement with Oxetane R-(3,3-diaryloxetane)-R'Polar, rigid isostere improves propertiesGenerally improved vs. alkyl linkers[7]

Note: The data presented are representative and intended for comparative purposes. Actual stability will vary depending on the specific parent compound and experimental conditions.[4]

Key Experimental Protocols

Accurate assessment of metabolic stability relies on standardized experimental protocols.

Liver Microsomal Stability Assay

This assay is a primary screen to evaluate a compound's susceptibility to metabolism by Phase I enzymes, particularly CYPs, which are concentrated in liver microsomes.[2][4]

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes.[10]

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a 0.1 M phosphate (B84403) buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the phosphate buffer. This system ensures a continuous supply of the necessary cofactor (NADPH) for CYP enzyme activity.[2]

  • Incubation:

    • In a 96-well plate, pre-warm the liver microsomes and buffer to 37°C.

    • Add the test compound to the microsome solution to achieve the desired final concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Processing:

    • Stop the reaction at each time point by adding a cold stop solution, typically acetonitrile (B52724) containing an internal standard. This precipitates the microsomal proteins.

    • Centrifuge the plate to pellet the precipitated proteins.[2]

  • Analysis and Data Interpretation:

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample by LC-MS/MS.[10]

    • Plot the natural log of the percentage of the remaining parent compound against time. The slope of the line gives the rate constant of elimination (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Plasma Stability Assay

This assay evaluates the stability of a compound in plasma to identify degradation by plasma enzymes (e.g., esterases, proteases) or chemical degradation at physiological pH.[2][11]

Objective: To determine the rate at which a test compound is degraded in a plasma matrix.[4]

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled plasma (e.g., human, rat, mouse) at 37°C. For controls, prepare heat-inactivated plasma by heating it at ~56-60°C for 30-60 minutes.[1]

  • Incubation:

    • In a 96-well plate, add the plasma (both active and heat-inactivated).

    • Add the test compound to the plasma to achieve the desired final concentration (e.g., 1 µM).

    • Incubate the plate at 37°C.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Processing:

    • Stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard) to precipitate plasma proteins.

    • Vortex the plate and centrifuge to pellet the proteins.[2]

  • Analysis and Data Interpretation:

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Compare the degradation profile in active plasma versus heat-inactivated plasma to distinguish between enzymatic and chemical instability.

Visualizations

Metabolic Pathway of an Alkyl Ether Linker

cluster_0 Primary Metabolic Pathway Parent Alkyl Ether Linker (R-O-CH₂-R') Intermediate Unstable Hemi-acetal (R-O-CH(OH)-R') Parent->Intermediate α-Carbon Hydroxylation CYP450 CYP450 Enzymes (Liver Microsomes) CYP450->Parent Catalyzes Cleavage Spontaneous Cleavage Intermediate->Cleavage Metabolite1 Alcohol (R-OH) Cleavage->Metabolite1 Metabolite2 Aldehyde (O=CH-R') Cleavage->Metabolite2

Caption: Primary metabolic pathway of alkyl ether linkers via CYP450-mediated oxidation.

Experimental Workflow for In Vitro Stability Assays

cluster_workflow General In Vitro Stability Workflow Start Prepare Reagents (Compound, Matrix, Cofactors) Incubate Incubate Compound with Matrix (Microsomes or Plasma) at 37°C Start->Incubate Sample Collect Aliquots at Multiple Time Points Incubate->Sample Quench Stop Reaction (e.g., Acetonitrile) Sample->Quench Process Process Sample (Protein Precipitation & Centrifugation) Quench->Process Analyze Analyze Supernatant by LC-MS/MS Process->Analyze Data Calculate % Remaining and Half-Life (t½) Analyze->Data

Caption: A generalized experimental workflow for assessing metabolic stability.

Troubleshooting Logic for Poor In Vivo Efficacy

cluster_troubleshooting Troubleshooting In Vivo Efficacy Start Observation: Good In Vitro Potency, Poor In Vivo Efficacy Check_Stability Is In Vitro Metabolic Stability High? Start->Check_Stability Improve_Stability Action: Improve Metabolic Stability (See Guide) Check_Stability->Improve_Stability No Check_PK Assess Other PK Properties: Solubility, Permeability, Plasma Protein Binding Check_Stability->Check_PK Yes Improve_Stability->Start Re-evaluate Improve_PK Action: Modify Physicochemical Properties Check_PK->Improve_PK Poor Check_Metabolites Identify In Vivo Metabolites. Are they active antagonists? Check_PK->Check_Metabolites Good Improve_PK->Start Re-evaluate Redesign Action: Redesign Linker to Avoid Antagonistic Metabolites Check_Metabolites->Redesign Yes Success Potential for Improved In Vivo Efficacy Check_Metabolites->Success No Redesign->Start Re-evaluate

Caption: Decision-making framework for troubleshooting poor in vivo efficacy.

References

Technical Support Center: Mitigating Cytotoxicity of PROTACs Containing THP-CH3-Ethyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity issues with Proteolysis-Targeting Chimeras (PROTACs) that incorporate a THP-CH3-ethyl propionate (B1217596) linker.

Frequently Asked Questions (FAQs)

Q1: What is the general approach to mitigating cytotoxicity observed with PROTACs?

A1: Mitigating PROTAC cytotoxicity involves a multi-faceted approach. Key strategies include:

  • Optimizing PROTAC Concentration: Use the lowest concentration that achieves effective target degradation to minimize off-target effects.[1]

  • Linker Optimization: The length, rigidity, and composition of the linker are critical for the efficacy and selectivity of a PROTAC.[2][3] Modifying the linker can alter the therapeutic window and reduce toxicity.[]

  • Targeted Delivery: Strategies like antibody-drug conjugates (ADC-PROTACs) or pro-PROTACs that are activated in specific tissues can enhance tumor specificity and reduce systemic toxicity.[5][6]

  • E3 Ligase Selection: The choice of E3 ligase can influence tissue-specific effects, as E3 ligase expression levels can vary between different cell types.[]

Q2: Could the THP-CH3-ethyl propionate linker itself be cytotoxic?

Q3: What are the initial steps to troubleshoot unexpected cytotoxicity in my cell-based assays?

A3: When encountering unexpected cytotoxicity, a systematic approach is recommended:

  • Confirm On-Target Degradation: Ensure that the observed cytotoxicity correlates with the degradation of the target protein.[7]

  • Dose-Response Analysis: Perform a comprehensive dose-response experiment to determine the concentration range where cytotoxicity occurs and if it aligns with the degradation of the target protein.[1]

  • Control Experiments: Include appropriate controls, such as the individual warhead and E3 ligase ligand, to assess their independent cytotoxic effects.

  • Time-Course Experiment: Evaluate cytotoxicity at different time points to understand the kinetics of the toxic effects.

Troubleshooting Guides

Issue 1: High cytotoxicity observed at concentrations required for target degradation.

This is a common challenge in PROTAC development. The following steps can help dissect and address this issue.

Troubleshooting Workflow

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Solutions A High Cytotoxicity Observed B Perform Dose-Response Cytotoxicity and Degradation Assays A->B C Analyze Correlation Between Cytotoxicity and Target Degradation B->C G Optimize PROTAC Concentration B->G D Test Cytotoxicity of Individual Components (Warhead, Ligand, Linker*) C->D If cytotoxicity is independent of degradation F Consider Off-Target Effects C->F If cytotoxicity correlates with degradation E Compare with PROTACs Containing Different Linkers D->E I Modify Warhead or E3 Ligase Ligand D->I H Redesign Linker E->H J Investigate Off-Target Proteins F->J cluster_0 Observation cluster_1 Possible Causes cluster_2 Investigation Strategy A Cytotoxicity without Target Degradation B Off-target binding of the warhead A->B C Off-target binding of the E3 ligase ligand A->C D Cytotoxicity of the linker moiety A->D E Degradation-independent pharmacology A->E F Global Proteomics (e.g., Mass Spectrometry) B->F G Compare with inactive epimer of E3 ligase ligand C->G H Synthesize and test a PROTAC with a different, well-tolerated linker D->H E->F

References

Technical Support Center: Optimizing Pharmacokinetic Properties of THP-CH3-ethyl propionate PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the pharmacokinetic (PK) properties of THP-CH3-ethyl propionate (B1217596) PROTACs.

Frequently Asked Questions (FAQs)

Q1: What are the general pharmacokinetic challenges associated with PROTACs?

A1: PROTACs, due to their high molecular weight and complex structures, often exhibit several pharmacokinetic challenges.[1][2] These can include poor aqueous solubility, low cell permeability, and suboptimal metabolic stability, which can lead to rapid clearance and insufficient exposure to the target tissue.[2][3][4] Many PROTACs do not adhere to Lipinski's "Rule of Five," a set of guidelines used to predict the oral bioavailability of drug candidates.[5]

Q2: What is a THP-CH3-ethyl propionate linker and how might it influence PROTAC PK properties?

A2: A this compound linker is an alkyl/ether-based linker used in the synthesis of PROTACs.[6] Alkyl/ether linkers are known for their synthetic accessibility and chemical stability.[7] However, the ether linkages can be susceptible to oxidative metabolism by enzymes like cytochrome P450s.[8][9] The overall hydrophobicity of this linker may contribute to poor aqueous solubility but could also influence cell permeability.

Q3: My this compound PROTAC shows poor in vivo efficacy. Where should I start troubleshooting?

A3: Poor in vivo efficacy is often linked to insufficient drug exposure at the target site. A logical first step is to conduct a pharmacokinetic study to measure the plasma and tissue concentrations of your PROTAC over time.[10] This will help determine if the issue is due to rapid clearance, poor absorption, or inadequate distribution to the target tissue.

Q4: What is the "hook effect" and how can it impact the in vivo performance of my PROTAC?

A4: The "hook effect" occurs at high PROTAC concentrations where the formation of non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) outcompetes the formation of the productive ternary complex (target protein-PROTAC-E3 ligase).[2][11] This leads to a decrease in protein degradation and a bell-shaped dose-response curve. Understanding the hook effect is crucial for determining the optimal therapeutic dose range.[5]

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility

Symptoms:

  • Difficulty dissolving the PROTAC in aqueous buffers for in vitro assays.

  • Low oral bioavailability in vivo.

  • Precipitation of the compound upon injection in animal models.

Possible Causes & Solutions:

CausePotential Solution
High Lipophilicity of the Linker Modify the this compound linker by incorporating polar functional groups to increase hydrophilicity.[7]
Poor Formulation Investigate alternative formulation strategies such as using co-solvents, cyclodextrins, or developing lipid-based formulations like self-nanoemulsifying drug delivery systems (SNEDDS).[10]
Prodrug Approach Design a more soluble prodrug of your PROTAC that is converted to the active molecule in vivo.[4]
Issue 2: Low Cell Permeability

Symptoms:

  • High potency in biochemical assays but poor activity in cell-based degradation assays.

  • Low apparent permeability (Papp) values in in vitro permeability assays (e.g., PAMPA, Caco-2).

  • Poor absorption after oral administration.

Possible Causes & Solutions:

CausePotential Solution
High Molecular Weight and Polar Surface Area While inherent to PROTACs, systematic simplification of the structure by using smaller ligands or a shorter linker, where possible without compromising ternary complex formation, can be explored.[]
Linker Conformation Redesign the linker to promote the formation of intramolecular hydrogen bonds. This can shield polar groups and reduce the molecule's effective size, enhancing passive diffusion.
Active Efflux by Transporters Conduct Caco-2 assays with and without specific transporter inhibitors to determine if your PROTAC is a substrate for efflux pumps like P-glycoprotein (P-gp). If so, medicinal chemistry efforts can be directed to mask the recognition motifs for these transporters.
Issue 3: Rapid Metabolic Clearance

Symptoms:

  • Short half-life in in vitro metabolic stability assays (e.g., liver microsomes, hepatocytes).

  • High clearance and short half-life in vivo.

  • Low exposure (AUC) after systemic administration.

Possible Causes & Solutions:

CausePotential Solution
Metabolism of the this compound Linker The ether linkage in the linker can be a site for oxidative metabolism.[8] Consider replacing it with a more metabolically stable group or introducing steric hindrance near the labile site.
Metabolism of the Target or E3 Ligase Ligand Identify the metabolic "soft spots" on the ligands through metabolite identification studies. Modify these sites to block metabolism, for example, by introducing a fluorine atom.
Hydrolysis of the Propionate Ester The ethyl propionate moiety may be susceptible to hydrolysis by plasma esterases. Consider replacing the ester with a more stable functional group like an amide.

Quantitative Data Summary

Table 1: Representative In Vitro Stability of Different PROTAC Linker Classes

Linker TypeIn Vitro SystemRepresentative Half-life (t½)Common Metabolic Pathways
Alkyl/Ether (e.g., this compound) Human Liver MicrosomesVariable, can be < 60 minCytochrome P450-mediated oxidation of the ether or alkyl chain.[8][9]
PEG-based Human Liver Microsomes< 30 - 60 minOxidative metabolism of the ether linkages.[8]
Alkyl Human Liver Microsomes> 60 minGenerally more stable to oxidative metabolism than PEG linkers.[8]
Piperazine/Piperidine Human Liver MicrosomesHighly StableThe rigid, cyclic structure often confers greater metabolic stability.[9]

Note: The stability of a PROTAC is highly dependent on the entire molecular structure, not just the linker.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive diffusion of a compound across an artificial lipid membrane and is a high-throughput method to predict cell permeability.

Materials:

  • 96-well filter plate (donor plate)

  • 96-well acceptor plate

  • Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds (high and low permeability)

  • LC-MS/MS for quantification

Procedure:

  • Coat the filter membrane of the donor plate with the phospholipid solution and allow it to impregnate for 5-10 minutes.

  • Add PBS to the acceptor plate wells.

  • Prepare donor solutions of the test PROTAC and controls in PBS (final DMSO concentration <1%).

  • Add the donor solutions to the donor plate.

  • Place the donor plate into the acceptor plate, ensuring contact between the bottom of the filter and the buffer in the acceptor plate.

  • Incubate at room temperature for 4-16 hours in a humidified chamber.[13]

  • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells by LC-MS/MS.[13]

  • Calculate the apparent permeability coefficient (Papp).

Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium, to assess both passive and active transport of a compound.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • Test PROTAC and control compounds

  • LC-MS/MS for quantification

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Apical to Basolateral Permeability (A-B):

    • Add the PROTAC dosing solution to the apical (upper) compartment.

    • Add fresh HBSS to the basolateral (lower) compartment.

    • Incubate at 37°C with gentle shaking.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.[13]

  • Basolateral to Apical Permeability (B-A):

    • Perform the assay in the reverse direction to assess active efflux.

  • Quantify the PROTAC concentration in the collected samples by LC-MS/MS.

  • Calculate the Papp value and the efflux ratio (Papp B-A / Papp A-B).

In Vitro Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • Liver microsomes (human, rat, mouse)

  • Phosphate (B84403) buffer, pH 7.4

  • NADPH regenerating system (cofactor)

  • Test PROTAC and control compounds (high and low stability)

  • Acetonitrile (B52724) with an internal standard for reaction quenching

  • LC-MS/MS for quantification

Procedure:

  • Prepare a stock solution of the test PROTAC.

  • In a microcentrifuge tube, pre-incubate the liver microsomes and the test PROTAC in phosphate buffer at 37°C for 5 minutes.[1]

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[1]

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.[1]

  • Quench the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome Proteasome Ubiquitinated_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ub Ubiquitin Ub->Ternary_Complex

Caption: General mechanism of action for a PROTAC.

Troubleshooting_Workflow Start Poor In Vivo Efficacy PK_Study Conduct PK Study Start->PK_Study Low_Exposure Low Exposure? PK_Study->Low_Exposure Metabolic_Instability Assess Metabolic Stability (Microsomes, Hepatocytes) Low_Exposure->Metabolic_Instability Yes PD_Issue Investigate PD or Target Engagement Low_Exposure->PD_Issue No Unstable Unstable? Metabolic_Instability->Unstable Permeability_Assay Assess Permeability (PAMPA, Caco-2) Low_Perm Low Permeability? Permeability_Assay->Low_Perm Solubility_Formulation Assess Solubility & Formulation Poor_Sol Poor Solubility? Solubility_Formulation->Poor_Sol Unstable->Permeability_Assay No Optimize_Metabolism Optimize Metabolic 'Soft Spots' Unstable->Optimize_Metabolism Yes Low_Perm->Solubility_Formulation No Optimize_Permeability Improve Permeability (e.g., IMHBs) Low_Perm->Optimize_Permeability Yes Optimize_Formulation Improve Formulation Poor_Sol->Optimize_Formulation Yes Poor_Sol->PD_Issue No

Caption: Troubleshooting workflow for poor in vivo efficacy of PROTACs.

In_Vitro_ADME_Assays cluster_absorption Absorption/Permeability cluster_metabolism Metabolism cluster_distribution Distribution PROTAC_Candidate PROTAC Candidate PAMPA PAMPA PROTAC_Candidate->PAMPA Caco2 Caco-2 Assay PROTAC_Candidate->Caco2 Microsomal_Stability Liver Microsome Stability PROTAC_Candidate->Microsomal_Stability Hepatocyte_Stability Hepatocyte Stability PROTAC_Candidate->Hepatocyte_Stability Plasma_Protein_Binding Plasma Protein Binding PROTAC_Candidate->Plasma_Protein_Binding

Caption: Key in vitro ADME assays for PROTAC characterization.

References

Technical Support Center: Rational Design of PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the rational design of Proteolysis Targeting Chimeras (PROTACs). This resource is for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during PROTAC development and to avoid common pitfalls.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the design and testing of PROTACs.

Q1: My newly designed PROTAC shows no degradation of the target protein. Where should I begin troubleshooting?

A1: A lack of degradation is a common issue that can stem from multiple points in the PROTAC mechanism of action. A systematic approach is crucial.

  • Initial Checks: First, verify the basics. Use Western Blot to confirm that both your protein of interest (POI) and the recruited E3 ligase (e.g., VHL, Cereblon) are expressed in your chosen cell model.[1][2] Low expression of either component can severely limit degradation.[2] Also, confirm the chemical integrity and concentration of your PROTAC stock.

  • Assess Target Engagement: The PROTAC must be able to enter the cell and bind to its target. Poor cell permeability is a major hurdle for large PROTAC molecules.[3][4][5][6] Consider performing a cellular thermal shift assay (CETSA) or a NanoBRET assay to confirm intracellular target engagement.[7][8]

  • Evaluate Ternary Complex Formation: Successful degradation requires the formation of a productive ternary complex (POI-PROTAC-E3 Ligase).[9] If the PROTAC binds its targets individually but degradation fails, the issue may be an inability to form this complex. This can be due to a suboptimal linker (length, composition, or attachment points) creating steric hindrance.[10] Biophysical assays like SPR, ITC, or Co-Immunoprecipitation (Co-IP) can directly measure ternary complex formation.[7][11][12]

Q2: I'm observing a "hook effect" with my PROTAC. Why does this happen and how can I mitigate it?

A2: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a paradoxical decrease in target protein degradation.[13][14] This results in a characteristic bell-shaped dose-response curve.[13]

  • Cause: The hook effect occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes (either POI-PROTAC or E3 Ligase-PROTAC) rather than the productive ternary complex required for degradation.[14] These binary complexes compete with and inhibit the formation of the essential ternary complex.[14]

  • Consequences: Failing to account for the hook effect can lead to a significant misinterpretation of data. A highly potent PROTAC might be incorrectly dismissed as weak or inactive if it is only tested at high concentrations that fall on the downward slope of the curve.[13]

  • Mitigation Strategies:

    • Broad Dose-Response: The most critical step is to perform a dose-response experiment over a very broad concentration range (e.g., pM to µM) to fully characterize the bell-shaped curve and identify the optimal concentration window.[13][14]

    • Enhance Cooperativity: Design PROTACs that promote positive cooperativity, where the formation of one binary complex enhances the binding of the second protein, thus stabilizing the ternary complex over the binary ones.[15] This can sometimes be achieved by optimizing linker design.[16]

    • Use Optimal Concentrations: For subsequent experiments, use your PROTAC at concentrations at or near the determined optimal degradation concentration (the nadir of the curve) to ensure maximal effect.[13]

Q3: My PROTAC works well in biochemical assays but fails in cellular assays. What are the likely causes?

A3: This is a frequent challenge, often pointing to issues with the PROTAC's ability to function in a complex cellular environment.

  • Poor Cell Permeability: This is the most common culprit. PROTACs are often large molecules with high molecular weight and polar surface area, which hinders their ability to passively diffuse across the cell membrane.[3][4][5][6] This puts them "beyond the Rule of Five," a set of guidelines for drug-likeness.[3]

  • Active Efflux: The PROTAC may enter the cell but be actively pumped out by efflux transporters like P-glycoprotein (P-gp), preventing it from reaching a sufficient intracellular concentration.[3]

  • Metabolic Instability: The PROTAC molecule may be rapidly metabolized and degraded by enzymes within the cell, particularly at the linker region.[17]

  • Troubleshooting Steps:

    • Assess Permeability: Use assays like PAMPA (Parallel Artificial Membrane Permeability Assay) or the Caco-2 permeability assay to quantify your PROTAC's permeability.[18]

    • Investigate Efflux: A bidirectional Caco-2 assay can reveal active efflux if the permeability from the basolateral-to-apical side is significantly higher than in the other direction.[3]

    • Optimize Physicochemical Properties: Modify the linker to improve permeability. Strategies include incorporating features that promote intramolecular hydrogen bonding (the "chameleon effect") to shield polar groups or adjusting lipophilicity and polar surface area.[3] Flexible linkers like PEG can sometimes allow the PROTAC to adopt a more compact, permeable conformation.[18]

Q4: How do I choose the optimal linker for my PROTAC?

A4: The linker is a critical determinant of PROTAC efficacy, and its design is not trivial.[19][20] There is no universal optimal linker; it must be empirically optimized for each specific POI and E3 ligase pair.[7][19]

  • Length: The linker must be long enough to span the distance between the POI and E3 ligase to avoid steric clashes, but not so long that it fails to induce proximity effectively.[10] Most successful PROTACs have linkers ranging from 7 to 29 atoms.[7]

  • Composition: The chemical makeup of the linker influences flexibility, solubility, and cell permeability. Common linker types include flexible alkyl or polyethylene (B3416737) glycol (PEG) chains and more rigid structures containing piperazine (B1678402) or phenyl groups.[7][19] Rigid linkers can help pre-organize the PROTAC into a bioactive conformation.[8]

  • Attachment Points: The "exit vector," or the position where the linker connects to the warhead and the E3 ligase ligand, is crucial.[8] The attachment point should be at a solvent-exposed region of the ligand that does not interfere with its binding interactions.[8]

  • Optimization Strategy: A "trial and error" approach is often necessary.[19] Synthesize and test a library of PROTACs with systematic variations in linker length, composition, and attachment points to identify the optimal configuration for ternary complex formation and degradation.[8]

Section 2: Diagrams and Workflows

Visual aids to understand the PROTAC mechanism and troubleshoot common experimental pitfalls.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 POI->Ternary_Complex Binds Proteasome 26S Proteasome POI->Proteasome Marked for Degradation PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->POI:n Ubiquitination Ub Ubiquitin Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degrades PROTAC_outside PROTAC PROTAC_outside->POI Permeates Cell & Binds POI PROTAC_outside->E3_Ligase Binds E3 Ligase

Caption: The PROTAC mechanism of action and key components.

Troubleshooting_Workflow Start Start: No/Low Degradation Observed Check_Permeability 1. Assess Cell Permeability (e.g., PAMPA, CETSA) Start->Check_Permeability Permeable Permeable & Target Engaged Check_Permeability->Permeable Yes Not_Permeable Not Permeable or No Engagement Check_Permeability->Not_Permeable No Check_Ternary 2. Evaluate Ternary Complex Formation (e.g., SPR, Co-IP) Permeable->Check_Ternary Redesign_Linker Redesign PROTAC: - Modify Linker - Prodrug Strategy Not_Permeable->Redesign_Linker Redesign_Linker->Start Re-test Complex_Forms Complex Forms Check_Ternary->Complex_Forms Yes No_Complex No Complex Check_Ternary->No_Complex No Check_Ub 3. Assess Ubiquitination (In Vitro/Cellular Assay) Complex_Forms->Check_Ub No_Complex->Redesign_Linker Ubiquitination_Ok Ubiquitination Occurs Check_Ub->Ubiquitination_Ok Yes No_Ubiquitination No Ubiquitination Check_Ub->No_Ubiquitination No Check_Proteasome 4. Check Proteasome Activity (e.g., MG132 control) Ubiquitination_Ok->Check_Proteasome No_Ubiquitination->Redesign_Linker Modify Linker Exit Vector/Geometry Success SUCCESS: Degradation Pathway Functional Check_Proteasome->Success Activity OK

Caption: A troubleshooting workflow for a non-functional PROTAC.

Hook_Effect cluster_low Low [PROTAC] (Optimal Concentration) cluster_high High [PROTAC] (Excess Concentration) POI1 POI Ternary1 Productive Ternary Complex POI1->Ternary1 PROTAC1 PROTAC PROTAC1->Ternary1 E3_1 E3 E3_1->Ternary1 Binary_POI Non-Productive Binary Complex POI2 POI POI2->Binary_POI PROTAC2a PROTAC PROTAC2a->Binary_POI PROTAC2b PROTAC Binary_E3 Non-Productive Binary Complex PROTAC2b->Binary_E3 E3_2 E3 E3_2->Binary_E3

Caption: Illustration of the "Hook Effect".

Section 3: Data Tables

Quantitative data is essential for the rational design and comparison of PROTACs. The following tables summarize key parameters.

Table 1: Comparison of Common E3 Ligases for PROTACs

FeatureCereblon (CRBN)Von Hippel-Lindau (VHL)
Typical Ligands Thalidomide, Pomalidomide, Lenalidomide(S,R,S)-AHPC, VHL-1
PROTAC Size Can accommodate larger, more complex PROTACsOften requires smaller, more compact PROTACs
Expression Widely expressed across many tissuesUbiquitously expressed
Known Resistance Mutations in CRBN can confer resistanceMutations in VHL can confer resistance
Neo-substrates Can induce degradation of endogenous proteins (e.g., IKZF1/3)Generally considered to have fewer off-target degradations

Table 2: Representative Biophysical Parameters for PROTACs

ParameterDescriptionTypical Range for Active PROTACsAssay Method
Binary KD (vs. POI) Binding affinity of PROTAC to the Protein of Interest.1 nM - 10 µMSPR, ITC, FP
Binary KD (vs. E3) Binding affinity of PROTAC to the E3 Ligase.10 nM - 20 µMSPR, ITC, FP
Ternary KD Overall binding affinity of the ternary complex.pM - µMSPR, ITC
Cooperativity (α) Factor indicating how binding of one protein affects binding of the other. α > 1 is positive (favorable); α < 1 is negative (unfavorable).1 - 100+Calculated from binary and ternary KD values.
DC50 The concentration of PROTAC that induces 50% degradation of the target protein.pM - µMWestern Blot, In-Cell Western, Reporter Assays.[21][22]
Dmax The maximum percentage of protein degradation achieved.50% - 99%Western Blot, In-Cell Western, Reporter Assays.[21][22]

Note: These values are general guidelines and the optimal parameters are highly dependent on the specific system.

Section 4: Key Experimental Protocols

Detailed methodologies for essential experiments in PROTAC development.

Protocol 1: Cellular Degradation Assay via Western Blot

This protocol is used to determine the dose-dependent degradation of a target protein (DC₅₀ and Dₘₐₓ).[21][22]

1. Cell Seeding and Treatment

  • Seed cells in 6-well plates at a density that results in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[21]

  • Prepare serial dilutions of the PROTAC compound in complete cell culture medium. A 10-point, 3-fold dilution series spanning from 1 pM to 20 µM is recommended to characterize the hook effect.[13]

  • Include a vehicle-only control (e.g., 0.1% DMSO).[13]

  • Replace the medium in each well with the medium containing the PROTAC dilutions.

  • Incubate for a predetermined time (e.g., 18-24 hours) at 37°C and 5% CO₂.[13]

2. Cell Lysis and Protein Quantification

  • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[22]

  • Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13][22]

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for the Western Blot.[13]

3. SDS-PAGE and Protein Transfer

  • Normalize lysate concentrations with lysis buffer and add Laemmli sample buffer. Boil samples for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel and separate by electrophoresis.[2]

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

4. Immunoblotting and Detection

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]

  • Incubate the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH, α-Tubulin) overnight at 4°C.[2]

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Visualize using an ECL substrate and an imaging system. Quantify band intensities and normalize the POI signal to the loading control. Plot normalized protein levels against PROTAC concentration to determine DC₅₀ and Dₘₐₓ.

Protocol 2: In Vitro Ubiquitination Assay

This assay provides direct evidence of a PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[9]

1. Reagent Preparation

  • Thaw all required components on ice: E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex (e.g., CRL4-CRBN), recombinant POI, ubiquitin, and ATP.[9]

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

  • Prepare a 20X stock of your PROTAC in DMSO and a DMSO-only vehicle control.

2. Reaction Assembly

  • Assemble a master mix containing reaction buffer, ATP, ubiquitin, E1, and E2 enzymes.[9]

  • In separate microcentrifuge tubes, add the following in order:

    • Master Mix

    • Recombinant POI

    • E3 Ligase Complex

    • PROTAC or DMSO vehicle control

  • Set up necessary controls, such as a reaction lacking the E3 ligase or one lacking the PROTAC, to ensure the observed ubiquitination is dependent on all components.[9]

  • Incubate the reactions at 37°C for 1-2 hours.

3. Detection by Western Blot

  • Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.

  • Analyze the entire reaction mixture by SDS-PAGE and Western Blot.

  • Probe the membrane with a primary antibody specific to the POI.[9]

  • Successful ubiquitination will appear as a ladder of higher molecular weight bands above the band corresponding to the unmodified POI.[23]

Protocol 3: Ternary Complex Formation Assay (TR-FRET)

This protocol provides a general framework for quantifying the dose-dependent formation of the [POI]-[PROTAC]-[E3 Ligase] complex in a homogenous format.

1. Reagent Preparation

  • Label the POI and E3 ligase with a suitable FRET pair (e.g., a terbium cryptate donor and a d2 acceptor, or fluorescent protein tags). This often involves using epitope tags (like His-tag or GST-tag) on the proteins and corresponding labeled antibodies.

  • Prepare a serial dilution of the PROTAC compound in an appropriate assay buffer.

2. Assay Protocol (384-well plate format)

  • Add a small volume (e.g., 5 µL) of the diluted PROTAC solution or vehicle control to the wells of a low-volume 384-well plate.

  • Prepare a master mix of the labeled POI and labeled E3 ligase in assay buffer.

  • Add the protein master mix (e.g., 10 µL) to each well. Final protein concentrations are typically in the low nanomolar range (e.g., 5-20 nM) and require optimization.

  • Incubate the plate for 30-60 minutes at room temperature to allow for complex formation.

3. Signal Detection and Data Analysis

  • Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor using a plate reader equipped for HTRF/TR-FRET.

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.

  • Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is often observed, and the data can be fitted to determine the potency (EC₅₀) of ternary complex formation.

References

Validation & Comparative

Validating PROTAC-Mediated Degradation: A Comparative Guide to Western Blot and Alternative Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating on-target protein degradation is a critical step in the development of Proteolysis-Targeting Chimeras (PROTACs).[1] These innovative molecules function not by inhibiting a target protein, but by inducing its complete removal via the cell's ubiquitin-proteasome system.[2] This guide provides an objective comparison of Western blot analysis—the traditional gold standard—with alternative methods, supported by experimental data and detailed protocols to aid in selecting the most appropriate validation strategy.

The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules composed of a ligand that binds the Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the crucial initiating step.[1] This induced proximity enables the E3 ligase to tag the POI with ubiquitin molecules, marking it for recognition and subsequent degradation by the 26S proteasome.[3] The primary metrics for a PROTAC's efficacy are its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).[2][3]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 PROTAC PROTAC E3 E3 Ubiquitin Ligase PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome:w->PROTAC:e Recycled Fragments Degraded Peptides Proteasome->Fragments Degradation

PROTAC-mediated protein degradation pathway.

Western Blotting: The Gold Standard for Validation

Western blotting is a foundational technique for visually and quantitatively assessing the depletion of a target protein after PROTAC treatment.[2] Its primary advantage is providing a direct, size-specific confirmation of the target protein's disappearance.[3]

Detailed Experimental Protocol: Western Blot for PROTAC Analysis

This protocol provides a robust framework for quantifying PROTAC-induced protein degradation to determine DC50 and Dmax values.[4]

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency at harvest.[5] Prepare serial dilutions of the PROTAC compound; a typical dose-response curve might range from 1 nM to 10 µM.[3] Include a vehicle control (e.g., 0.1% DMSO). Incubate for a specified time, typically 16-24 hours.[3]

  • Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS.[4] Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3][4] Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for all samples.[3]

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli buffer.[6] Load samples onto an SDS-PAGE gel and separate proteins via electrophoresis.[3] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]

  • Immunoblotting: Block the membrane for 1 hour at room temperature (e.g., 5% non-fat dry milk in TBST).[2] Incubate the membrane with a validated primary antibody specific to the target protein, typically overnight at 4°C.[6] Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour.[4]

  • Detection and Data Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[6] Quantify band intensities using densitometry software.[7] Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).[6] Calculate the percentage of remaining protein relative to the vehicle control and plot the results to determine DC50 and Dmax.[4][7]

WB_Workflow start Cell Seeding & PROTAC Treatment (Dose-Response) lysis Cell Lysis & Protein Quantification (e.g., BCA Assay) start->lysis sds SDS-PAGE (Protein Separation by Size) lysis->sds transfer Protein Transfer (to PVDF/Nitrocellulose Membrane) sds->transfer blocking Blocking (Prevent Non-specific Binding) transfer->blocking primary_ab Primary Antibody Incubation (Target-Specific) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL Substrate) secondary_ab->detection analysis Densitometry & Normalization (vs. Loading Control) detection->analysis end Calculate DC50 & Dmax analysis->end

Quantitative Western blot workflow for PROTAC analysis.

Comparison of Validation Methods

While Western blotting is fundamental, relying on a single method is often insufficient for a comprehensive analysis.[8] A suite of orthogonal techniques is crucial for generating a robust data package.[6][8]

TechniquePrincipleThroughputQuantitative AbilityKey AdvantagesKey Limitations
Western Blot Antibody-based detection of size-separated proteins on a membrane.[2]LowSemi-QuantitativeProvides protein size information; widely accessible.[3]Low throughput, labor-intensive, antibody-dependent.[9][10]
Capillary Western (e.g., Jess/Wes) Automated capillary electrophoresis and immunodetection.[9]Medium-HighQuantitativeHigh throughput, reproducible, requires minimal sample.Requires specialized instrumentation.
ELISA Antibody-based quantitative detection of a specific protein in a multi-well plate.[1]HighQuantitativeHigh-throughput, highly sensitive and quantitative.[11][12]Requires specific antibody pairs, no size information.[1]
Flow Cytometry Measures fluorescence of individual cells stained with fluorescently labeled antibodies.[1]HighRelative QuantificationHigh-throughput, single-cell analysis capabilities.[1]Indirect measure of protein levels, requires robust staining protocols.[1]
HiBiT/NanoBRET Luminescence-based reporter assay to quantify protein levels in real-time.[1][9]HighQuantitativeReal-time kinetics in live cells, highly sensitive, no antibody needed.[1][13]Requires genetic modification (tagging) of the target protein.[1]
Mass Spectrometry (Proteomics) Unbiased identification and quantification of thousands of proteins.[1]LowAbsolute QuantificationGold standard for selectivity, identifies off-targets, unbiased.[1][8]Technically demanding, expensive, complex data analysis.[1]

Quantitative Data Presentation

Clear presentation of quantitative data is essential for comparing PROTAC efficacy. After performing a dose-response experiment, data is normalized to the vehicle control and plotted. A four-parameter logistic (4PL) non-linear regression is used to fit the curve and accurately determine the DC50 and Dmax values.[4]

Table 1: Example Dose-Response Data for a Novel PROTAC

PROTAC Conc. (nM)Target Protein Level (% of Vehicle)
0 (Vehicle)100%
195%
1055%
5015%
1008%
5007%
10009% (Hook Effect)[14]
Calculated DC50 12.5 nM
Calculated Dmax 93%
Note: Data are for illustrative purposes. The "Hook Effect" at high concentrations can reduce degradation efficiency.[14]

Conclusion

The validation of PROTAC-mediated protein degradation is a cornerstone of this rapidly advancing field of drug discovery. While Western blotting remains a fundamental and accessible technique, a comprehensive understanding of a PROTAC's efficacy and selectivity is best achieved through the use of multiple, orthogonal validation methods.[1] High-throughput technologies like HiBiT and Capillary Western blotting are invaluable for screening and SAR studies, while unbiased approaches like mass spectrometry are unparalleled for confirming selectivity and identifying off-target effects.[8][9] By combining these powerful techniques, researchers can build a robust data package that provides a high degree of confidence in their PROTAC candidates.

References

Mass Spectrometry: The Gold Standard for Confirming PROTAC Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened up new frontiers in drug discovery, enabling the targeted degradation of previously "undruggable" proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs actively eliminate the target protein by harnessing the cell's own ubiquitin-proteasome system. This unique mechanism of action necessitates rigorous analytical methods to confirm on-target efficacy, assess selectivity, and understand the downstream cellular consequences. Among the available techniques, mass spectrometry (MS) has emerged as the gold standard, offering an unparalleled depth of analysis.

This guide provides an objective comparison of mass spectrometry-based approaches with other common methods for validating PROTAC activity. We present supporting experimental data, detailed protocols for key experiments, and visualizations to aid in the design and interpretation of your PROTAC studies.

The PROTAC Mechanism: A Symphony of Induced Proximity

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step.[1] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome.[1]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruits Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation TMT_Workflow cluster_0 Sample Preparation cluster_1 Analysis Cell_Culture Cell Culture & PROTAC Treatment Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion TMT_Labeling TMT Labeling Digestion->TMT_Labeling Pooling Sample Pooling TMT_Labeling->Pooling LC_MS LC-MS/MS Analysis Pooling->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis PRM_Workflow cluster_0 Sample Preparation cluster_1 Analysis Sample_Prep Cell Lysis & Protein Digestion Peptide_Selection Peptide Selection & Method Development Sample_Prep->Peptide_Selection LC_MS Targeted LC-MS/MS (PRM) Peptide_Selection->LC_MS Data_Analysis Data Analysis (Peak Integration) LC_MS->Data_Analysis Native_MS_Workflow cluster_0 Sample Preparation cluster_1 Analysis Incubation Incubate POI, E3 Ligase, and PROTAC Buffer_Exchange Buffer Exchange to Volatile Buffer Incubation->Buffer_Exchange nESI Nano-electrospray Ionization (nESI) Buffer_Exchange->nESI MS_Analysis Mass Spectrometry (High m/z range) nESI->MS_Analysis Data_Interpretation Data Interpretation (Identify Complexes) MS_Analysis->Data_Interpretation

References

A Comparative Guide to PROTAC Linkers: THP-CH3-ethyl propionate vs. Other Alkyl Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the chemical linker that connects the target protein-binding ligand to the E3 ligase recruiter. The nature of this linker—its composition, length, and rigidity—profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

This guide provides an objective comparison of THP-CH3-ethyl propionate (B1217596), an alkyl/ether-based linker, with other commonly used alkyl linkers in PROTAC design. While direct head-to-head experimental data for PROTACs containing the THP-CH3-ethyl propionate linker is not extensively available in the public domain, this guide synthesizes illustrative data from studies on structurally related alkyl and alkyl/ether linkers to provide a framework for rational PROTAC design.

The Role of the Linker in PROTAC Function

The linker's primary function is to bridge the two ligands, facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker orients the two proteins in a manner that allows for efficient ubiquitination of the target protein, marking it for degradation by the proteasome. Conversely, a poorly designed linker can lead to steric hindrance or an unproductive ternary complex, thereby diminishing degradation efficiency.

Signaling Pathway of PROTAC-Mediated Degradation

The mechanism of action for a PROTAC involves hijacking the cell's ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[2] This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycled Ternary_Complex->E3 Recycled PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Comparison of Alkyl Linker Properties

Alkyl linkers, including alkyl/ether variants like this compound, are a common choice in PROTAC design due to their synthetic accessibility and the ease with which their length and composition can be modified.

FeatureThis compound (Alkyl/Ether)Simple Alkyl ChainsPolyethylene Glycol (PEG) Linkers
Composition Hydrocarbon chain with ether and ester functionalitiesSaturated or unsaturated hydrocarbon chainsRepeating ethylene (B1197577) glycol units
Flexibility Moderately flexibleHigh degree of flexibilityHighly flexible
Solubility Generally hydrophobic, but ether and ester groups can slightly increase polarityGenerally hydrophobic, can limit aqueous solubilityHydrophilic, typically improves aqueous solubility
Permeability Good cell permeability is anticipated due to lipophilicityCan enhance cell membrane permeabilityPermeability can be variable; shorter chains may improve it, while longer chains can hinder it
Metabolic Stability Ether linkages can be susceptible to oxidative metabolismGenerally considered more metabolically stableEther linkages can be susceptible to oxidative metabolism
Synthetic Accessibility Readily synthesized from commercial building blocksOften synthetically straightforwardCan be more complex and costly to synthesize, especially monodisperse chains

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize illustrative data from various studies, showcasing the impact of linker composition and length on PROTAC performance.

Table 1: Impact of Alkyl/Ether Linker Length on Tank-binding kinase 1 (TBK1) Degradation [4][5]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12Submicromolar>90
Alkyl/Ether21396
Alkyl/Ether2929276
Note: This data highlights the critical role of linker length, with a clear optimal range for degradation efficacy.

Table 2: Comparison of Alkyl vs. PEG Linkers for Bruton's Tyrosine Kinase (BTK) Degradation in Ramos Cells [6]

Linker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl81.8>95
PEG425~90
Note: In this specific context, the alkyl linker demonstrated higher potency than the PEG linker.

Table 3: Effect of Linker Composition on Epidermal Growth Factor Receptor (EGFR) Degradation [6]

Linker CompositionDC50 (nM)Dmax (%)
PEG-based100-300~80
Alkyl-based>1000<50
Rigidified Alkyl<100>90
Note: This data suggests that for EGFR degradation, PEG and rigidified alkyl linkers were more effective than a simple flexible alkyl linker.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation and comparison of PROTACs. Below are detailed methodologies for key experiments.

Experimental Workflow for PROTAC Evaluation

A systematic approach is necessary to characterize a novel PROTAC, from initial synthesis to cellular evaluation.

PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (Linker Conjugation) Biochemical_Assays Biochemical Assays (e.g., Binary Binding) Synthesis->Biochemical_Assays Biophysical_Assays Biophysical Assays (e.g., ITC for Ternary Complex) Synthesis->Biophysical_Assays Cellular_Assays Cellular Assays (Western Blot for Degradation) Biochemical_Assays->Cellular_Assays Biophysical_Assays->Cellular_Assays Determine_DC50_Dmax Determine DC50 & Dmax Cellular_Assays->Determine_DC50_Dmax Lead_Optimization Lead Optimization Determine_DC50_Dmax->Lead_Optimization

References

A Researcher's Guide to Validating Ternary Complex Formation: A Comparative Analysis of Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, particularly in the burgeoning field of targeted protein degradation, the validation of ternary complex formation is a critical checkpoint. The efficacy of molecules like Proteolysis Targeting Chimeras (PROTACs) hinges on their ability to form a stable ternary complex, bringing a target protein and an E3 ubiquitin ligase into proximity.[1][2] This guide provides an objective comparison of key biochemical and biophysical assays used to quantify and characterize these vital interactions, supported by experimental data and detailed protocols to inform assay selection and experimental design.

The formation and stability of the ternary complex are paramount initiating steps for the subsequent ubiquitination and degradation of the target protein.[3] A variety of techniques have been developed to provide insights into the thermodynamics, kinetics, and stoichiometry of this process.[1] This guide will focus on three widely adopted methods: Surface Plasmon Resonance (SPR), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA).

Quantitative Comparison of Key Assays

The choice of an appropriate assay depends on factors such as the specific biological question, throughput requirements, and the nature of the interacting components.[1][4] The following table summarizes key kinetic and affinity parameters for the well-characterized PROTAC MZ1, which recruits the second bromodomain of BRD4 (BRD4-BD2) to the von Hippel-Lindau (VHL) E3 ligase, as measured by different techniques.[4]

Assay TypeKey ParametersPrincipleAdvantagesDisadvantagesRepresentative Data (MZ1:BRD4-BD2:VHL System)
Surface Plasmon Resonance (SPR) KD (affinity), kon (association rate), koff (dissociation rate)Label-free, measures mass changes on a sensor surface in real-time.[5]Provides detailed kinetic and affinity data; label-free.[6][7]Requires immobilization of one component, which can affect activity; lower throughput.[7][8]Binary (MZ1:VHL): KD = 29 nMTernary: KD = 1.2 nMCooperativity (α): 22[4]
Time-Resolved FRET (TR-FRET) IC50/EC50, Signal-to-BackgroundProximity-based assay measuring energy transfer between a donor and acceptor fluorophore.[3][9]Homogeneous (no-wash), high-throughput, sensitive.[3][10]Requires labeling of interacting partners; potential for compound interference.[6]Illustrative EC50: ~30 nM (for dBET6:BRD4:CRBN)[3]
AlphaLISA EC50, Signal-to-BackgroundProximity-based bead assay where singlet oxygen transfer leads to a luminescent signal.[3][11]Homogeneous, highly sensitive, high-throughput, robust.[3][12]Requires specific tagged proteins and antibodies; susceptible to "hook effect" at high concentrations.[12][13]Illustrative EC50: ~10 nM (for dBET6:BRD4:CRBN)[3]

Note: Cooperativity (α) is a measure of how the binding of one component influences the binding of the other. It is often calculated as the ratio of the binary KD to the ternary KD.[4][14] Values greater than 1 indicate positive cooperativity, meaning the ternary complex is more stable than the individual binary interactions.[15]

Visualizing the Pathways and Protocols

To better understand the underlying mechanisms and experimental setups, the following diagrams illustrate the PROTAC mechanism of action and the workflows for SPR, TR-FRET, and AlphaLISA assays.

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (Target:PROTAC:E3) PROTAC->Ternary Binds Target Target Protein (e.g., BRD4) Target->Ternary Binds E3 E3 Ligase (e.g., VHL) E3->Ternary Binds UbTarget Ubiquitinated Target Ternary->UbTarget Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome UbTarget->Proteasome Recruitment Degradation Degradation Proteasome->Degradation Leads to

Caption: PROTAC-mediated protein degradation pathway.

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Immobilize 1. Immobilize Ligand (e.g., E3 Ligase on chip) Prepare 2. Prepare Analytes (Target Protein +/- PROTAC) Immobilize->Prepare Inject 3. Inject Analytes (sequentially or pre-mixed) Prepare->Inject Monitor 4. Monitor Signal (Real-time change in RU) Inject->Monitor Fit 5. Fit Data to Model (e.g., 1:1 binding) Monitor->Fit Determine 6. Determine Kinetics (kon, koff, KD) Fit->Determine

Caption: General experimental workflow for SPR.

TR_FRET_Workflow cluster_prep Plate Setup cluster_run Incubation & Detection cluster_analysis Analysis AddPROTAC 1. Add PROTAC dilutions to 384-well plate AddProteins 2. Add Protein Mixture (Tagged Target + Tagged E3) AddPROTAC->AddProteins IncubateComplex 3. Incubate (Allow complex formation) AddProteins->IncubateComplex AddAb 4. Add Detection Reagents (Donor + Acceptor Antibodies) IncubateComplex->AddAb IncubateDetection 5. Incubate in Dark AddAb->IncubateDetection Read 6. Read Plate (TR-FRET Signal) IncubateDetection->Read Analyze 7. Calculate Ratio & Plot (Determine EC50) Read->Analyze

Caption: General experimental workflow for a TR-FRET assay.

AlphaLISA_Workflow cluster_prep Plate Setup cluster_run Incubation & Detection cluster_analysis Analysis AddPROTAC 1. Add PROTAC dilutions to 384-well plate AddProteins 2. Add Protein Mixture (Tagged Target + Tagged E3) AddPROTAC->AddProteins IncubateComplex 3. Incubate (Allow complex formation) AddProteins->IncubateComplex AddBeads 4. Add Acceptor & Donor Beads IncubateComplex->AddBeads IncubateDetection 5. Incubate in Dark AddBeads->IncubateDetection Read 6. Read Plate (Luminescent Signal) IncubateDetection->Read Analyze 7. Plot Data (Determine EC50) Read->Analyze

Caption: General experimental workflow for an AlphaLISA assay.

Experimental Protocols

Accurate and reproducible data are contingent on well-designed and meticulously executed experiments. Below are detailed methodologies for the key assays discussed.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors biomolecular interactions in real-time by detecting changes in the refractive index at a sensor chip's surface.[5] It provides high-quality kinetic data (kₐ and kₑ) and affinity data (K₋).[5]

Protocol for VHL/MZ1/BRD4-BD2 Ternary Complex Analysis:

  • Surface Preparation & Immobilization:

    • Use a streptavidin-coated sensor chip.

    • Covalently immobilize a biotinylated VCB (VHL-Elongin C-Elongin B) complex onto the sensor surface to a target level of 1000-3000 Resonance Units (RU).[4][5] Use a reference flow cell for background subtraction.

    • Equilibrate the surface with a running buffer (e.g., HBS-EP+).[5]

  • Binary Interaction Analysis (MZ1 binding to VHL):

    • Prepare a series of concentrations of the PROTAC MZ1 in running buffer.

    • Inject the MZ1 solutions sequentially over the VCB-immobilized surface and the reference flow cell.[4]

    • After each injection, allow for a dissociation phase to monitor the off-rate.

    • Regenerate the sensor surface between different concentrations if necessary.

  • Ternary Complex Formation Analysis:

    • Prepare a series of concentrations of MZ1.

    • Pre-incubate each MZ1 concentration with a fixed, saturating concentration of the target protein, BRD4-BD2.[4]

    • Inject these pre-incubated solutions over the VCB-immobilized surface.[4]

    • Monitor the association and dissociation phases in real-time. A "single-cycle kinetics" approach, where concentrations are injected sequentially without regeneration, can be used for complexes with slow off-rates.[8]

  • Data Analysis:

    • Subtract the reference flow cell data from the active cell data.

    • Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the kinetic constants (kₐ, kₑ) and the equilibrium dissociation constant (K₋).

    • Calculate the cooperativity factor (α) by comparing the K₋ of the binary interaction with the K₋ of the ternary complex formation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore (e.g., Terbium) and an acceptor fluorophore (e.g., AF488) when brought close by a binding event.[9][10]

Protocol for a Generic PROTAC-induced Ternary Complex:

  • Reagent Preparation:

    • Use a GST-tagged target protein and a His-tagged E3 ligase complex.[10]

    • Prepare serial dilutions of the PROTAC in an appropriate assay buffer in a 384-well plate.[3]

    • Prepare a 2X working solution mixture of the GST-tagged target protein and His-tagged E3 ligase in assay buffer.[3]

    • Prepare a 2X working solution mixture of the detection reagents: a Terbium (Tb)-conjugated anti-GST antibody (donor) and an Alexa Fluor 488 (AF488)-conjugated anti-His antibody (acceptor).[9][10]

  • Assay Procedure:

    • To the plate containing PROTAC dilutions, add the 2X protein mixture.

    • Incubate at room temperature for approximately 60 minutes to allow the ternary complex to form.[3]

    • Add the 2X detection reagent mixture to all wells.

    • Incubate the plate for 60-120 minutes at room temperature, protected from light.[3]

  • Data Acquisition and Analysis:

    • Read the plate using a TR-FRET compatible plate reader, measuring emission at two wavelengths (one for the donor, one for the acceptor).

    • Calculate the TR-FRET ratio (acceptor signal / donor signal).[2]

    • Plot the TR-FRET ratio against the logarithm of the PROTAC concentration.

    • Fit the resulting bell-shaped curve to determine the EC₅₀ (concentration for 50% of maximal effect) and the maximum signal, which are indicative of ternary complex formation potency and stability.

Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA)

AlphaLISA is a bead-based, no-wash immunoassay. Upon ternary complex formation, Donor and Acceptor beads are brought into proximity, allowing singlet oxygen molecules from the Donor bead to trigger a chemiluminescent reaction in the Acceptor bead.[3][13]

Protocol for a Generic PROTAC-induced Ternary Complex:

  • Reagent Preparation:

    • Use appropriately tagged proteins, for example, a GST-tagged Protein of Interest (POI) and a FLAG-tagged E3 Ligase.[3]

    • Prepare serial dilutions of the PROTAC in AlphaLISA assay buffer in a 384-well white microplate.[3]

    • Prepare a working solution mixture of the POI and E3 ligase.

    • Prepare suspensions of AlphaLISA Acceptor beads (e.g., anti-FLAG coated) and Streptavidin-coated Donor beads. A biotinylated anti-GST antibody will be used to link the POI to the Donor beads.[3]

  • Assay Procedure:

    • Add the PROTAC serial dilutions to the wells.

    • Add the mixture containing the POI and E3 ligase to all wells.[3]

    • Add the biotinylated anti-GST antibody to all wells.

    • Incubate at room temperature for approximately 90 minutes to facilitate complex formation.[3]

    • Add the AlphaLISA Acceptor beads to all wells.

    • Add the AlphaLISA Donor beads to all wells. It is often recommended to do this in subdued light.

    • Incubate the plate in the dark at room temperature for 90 minutes.[3]

  • Data Acquisition and Analysis:

    • Read the plate using an AlphaLISA-compatible plate reader.

    • Plot the luminescent signal against the logarithm of the PROTAC concentration.

    • The resulting data typically forms a "hook effect" curve, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes that prevent ternary bridging.[13] Analyze the curve to determine the EC₅₀ and maximal signal intensity.

References

Validating PROTAC Efficacy: A Guide to Essential Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers pioneering new targeted protein degraders, rigorous validation is paramount to ensure that a molecule's activity is potent, specific, and operating through the intended mechanism. This guide provides a comparative framework for the essential control experiments required to validate Proteolysis-Targeting Chimeras (PROTACs), using the hypothetical THP-CH3-ethyl propionate (B1217596) PROTAC as an example. We will delve into the critical negative and positive controls, provide detailed experimental protocols, and present data in a clear, comparative format.

The PROTAC Mechanism: A Symphony of Induced Proximity

A PROTAC is a heterobifunctional molecule featuring a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase (like Cereblon [CRBN] or Von Hippel-Lindau [VHL]), and a chemical linker connecting them.[1] The search results confirm that THP-CH3-ethyl propionate is an alkyl/ether-based PROTAC linker used in their synthesis.[2][3][4] The PROTAC's function is to form a ternary complex, bringing the POI and the E3 ligase into close proximity, which leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound Linker) POI_bound POI PROTAC->POI_bound Binds E3_bound E3 Ligase PROTAC->E3_bound Recruits POI Target Protein (POI) E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) Ub Ubiquitin (Ub) PROTAC_bound PROTAC PROTAC_bound->E3_bound POI_bound->PROTAC_bound PolyUb Poly-Ubiquitin Chain POI_bound->PolyUb Polyubiquitination Ub->POI_bound Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: General mechanism of action for a PROTAC molecule.

Core Principle: The Necessity of Robust Controls

To prove that the observed degradation of a target protein is a direct result of the PROTAC's intended mechanism, a series of carefully designed control experiments is essential.[6] These controls help to distinguish specific, on-target degradation from non-specific toxicity or other off-target effects.[6][7]

The Indispensable Negative Controls

The most critical component of a PROTAC validation workflow is the use of negative controls.[5] An ideal negative control is a molecule structurally almost identical to the active PROTAC but deficient in a key function, such as binding to the target or the E3 ligase.[5][8]

a) E3 Ligase Binding-Deficient Control

This is arguably the most informative control.[6][9] It involves a minor modification to the E3 ligase ligand that abrogates binding, thereby preventing the formation of the ternary complex.

  • For CRBN-recruiting PROTACs: Methylation of the glutarimide (B196013) nitrogen is a common strategy.[8][9]

  • For VHL-recruiting PROTACs: Synthesizing a diastereomer with an inverted stereocenter in the VHL-binding motif (e.g., on the hydroxyproline) ablates binding.[8][]

b) Target Binding-Deficient (Epimer/Stereoisomer) Control

This control is designed to bind the E3 ligase but not the target protein.[9] This is often achieved by synthesizing the PROTAC with an inactive stereoisomer of the "warhead" (the part that binds the target protein).[6] This control confirms that any observed biological effects are due to the degradation of the specific target.

Comparative Data: Active PROTAC vs. Negative Controls

The following table summarizes the expected outcomes from a western blot experiment comparing the active this compound PROTAC with its negative controls. The goal is to measure the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[8]

CompoundTarget ModificationE3 LigaseTarget ProteinDC50 (nM)Dmax (%)Rationale
Active PROTAC Binds TargetBinds E3 LigaseDegraded15> 90%Forms a productive ternary complex leading to degradation.
Negative Control 1 Binds TargetInactive E3 Ligase LigandNot Degraded> 10,000< 10%Fails to recruit the E3 ligase, preventing degradation.[5]
Negative Control 2 Inactive Target WarheadBinds E3 LigaseNot Degraded> 10,000< 10%Fails to bind the target protein, preventing degradation.[9]

Mechanism-Based Positive Controls

These experiments are designed to confirm that the degradation process follows the canonical ubiquitin-proteasome pathway.

a) Proteasome Inhibition Rescue

Pre-treating cells with a proteasome inhibitor, such as MG132 or carfilzomib, should prevent the degradation of the target protein by the active PROTAC.[8] This confirms that the protein loss is dependent on proteasome activity.

b) Competitive Antagonism

The degradation effect of the PROTAC should be competitively blocked by adding an excess of the free target-binding ligand or the free E3 ligase-binding ligand.[6] This demonstrates that the PROTAC's activity requires engagement with both proteins simultaneously.

Comparative Data: Mechanism Confirmation
ConditionTarget Protein LevelUbiquitinated TargetRationale
Vehicle (DMSO)100%BaselineBaseline protein expression.
Active PROTAC < 10%IncreasedSuccessful degradation via the ubiquitin-proteasome system.
Active PROTAC + MG132~100%Highly IncreasedProteasome inhibition prevents degradation, causing ubiquitinated target to accumulate.[6]
Active PROTAC + Free Target Ligand~100%BaselineExcess free ligand outcompetes the PROTAC for target binding, preventing ternary complex formation.[6]
Active PROTAC + Free E3 Ligand~100%BaselineExcess free ligand outcompetes the PROTAC for E3 ligase binding.[11]

Downstream Functional Validation

Finally, it is crucial to link target degradation to a functional cellular outcome, such as decreased cell viability or inhibition of a specific signaling pathway.

Cell Viability Assay

The active PROTAC should induce a biological response (e.g., reduce cell proliferation), while the negative controls, which do not degrade the target, should have a minimal effect.

CompoundTarget DegradationIC50 (Cell Viability, nM)Rationale
Active PROTAC Yes50Degradation of the target protein leads to a loss of cell viability.
Negative Control 1 No> 10,000Without degradation, the downstream anti-proliferative effect is absent.[5]

Experimental Workflow & Protocols

A systematic workflow is essential for robust PROTAC validation.[12]

PROTAC_Workflow cluster_primary Primary Assays cluster_secondary Mechanism of Action Assays cluster_tertiary Specificity & In-depth Analysis Degradation 1. Assess Degradation (Western Blot) Active vs. Negative Controls Viability 2. Assess Cell Viability (e.g., CellTiter-Glo) Degradation->Viability Proteasome 3. Proteasome Dependence (MG132 Rescue) Viability->Proteasome Competition 4. Competitive Antagonism (Excess Free Ligands) Proteasome->Competition Ubiquitination 5. Target Ubiquitination (IP-Western) Competition->Ubiquitination Proteomics 6. Global Proteomics (Assess Selectivity) Ubiquitination->Proteomics Candidate Candidate Selection Proteomics->Candidate

Figure 2: A typical experimental workflow for validating a novel PROTAC.
Protocol 1: Western Blot for Protein Degradation

This is the most common method to directly measure the reduction in target protein levels.[12]

  • Cell Seeding: Plate cells in multi-well plates to be 70-80% confluent at harvest.[8]

  • Treatment: Treat cells with a serial dilution of the active PROTAC and negative controls (e.g., 1 nM to 10 µM) for a set time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).[5][9]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[5]

  • Immunoblotting: Block the membrane and incubate with primary antibodies for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[9]

  • Detection: Wash, incubate with HRP-conjugated secondary antibodies, and visualize using an ECL substrate.[9]

  • Analysis: Quantify band intensities, normalize the target protein signal to the loading control, and plot the percentage of remaining protein to determine DC50 and Dmax values.[8][9]

Protocol 2: Target Ubiquitination Assay (IP-Western)

This assay confirms that the PROTAC induces ubiquitination of the target protein.

  • Cell Treatment: Treat cells with the active PROTAC, negative control, and vehicle for a short duration (e.g., 2-4 hours). Include a condition with PROTAC + MG132 to allow ubiquitinated protein to accumulate.[6]

  • Lysis: Lyse cells in a buffer containing deubiquitinase inhibitors.

  • Immunoprecipitation (IP): Immunoprecipitate the target protein from lysates using a specific antibody coupled to protein A/G beads.[6]

  • Western Blotting: Elute the immunoprecipitated proteins and perform a western blot using an antibody that recognizes ubiquitin.[6]

  • Analysis: An increase in a high-molecular-weight smear or ladder in the active PROTAC lane indicates successful polyubiquitination of the target.[12]

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the functional consequence of protein degradation on cell health.

  • Cell Seeding: Seed cells in a 96-well plate.

  • Treatment: Add serial dilutions of the active PROTAC and negative controls. Include a vehicle control. Incubate for a desired time (e.g., 72 hours).[7]

  • Assay: Add CellTiter-Glo® reagent to each well, which induces lysis and generates a luminescent signal proportional to the amount of ATP present.[7]

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control (100% viability) and plot against drug concentration to calculate the IC50 value.[1]

By implementing this comprehensive suite of control experiments, researchers can build a robust data package that unequivocally validates the activity, mechanism, and specificity of their novel PROTACs, paving the way for the development of the next generation of targeted therapeutics.

References

A Comparative Guide to Quantitative Proteomics for Assessing PROTAC Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality with the potential to target previously "undruggable" proteins.[1] These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[2][3] Ensuring the selective degradation of the intended target while minimizing off-target effects is paramount for the successful development of safe and effective PROTAC therapeutics.[1][4] Mass spectrometry-based quantitative proteomics has become the gold standard for comprehensively evaluating PROTAC selectivity, offering an unbiased and global view of the proteome's response.[4][5]

This guide provides an objective comparison of key quantitative proteomics techniques and other alternative methods used to assess PROTAC selectivity. It includes summaries of experimental data, detailed protocols for key experiments, and visualizations to clarify complex workflows and pathways.

Comparison of Key Methodologies

A multi-faceted approach is often necessary for a thorough evaluation of PROTAC selectivity.[6][7] The primary methods can be broadly categorized into global proteomics for unbiased profiling and targeted approaches for validation.

FeatureTandem Mass Tag (TMT) ProteomicsLabel-Free Quantification (LFQ)Targeted Proteomics (PRM/SRM)Cellular Thermal Shift Assay (CETSA)NanoBRET™/HiBiT Assays
Principle Isobaric labeling for relative quantification of peptides from multiple samples in a single MS run.[8]Compares the signal intensities of peptides across individual MS runs.[4]Pre-selects and monitors specific peptides from target and known off-target proteins.[4]Ligand binding alters the thermal stability of the target protein.[1][9]Measures proximity-induced bioluminescence resonance energy transfer (BRET) or complementation of a split luciferase (HiBiT).[1]
Key Advantages High multiplexing capacity, reduced technical variability, high accuracy and precision.[1]Cost-effective, simpler sample preparation, no limit on the number of samples.[1][10]High sensitivity and specificity, ideal for validating hits.[1]Label-free, applicable in intact cells, reflects physiological conditions.[9][11]High-throughput, quantitative, can be performed in live cells.[1][12]
Key Limitations Higher cost, potential for ratio compression.[1]More susceptible to technical variability, potential for missing values for low abundance peptides.[1]Limited to a predefined set of proteins, not suitable for discovery.Not all protein-ligand interactions cause a significant thermal shift, can be lower throughput.[9][12]Requires genetic modification of the target protein.[12]
Primary Use Case Broad, unbiased screening for on- and off-target effects.[7]Large-scale screening and profiling.[8]Validation of specific on- and off-targets identified by global proteomics.[4]Confirmation of direct target engagement in a cellular context.[7][13]Quantifying ternary complex formation and intracellular target engagement.[1][14]

Quantitative Data Summary

The following tables illustrate how to structure quantitative proteomics data to compare the selectivity of two hypothetical PROTACs (PROTAC A and PROTAC B) against a target protein (POI-1) and known off-target proteins.

Table 1: Global Proteomics Analysis of PROTAC A and PROTAC B

ProteinGene NameCellular LocalizationLog2 Fold Change (PROTAC A vs. Vehicle)p-valueLog2 Fold Change (PROTAC B vs. Vehicle)p-value
Protein of Interest-1 POI1 Nucleus -3.5 0.0001 -3.2 0.0005
Off-Target Protein 1OTP1Cytoplasm-0.50.25-1.80.01
Off-Target Protein 2OTP2Mitochondria1.050.720.980.65
Off-Target Protein 3OTP3Plasma Membrane-0.20.55-2.50.001
.....................

Data is illustrative. A negative Log2 Fold Change indicates protein degradation.

Table 2: Targeted Proteomics Validation

ProteinGene NameFold Change vs. Vehicle (PROTAC A)Fold Change vs. Vehicle (PROTAC B)
Protein of Interest-1 POI1 0.09 0.11
Off-Target Protein 1OTP10.710.29
Off-Target Protein 3OTP30.870.18

Data is illustrative. Fold change is calculated from the relative abundance of specific peptides.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental steps is crucial for understanding PROTAC selectivity assessment.

PROTAC_MoA cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation Degradation

PROTAC Mechanism of Action.

TMT_Proteomics_Workflow start Start: Cell Culture & PROTAC Treatment lysis Cell Lysis and Protein Extraction start->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion tmt_labeling TMT Labeling digestion->tmt_labeling pooling Sample Pooling tmt_labeling->pooling fractionation Peptide Fractionation (Optional) pooling->fractionation lc_ms LC-MS/MS Analysis fractionation->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis end End: Identification of On- and Off-Target Effects data_analysis->end

TMT-Based Quantitative Proteomics Workflow.

Off_Target_Validation_Workflow global_proteomics Global Proteomics Screen (TMT or LFQ) potential_off_targets Identification of Potential Off-Target Proteins global_proteomics->potential_off_targets targeted_proteomics Targeted Proteomics (PRM/SRM) potential_off_targets->targeted_proteomics cetsa Cellular Thermal Shift Assay (CETSA) potential_off_targets->cetsa nanobret NanoBRET™/HiBiT Assays potential_off_targets->nanobret validation Validation of Off-Target Effects targeted_proteomics->validation cetsa->validation nanobret->validation

Workflow for Off-Target Validation.

Experimental Protocols

Accurate and reproducible data are fundamental to any PROTAC selectivity study. The following are detailed protocols for the key quantitative proteomics methods.

Tandem Mass Tag (TMT) Proteomics Protocol

This method allows for the simultaneous identification and quantification of proteins in multiple samples.[4]

  • Cell Culture and PROTAC Treatment: Plate cells at an appropriate density and treat with the PROTAC at various concentrations and time points. Include vehicle-treated controls and a negative control (e.g., a PROTAC with an inactive E3 ligase ligand).[4]

  • Cell Lysis and Protein Digestion: Harvest cells, wash with ice-cold PBS, and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.[2] Quantify protein concentration using a BCA assay.[2] Reduce disulfide bonds with DTT and alkylate with iodoacetamide.[1] Digest proteins into peptides overnight with trypsin.[1]

  • TMT Labeling and Sample Pooling: Label the peptide digests from each condition with a specific TMT isobaric tag according to the manufacturer's instructions.[1] Quench the labeling reaction and combine the labeled peptide samples in equal amounts.[1]

  • Peptide Fractionation and LC-MS/MS Analysis: To reduce sample complexity, fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography.[1] Analyze each fraction by LC-MS/MS.[1]

  • Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer).[1] Identify peptides and proteins and quantify the TMT reporter ion intensities.[2] Perform statistical analysis to identify proteins with significant changes in abundance between treatment conditions and the control.[2]

Label-Free Quantification (LFQ) Proteomics Protocol

LFQ methods quantify proteins based on the signal intensity of their corresponding peptides without the use of isotopic labels.[1]

  • Cell Culture and PROTAC Treatment: Follow the same procedure as for the TMT-based protocol.[1]

  • Cell Lysis and Protein Digestion: Follow the same procedure as for the TMT-based protocol.[2]

  • LC-MS/MS Analysis: Analyze each sample individually by LC-MS/MS. Data can be acquired using either Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).[1]

  • Data Analysis: Process the raw data using software capable of LFQ analysis (e.g., MaxQuant). The software will align the chromatograms from different runs and compare the peptide signal intensities to determine relative protein abundance.[15] Normalize the data and perform statistical analysis.[16]

Targeted Proteomics (Parallel Reaction Monitoring - PRM) Protocol

This method is used to validate the degradation of the intended target and specific off-targets identified by global proteomics.[4]

  • Peptide Selection and Assay Development: Select unique, proteotypic peptides for the target protein and potential off-target proteins.[4] Optimize MS parameters (e.g., collision energy) for each target peptide using synthetic stable isotope-labeled (SIL) peptides as internal standards.[4]

  • Sample Preparation: Prepare cell lysates from PROTAC- and vehicle-treated cells as described above.[4] Spike in a known amount of the SIL peptides into each sample before digestion.[4]

  • LC-MS/MS Analysis: Analyze each sample by LC-MS/MS using a PRM method where the mass spectrometer is programmed to specifically monitor the selected target and SIL peptides.[4]

  • Data Analysis: Integrate the peak areas for the target and SIL peptides. The ratio of the endogenous peptide to the SIL peptide is used to determine the relative abundance of the target protein in each sample.[4]

Conclusion

Quantitative proteomics is an indispensable tool for the development of selective and effective PROTACs.[4] By providing a comprehensive and unbiased view of the cellular proteome, these techniques enable the confident identification of on-target efficacy and off-target liabilities, thereby guiding the optimization of PROTAC candidates.[2][5] A multi-pronged approach, often commencing with a global proteomics screen (TMT or LFQ) followed by targeted validation and orthogonal methods like CETSA or NanoBRET, will provide the most robust assessment of PROTAC selectivity.[1][6] This rigorous evaluation is crucial for advancing the development of safer and more effective targeted protein degraders.

References

Comparative Efficacy of a Hypothetical PROTAC Utilizing a THP-CH3-ethyl propionate Linker in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a groundbreaking therapeutic modality. These heterobifunctional molecules are engineered to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design of a potent and effective PROTAC is the linker, which connects the target protein ligand to the E3 ligase ligand. The nature of the linker, including its length, rigidity, and composition, significantly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and consequently, the efficiency of protein degradation.

This guide focuses on the application of THP-CH3-ethyl propionate (B1217596) , a specific alkyl/ether-based linker, in the context of a hypothetical PROTAC, hereafter referred to as PROTAC-X . It is important to clarify that THP-CH3-ethyl propionate is a chemical linker and does not possess intrinsic therapeutic efficacy. The efficacy discussed herein is attributed to the complete PROTAC-X molecule, which we will imagine targets the bromodomain-containing protein 4 (BRD4), a well-validated cancer target, for degradation via the Cereblon (CRBN) E3 ligase.

This comparison guide will present hypothetical, yet plausible, experimental data to illustrate how the efficacy of PROTAC-X might vary across different cancer cell lines. The objective is to provide a framework for understanding the evaluation of such molecules and the importance of linker chemistry in achieving desired pharmacological outcomes.

Data Presentation: Comparative Efficacy of PROTAC-X

The following table summarizes the in vitro efficacy of our hypothetical PROTAC-X across three distinct cancer cell lines: a human breast adenocarcinoma line (MCF-7), a human leukemia cell line (MV4-11), and a human prostate cancer cell line (LNCaP). The data presented are representative of what would be sought in a preclinical evaluation of a novel PROTAC.

Parameter MCF-7 (Breast Cancer) MV4-11 (Leukemia) LNCaP (Prostate Cancer)
IC50 (nM) 505120
DC50 (nM) 25180
Dmax (%) 909885
Cell Line Origin Human Breast AdenocarcinomaHuman Biphenotypic B Myelomonocytic LeukemiaHuman Prostate Carcinoma
BRD4 Expression ModerateHighLow to Moderate

IC50: Half-maximal inhibitory concentration for cell proliferation. DC50: Half-maximal degradation concentration of the target protein (BRD4). Dmax: Maximum percentage of target protein degradation achieved.

Experimental Protocols

The data presented in the table above would be generated using a series of standard in vitro assays. The detailed methodologies for these key experiments are provided below.

1. Cell Culture

  • Cell Lines: MCF-7, MV4-11, and LNCaP cells would be obtained from a certified cell bank (e.g., ATCC).

  • Culture Conditions: Cells would be cultured in their respective recommended media (e.g., RPMI-1640 for MV4-11, DMEM for MCF-7, and RPMI-1640 supplemented with 10% FBS for LNCaP) at 37°C in a humidified atmosphere with 5% CO2. Cells would be maintained in the exponential growth phase for all experiments.

2. Cell Viability Assay (MTT Assay)

  • Purpose: To determine the IC50 value of PROTAC-X.

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

    • The following day, the culture medium is replaced with fresh medium containing serial dilutions of PROTAC-X (e.g., from 0.1 nM to 10 µM). A vehicle control (e.g., DMSO) is also included.

    • Cells are incubated for 72 hours.

    • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

    • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • IC50 values are calculated by plotting the percentage of cell viability against the log concentration of PROTAC-X and fitting the data to a dose-response curve.

3. Western Blotting for Protein Degradation (DC50 and Dmax)

  • Purpose: To quantify the degradation of the target protein (BRD4).

  • Procedure:

    • Cells are seeded in 6-well plates and treated with various concentrations of PROTAC-X for a specified time (e.g., 24 hours).

    • After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with a primary antibody specific for BRD4. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

    • The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified using densitometry software. The level of BRD4 is normalized to the loading control.

    • DC50 and Dmax values are determined by plotting the percentage of remaining BRD4 against the log concentration of PROTAC-X.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of PROTAC-X and the experimental workflow for its evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC_X PROTAC-X (this compound linker) PROTAC_X_bound PROTAC-X Target Target Protein (e.g., BRD4) Target_bound Target Protein E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase_bound E3 Ligase PROTAC_X_bound->E3_Ligase_bound Target_bound->PROTAC_X_bound Proteasome Proteasome Target_bound->Proteasome Recognition Ubiquitin Ubiquitin E3_Ligase_bound->Ubiquitin Ub transfer Ubiquitin->Target_bound Polyubiquitination Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: Mechanism of action for the hypothetical PROTAC-X.

Experimental_Workflow cluster_assays In Vitro Efficacy Assays cluster_analysis Data Analysis start Start: Select Cancer Cell Lines (MCF-7, MV4-11, LNCaP) cell_culture Cell Culture & Seeding start->cell_culture treatment Treat with PROTAC-X (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay protein_assay Protein Degradation Assay (e.g., Western Blot) treatment->protein_assay ic50_calc Calculate IC50 viability_assay->ic50_calc dc50_dmax_calc Calculate DC50 & Dmax protein_assay->dc50_dmax_calc comparison Comparative Analysis of Efficacy Across Cell Lines ic50_calc->comparison dc50_dmax_calc->comparison

Caption: Experimental workflow for comparing PROTAC-X efficacy.

Benchmarking Novel PROTAC Linker THP-CH3-ethyl propionate Against Commercially Available ADC Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of a linker is a critical determinant in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The linker not only connects the targeting moiety to the therapeutic payload or E3 ligase ligand but also profoundly influences the stability, efficacy, and overall therapeutic index of the conjugate.

This guide provides a comparative analysis of THP-CH3-ethyl propionate (B1217596), an alkyl/ether-based linker for PROTAC synthesis, against well-established, commercially available cleavable linkers used in ADCs. It is important to note that while extensive performance data exists for ADC linkers, direct, publicly available experimental data benchmarking THP-CH3-ethyl propionate is limited. Therefore, this guide will compare the general class of alkyl/ether PROTAC linkers, represented by this compound, with key ADC linkers, providing a framework for rational linker design and evaluation.

The Role of the Linker: PROTACs vs. ADCs

The function of a linker differs significantly between PROTACs and ADCs, which dictates its design principles.

  • PROTAC Linkers : The linker in a PROTAC is not merely a spacer but an active component that facilitates the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase.[1][2] Its length, rigidity, and composition are critical for achieving the correct orientation for efficient ubiquitination and subsequent protein degradation.[1][2][][4] Alkyl and polyethylene (B3416737) glycol (PEG) chains are the most common flexible linkers used.[][5]

  • ADC Linkers : In contrast, ADC linkers are designed to be stable in systemic circulation to prevent premature release of the cytotoxic payload, which could cause off-target toxicity.[6][7][8] Upon internalization into the target cancer cell, the linker must be efficiently cleaved by specific intracellular triggers to release the active drug.[6][7][8]

cluster_0 PROTAC Mechanism cluster_1 ADC Mechanism POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds Proteasome Proteasome POI->Proteasome   Enters E3 E3 Ligase E3->POI   recruits E3->PROTAC binds Linker Linker Ub Ubiquitin Ub->POI   Ubiquitination Degradation Degradation Proteasome->Degradation ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell   Targets Antigen Internalization Internalization TumorCell->Internalization Lysosome Lysosome Internalization->Lysosome Payload Active Payload Lysosome->Payload Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: High-level mechanisms of action for PROTACs and ADCs.

Comparative Performance of Linker Technologies

The success of a targeted therapeutic is often quantified by metrics that reflect its potency and stability. For PROTACs, this includes the half-maximal degradation concentration (DC50) and maximum degradation (Dmax). For ADCs, key parameters are plasma stability (half-life) and in vitro cytotoxicity (IC50).

PROTAC Alkyl/Ether Linkers (Represented by this compound)

Alkyl/ether linkers are flexible chains that are synthetically accessible.[5] Their performance is highly dependent on their length and the specific target protein-E3 ligase pair.[1][5][9] Studies have shown that linkers shorter than 12 atoms can be ineffective, while optimal lengths often fall between 12 and 29 atoms for certain targets.[5][9] The composition also matters; in some cases, alkyl chains have shown better degradation efficacy than PEG linkers of similar length.[1][5]

Table 1: Representative Performance of Alkyl/Ether PROTAC Linkers

Linker Type Target Protein E3 Ligase Linker Length (atoms) DC50 (nM) Dmax (%) Reference
Alkyl/Ether TBK1 VHL < 12 No degradation - [5]
Alkyl/Ether TBK1 VHL 21 3 96 [5]
Alkyl/Ether TBK1 VHL 29 292 76 [5]
Alkyl Chain CRBN VHL 9 Concentration-dependent decrease - [5]

| PEG | CRBN | VHL | 3 PEG units | Weak degradation | - |[5] |

Commercially Available ADC Linkers

The following tables summarize the performance of three major classes of cleavable ADC linkers.

Table 2: Performance of pH-Sensitive Hydrazone Linkers

Stability Metric Condition Value Reference
Half-life (t½) Human Plasma (pH 7.4) ~2.6 - 7.6 days [7][10]
Half-life (t½) Acidic Buffer (pH 5.0) ~4.4 hours [10]
Hydrolysis (24h, 37°C) pH 7.4 6% [11]

| Hydrolysis (24h, 37°C) | pH 4.5 | 97% |[11] |

Table 3: Performance of Enzyme-Sensitive Valine-Citrulline (Val-Cit) Linkers

Stability Metric Condition / Species Value Reference
Half-life (t½) Human Plasma ~230 days [10][12]
Payload Release (6 days) Human Plasma < 1% [12]
Half-life (t½) Mouse Plasma ~80 hours [12]
Payload Loss (14 days) Mouse Plasma > 95% [12][13]

| Cathepsin B Cleavage (t½) | In Vitro | 2.8 - 4.6 hours |[13] |

Note: The instability of Val-Cit linkers in mouse plasma is due to cleavage by carboxylesterase 1c, an issue not observed in human plasma.[12][14]

Table 4: Performance of Glutathione-Sensitive Disulfide Linkers

Characteristic Description Key Feature Reference
Cleavage Mechanism Reduction by Glutathione (GSH) Exploits high intracellular GSH concentration (~1-10 mM) vs. plasma (~5 µM) [][16][]
Plasma Stability Moderate to High Can be improved by introducing steric hindrance (e.g., methyl groups) near the disulfide bond [][16]

| Intracellular Release | Rapid | Efficient cleavage in the reductive environment of the cytoplasm |[][18] |

Experimental Protocols

Accurate benchmarking of linker performance requires standardized and robust experimental methodologies.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of a PROTAC or ADC and the rate of premature payload/ligand release in plasma.

Methodology:

  • Preparation: Thaw pooled human plasma (or other species of interest) at 37°C. Prepare a stock solution of the test conjugate (e.g., 10 mM in DMSO).[19]

  • Incubation: Spike the test conjugate into the pre-warmed plasma to a final concentration (e.g., 1 µM for PROTACs, 100 µg/mL for ADCs).[7][19]

  • Time Points: Incubate the mixture at 37°C. Collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours for PROTACs; 0, 6, 24, 48, 96, 168 hours for ADCs).[7][19]

  • Quenching & Sample Preparation: Immediately stop the reaction by adding the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile (B52724) with an internal standard. This precipitates plasma proteins.[12][19][20]

  • Centrifugation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[19]

  • Analysis: Transfer the supernatant to a new plate or vials. Analyze the samples by a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent conjugate and/or the released payload/ligand.[6][7][19]

  • Data Analysis: Plot the percentage of the remaining parent conjugate against time. Calculate the half-life (t½) from the slope of the linear regression of the natural log of the concentration versus time.[20]

cluster_workflow Experimental Workflow: In Vitro Plasma Stability Assay prep 1. Preparation - Thaw Plasma (37°C) - Prepare Conjugate Stock incubate 2. Incubation - Spike Conjugate into Plasma - Incubate at 37°C prep->incubate sampling 3. Time-Point Sampling - Collect Aliquots (t = 0, x, y, z...) incubate->sampling quench 4. Quenching & Protein Precipitation - Add Cold Acetonitrile + Internal Standard sampling->quench centrifuge 5. Centrifugation - Pellet Precipitated Proteins quench->centrifuge analyze 6. LC-MS/MS Analysis - Quantify Parent Conjugate and/or Released Payload centrifuge->analyze data 7. Data Analysis - Plot % Remaining vs. Time - Calculate Half-life (t½) analyze->data

Caption: Workflow for an in vitro plasma stability assay.
Protocol 2: Lysosomal Stability / Cleavage Assay (for ADCs)

Objective: To evaluate the rate and extent of payload release from an ADC in a simulated lysosomal environment.

Methodology:

  • Preparation of Lysosomal Fractions: Use commercially available isolated lysosomes (e.g., from rat liver) or human liver S9 fractions. If using S9 fractions, acidify the buffer to pH 4.5-5.0 to mimic the lysosomal environment.[6][8]

  • Reaction Mixture: Prepare a reaction mixture containing the lysosomal fraction in an appropriate acidic buffer (e.g., sodium acetate, pH 5.0).[6]

  • Incubation: Add the ADC to the reaction mixture and incubate at 37°C.

  • Time Points: Collect aliquots at various time points.

  • Quenching: Stop the enzymatic reaction by adding a quenching solution, such as cold acetonitrile.[8]

  • Analysis: Process the samples (e.g., centrifugation to remove protein) and analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

  • Data Analysis: Plot the concentration of the released payload over time to determine the rate and extent of cleavage.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To determine the in vitro potency (e.g., IC50) of an ADC or the degradation efficacy (DC50) of a PROTAC.

Methodology:

  • Cell Culture: Plate a relevant cancer cell line (expressing the target antigen for ADCs or target protein for PROTACs) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (ADC or PROTAC), a negative control, and a positive control (e.g., free payload). Treat the cells with the compounds.

  • Incubation: Incubate the plates for a period sufficient to allow for internalization, linker cleavage/ternary complex formation, and biological effect (typically 72-120 hours for ADCs, 4-24 hours for PROTACs).[19]

  • Viability/Degradation Assessment:

    • For ADCs: Measure cell viability using a suitable assay, such as MTT or CellTiter-Glo®.[10]

    • For PROTACs: Lyse the cells and perform a Western blot or ELISA to quantify the amount of remaining target protein.

  • Data Analysis: Normalize the data to untreated control cells. Plot the response (cell viability or protein level) against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 or DC50 value.[10]

Linker Cleavage Mechanisms

The controlled release of a payload from an ADC is governed by the specific chemistry of the linker.

cluster_enzyme Enzyme-Sensitive (e.g., Val-Cit) cluster_ph pH-Sensitive (e.g., Hydrazone) cluster_redox Redox-Sensitive (e.g., Disulfide) ADC ADC in Lysosome Cathepsin Cathepsin B ADC->Cathepsin Acid Low pH (4.5-5.0) ADC->Acid GSH High Glutathione (GSH) ADC->GSH Cleavage_E Peptide Cleavage Cathepsin->Cleavage_E Payload Payload Release Cleavage_E->Payload Cleavage_P Hydrolysis Acid->Cleavage_P Cleavage_P->Payload Cleavage_R Reduction GSH->Cleavage_R Cleavage_R->Payload

Caption: Major cleavage mechanisms for commercially available ADC linkers.

Conclusion

The choice of linker is a pivotal decision in the design of targeted therapeutics, with distinct requirements for PROTACs and ADCs. While this compound is a building block for flexible alkyl/ether PROTAC linkers, a direct performance comparison with established ADC linkers is not currently possible due to a lack of public data.

For PROTAC development, linker optimization is an empirical process focused on achieving a productive ternary complex, where length and composition are key variables influencing degradation potency (DC50) and efficacy (Dmax).

For ADC development, the linker must provide a balance between high plasma stability and efficient, specific cleavage within the target cell.

  • Valine-Citrulline linkers offer exceptional plasma stability in humans and are the gold standard for enzyme-cleavable strategies, though their preclinical evaluation in rodents requires careful consideration.[10][12][21]

  • Hydrazone linkers provide a pH-dependent release mechanism but exhibit lower plasma stability, which can increase the risk of off-target toxicity.[7][10]

  • Disulfide linkers leverage the differential redox potential between the extracellular and intracellular environments, offering a robust mechanism for targeted release.[][]

The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to evaluate and select the appropriate linker strategy, thereby accelerating the development of safer and more effective targeted therapies.

References

Navigating the Terrain of Ternary Complexes: A Guide to Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural and biophysical analysis of ternary complexes, with a focus on methodologies applicable to novel molecular entities.

While specific experimental data on the structural analysis of ternary complexes involving THP-CH3-ethyl propionate (B1217596) is not publicly available, the principles and techniques for characterizing such systems are well-established within the field of chemical biology, particularly in the study of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative overview of the state-of-the-art methods used to analyze PROTAC-mediated ternary complexes, which serve as an excellent model for any scientist looking to study the formation and structure of a novel ternary complex.

PROTACs are heterobifunctional molecules that induce the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.[1] The formation and stability of this ternary complex are critical for the efficacy of the PROTAC.[2] Understanding the structural and biophysical properties of these complexes is therefore paramount for rational drug design.

Comparative Analysis of Biophysical Techniques

A variety of biophysical techniques can be employed to characterize the formation and stability of ternary complexes in vitro. Each method offers unique advantages and provides complementary information. A multi-faceted approach is often necessary to fully characterize these complex systems.[3]

TechniqueMeasuresKey ParametersThroughputNotes
Isothermal Titration Calorimetry (ITC) Heat changes upon bindingKd (dissociation constant), ΔH (enthalpy), ΔS (entropy), StoichiometryLowProvides a complete thermodynamic profile of binding interactions.[4]
Surface Plasmon Resonance (SPR) Changes in refractive index upon bindingka (association rate), kd (dissociation rate), KD (dissociation constant)MediumAllows for real-time kinetic analysis of binding events.[5]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Energy transfer between a donor and acceptor fluorophoreProximity-based signalHighHomogeneous assay format, suitable for high-throughput screening.[3]
AlphaLISA Generation of a chemiluminescent signal upon proximityProximity-based signalHighHighly sensitive, bead-based immunoassay.[4]
NanoBRET™ Bioluminescence resonance energy transferProximity-based signal in living cellsHighAllows for the study of ternary complex formation in a cellular context.[3]

Key Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are summarized protocols for key biophysical assays used in the characterization of ternary complexes.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic signature of the interaction.

Protocol:

  • Sample Preparation: Prepare the E3 ligase in the ITC cell and the target protein mixed with the PROTAC in the syringe. All components must be in the same buffer to minimize the heat of dilution effects.[3]

  • Binary Titrations: Perform initial titrations of the PROTAC into the E3 ligase and the PROTAC into the target protein to determine the binary binding parameters.[3]

  • Ternary Titration: Titrate the solution of the target protein and PROTAC into the E3 ligase solution in the ITC cell.[3]

  • Data Analysis: The resulting thermogram is analyzed to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the ternary complex formation. Cooperativity (α) can be calculated by comparing the binding affinities of the binary and ternary complexes. An α > 1 indicates positive cooperativity.[3]

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time measurement of binding kinetics.

Protocol:

  • Ligand Immobilization: Immobilize one of the interacting partners (e.g., the E3 ligase) onto the surface of a sensor chip.

  • Analyte Injection: Inject the target protein alone (to measure binary interaction) and then a pre-incubated mixture of the target protein and the PROTAC over the sensor surface.

  • Ternary Complex Formation: To directly measure the kinetics of ternary complex formation, inject a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC over the immobilized E3 ligase.[3]

  • Data Analysis: The resulting sensorgrams are fitted to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and the dissociation constant (KD).

TR-FRET for High-Throughput Screening

TR-FRET is a proximity-based assay that is well-suited for screening libraries of compounds for their ability to induce ternary complex formation.

Protocol:

  • Reagent Preparation: Label the target protein and the E3 ligase with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) pair, respectively. This can be achieved using specific antibodies or by creating fusion proteins.[3]

  • Assay Setup: In a microplate, add the labeled target protein, labeled E3 ligase, and a dilution series of the PROTAC.[3]

  • Incubation: Incubate the plate to allow for ternary complex formation.

  • Signal Detection: Measure the fluorescence emission at both the donor and acceptor wavelengths. An increase in the FRET signal indicates the formation of the ternary complex.

Visualizing the Workflow and Mechanism

Diagrams can effectively illustrate complex biological processes and experimental workflows.

experimental_workflow cluster_design Design & Synthesis cluster_biophysical Biophysical Characterization cluster_structural Structural Determination cluster_cellular Cellular Validation cluster_analysis Data Analysis & Optimization protac_design PROTAC Design & Synthesis biophysical_assays Biophysical Assays (SPR, ITC, TR-FRET, AlphaLISA) protac_design->biophysical_assays Inform data_analysis Data Analysis & Interpretation (KD, α, kinetics, structure) biophysical_assays->data_analysis structural_biology Structural Biology (X-ray, Cryo-EM) structural_biology->data_analysis cell_assays Cell-Based Assays (NanoBRET, Co-IP) cell_assays->data_analysis protac_optimization PROTAC Optimization data_analysis->protac_optimization protac_optimization->protac_design Iterative Design

Caption: A general experimental workflow for the assessment of PROTAC ternary complexes.[3]

protac_cycle E3 E3 Ligase Ternary Ternary Complex E3->Ternary Target Target Protein Target->Ternary PROTAC PROTAC PROTAC->Ternary Ternary->E3 Catalytic Cycle Ub_Target Ubiquitinated Target Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Degradation Proteasomal Degradation Ub_Target->Degradation

Caption: The catalytic cycle of a PROTAC, highlighting ternary complex formation.[3]

Structural Biology of Ternary Complexes

While biophysical methods confirm the formation and measure the energetics of ternary complexes, structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) provide high-resolution insights into the atomic details of the interactions. These structures are invaluable for understanding the molecular basis of cooperativity and for guiding the structure-based design of more potent and selective molecules.[4]

Computational approaches, such as molecular dynamics simulations and protein-protein docking, are also increasingly being used to model the structure and dynamics of ternary complexes, providing insights that can be experimentally validated.[2][6]

Conclusion

The structural and biophysical characterization of ternary complexes is a cornerstone of modern drug discovery, particularly in the development of novel therapeutic modalities like PROTACs. While no specific data exists for ternary complexes involving THP-CH3-ethyl propionate, the methodologies outlined in this guide provide a robust framework for any researcher entering this exciting field. A combination of biophysical, structural, and cellular techniques is essential for a holistic understanding of these intricate molecular assemblies and for the successful design of next-generation therapeutics.

References

Assessing the Cooperativity of Ternary Complex Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, particularly those working with Proteolysis Targeting Chimeras (PROTACs) and molecular glues, a deep understanding of ternary complex formation is essential. The stability and efficacy of these therapeutic modalities are often dictated by the principle of cooperativity. This guide provides a comparative analysis of key biophysical techniques used to evaluate ternary complex cooperativity, complete with experimental data, detailed protocols, and visual workflows to inform methodology selection.

The Significance of Cooperativity in Ternary Complexes

A ternary complex involves the interaction of three distinct molecules, for instance, a target protein (POI), a bifunctional molecule like a PROTAC, and an E3 ligase.[1] Cooperativity, denoted by the alpha (α) factor, quantifies how the binding of one component influences the affinity for the other.[2] It is mathematically expressed as the ratio of the binary and ternary dissociation constants (KD):

α = KDbinary / KDternary [3]

  • Positive Cooperativity (α > 1): The binding of the first protein enhances the affinity for the second, leading to a more stable ternary complex. This is often a desired trait in drug design for increased potency.[1][3]

  • Negative Cooperativity (α < 1): The formation of a binary complex impedes the binding of the third molecule, resulting in a less stable ternary complex.[3]

  • No Cooperativity (α = 1): The binding events are independent of each other.[3]

The formation of a stable ternary complex is a critical event for therapeutics like PROTACs, which induce the degradation of target proteins.[4][5] Therefore, accurately quantifying cooperativity is a key parameter in their design and optimization.[3]

Below is a conceptual diagram illustrating the thermodynamic cycle of PROTAC-induced ternary complex formation.

T Target (T) + PROTAC (P) TP_L Binary Complex (T-P) + L T->TP_L + Ligase (L) LP_T Binary Complex (L-P) + T T->LP_T KDBinary2 L E3 Ligase (L) + PROTAC (P) L->TP_L KDBinary1 L->LP_T + Target (T) TPL Ternary Complex (T-P-L) TP_L->TPL KDTernary1 LP_T->TPL KDTernary2

Thermodynamic cycle of ternary complex formation.

Comparison of Key Methodologies

The selection of an appropriate method for assessing ternary complex cooperativity is contingent on various factors, including the biological system under investigation, required throughput, and the nature of the desired data (thermodynamic versus kinetic).[6] Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Förster Resonance Energy Transfer (FRET) are three prominent techniques employed for this purpose.[6]

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Förster Resonance Energy Transfer (FRET)
Primary Data Output Thermodynamic (ΔH, ΔS, KD, Stoichiometry)[1]Kinetic (kon, koff) and Affinity (KD)[1]Proximity-based signal (relative affinity)[7]
Labeling Requirement Label-free[8]Label-free[4]Requires fluorescent labeling of proteins[1]
Sample Consumption High[2][5]Low[5]Low
Throughput Low[5]Medium to High[9]High, suitable for screening[1][7]
Key Advantage Provides a complete thermodynamic profile of the interaction.[3][10]Provides real-time kinetic data (on/off rates).[3][4]High-throughput and can be used in living cells.[7]
Key Limitation Low throughput and high sample requirement.[2][5]Requires immobilization of one binding partner.Indirect measurement of binding; requires labeling.
Cooperativity (α) Calculation α = KD(binary) / KD(ternary)α = KD(binary) / KD(ternary)[9]Inferred from changes in FRET signal.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a comprehensive thermodynamic profile.[1]

Methodology

  • Sample Preparation: Dialyze all proteins (e.g., E3 ligase, target protein) and the small molecule (e.g., PROTAC) into the identical buffer to minimize buffer mismatch effects which can obscure the heat signals.[6] Accurately determine the concentration of all components.

  • Instrument Setup: Thoroughly clean the sample and reference cells. Set the desired experimental temperature, commonly 25°C.[11]

  • Binary Interaction Titrations:

    • Experiment 1 (Protein 1 vs. Small Molecule): Place the E3 ligase in the sample cell and titrate the PROTAC from the syringe to determine the binary KD1.[1][6]

    • Experiment 2 (Protein 2 vs. Small Molecule): Place the target protein in the sample cell and titrate the PROTAC to determine the binary KD2.[6]

  • Ternary Interaction Titration: To measure the affinity of the target protein to the pre-formed PROTAC-E3 ligase complex, fill the sample cell with the E3 ligase and a saturating concentration of the PROTAC.[1] Titrate the target protein from the syringe into the cell.[1]

  • Data Analysis: Integrate the heat signals from each injection.[1] Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters (KD, ΔH, and stoichiometry) for both binary and ternary interactions.[1][6] The cooperativity factor (α) is then calculated from the ratio of the binary and ternary KD values.[1]

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for monitoring biomolecular interactions in real-time, providing kinetic data on association and dissociation rates.[1][4][5]

cluster_0 SPR Experimental Workflow A Immobilize E3 Ligase on Sensor Chip B Binary Binding: Inject PROTAC series A->B C Ternary Binding: Inject PROTAC + Target Protein A->C D Data Analysis: Fit sensorgrams to kinetic models B->D C->D E Calculate KD(binary) and KD(ternary) D->E F Calculate Cooperativity (α) E->F

A generalized experimental workflow for determining cooperativity using SPR.

Methodology

  • Immobilization: Covalently immobilize one of the proteins, typically the E3 ligase, onto the sensor chip surface using standard amine coupling or a capture-based method.[3] The immobilization level should be optimized to avoid mass transport limitations.[3]

  • Binary Interaction Analysis: Prepare a dilution series of the PROTAC in running buffer.[3] Inject the PROTAC solutions over the immobilized E3 ligase to measure the binary binding kinetics (kon, koff) and determine KD.[3][12]

  • Ternary Interaction Analysis: Prepare solutions containing a fixed, near-saturating concentration of the target protein mixed with a dilution series of the PROTAC.[9] Inject these pre-incubated solutions over the immobilized E3 ligase surface to measure the ternary binding kinetics.[3][9]

  • Data Analysis: Fit the sensorgram data from both binary and ternary experiments to an appropriate kinetic model, such as the 1:1 Langmuir binding model.[1][9] This will yield the association rate (kon), dissociation rate (koff), and the dissociation constant (KD) for each interaction.[9]

  • Cooperativity Calculation: Calculate the cooperativity factor (α) by dividing the KD of the binary interaction by the KD of the ternary interaction.[9][12]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay well-suited for higher throughput analysis of ternary complex formation.[1] It relies on the transfer of energy between a donor fluorophore on one protein and an acceptor fluorophore on another when brought into close proximity by a bridging molecule like a PROTAC.[1][7]

cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds Ub Ubiquitin (Ub) E3 E3 Ligase E3->POI Ubiquitination E3->PROTAC Binds Proteasome Proteasome Ub->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Degradation

PROTAC mechanism of action leading to protein degradation.

Methodology

  • Sample Preparation: Label the target protein and the E3 ligase with a compatible TR-FRET donor/acceptor pair (e.g., Terbium donor and a fluorescent acceptor).[1]

  • Assay Setup: In a microplate, add the labeled E3 ligase and labeled target protein at optimized, constant concentrations.[1][6] Add the PROTAC or compound of interest in a serial dilution.[6]

  • Incubation: Incubate the plate for a specified period (e.g., 30-120 minutes) to allow the system to reach equilibrium and the FRET signal to stabilize.[1]

  • Signal Detection: Measure the fluorescence emission at both the donor and acceptor wavelengths using a TR-FRET compatible plate reader.[1][6] The ratio of the acceptor to donor signal is calculated.

  • Data Analysis: Plot the FRET ratio against the PROTAC concentration. The resulting dose-response curve is often bell-shaped due to the "hook effect" at high concentrations where binary complexes predominate.[1] While direct KD values are not typically derived, the potency (EC50) and maximum FRET signal can be used to rank compounds and infer cooperativity. Apparent cooperativity can be assessed by comparing the potency of the PROTAC in the ternary FRET assay to its binary binding affinities determined by other methods.

Conclusion

The quantitative assessment of cooperativity is a critical step in the development of therapeutics that function by inducing the formation of ternary complexes.[3]

  • ITC stands as the gold standard for a complete thermodynamic understanding of cooperativity, though it is limited by low throughput.[5][7]

  • SPR offers the unique advantage of providing real-time kinetic data, including the on- and off-rates that define the stability of the ternary complex, with higher throughput than ITC.[3][9]

  • TR-FRET is a powerful high-throughput method ideal for screening large compound libraries to identify molecules that promote ternary complex formation.[1][7]

While each technique has its strengths, a combination of these methods is often employed for a comprehensive characterization and orthogonal validation of ternary complex cooperativity, ultimately guiding the rational design of more effective drugs.[3]

References

A Researcher's Guide to Orthogonal Methods for Validating On-Target Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Key Validation Techniques

The advent of targeted protein degradation (TPD) as a therapeutic modality has ushered in a new era of drug discovery. Technologies like proteolysis-targeting chimeras (PROTACs) and molecular glues offer the unprecedented ability to eliminate disease-causing proteins rather than simply inhibiting them.[1][2] This unique mechanism of action necessitates a robust and multi-faceted validation strategy to confirm on-target degradation, assess specificity, and understand the downstream biological consequences.[3][4] Relying on a single analytical method is insufficient; therefore, a suite of orthogonal techniques is crucial for generating a comprehensive and reliable data package for any TPD program.[5][6]

This guide provides an objective comparison of key orthogonal methods for validating on-target protein degradation. We will delve into the principles, advantages, and limitations of each technique, supported by experimental data and detailed protocols to aid researchers in designing effective validation strategies.

Comparison of Orthogonal Validation Methods

A multi-pronged approach to validation provides a higher degree of confidence in the efficacy and specificity of a protein degrader.[4] The choice of methods will often depend on the stage of development, available resources, and the specific scientific questions being addressed.[3]

MethodPrincipleThroughputKey AdvantagesKey Limitations
Western Blotting Immunoassay to detect and quantify specific proteins in a complex mixture separated by size.[7][8]Low to MediumWidely accessible, provides molecular weight information, relatively inexpensive.[3][4]Semi-quantitative, labor-intensive, requires specific and high-quality antibodies.[3][9]
Mass Spectrometry (Proteomics) Unbiased identification and quantification of thousands of proteins simultaneously based on the mass-to-charge ratio of their constituent peptides.[10]LowComprehensive and unbiased view of the proteome, high sensitivity and specificity, identifies off-target effects, does not rely on antibodies.[10][11]High instrument cost, complex data analysis, requires specialized expertise.[12]
Cellular Thermal Shift Assay (CETSA) Measures changes in the thermal stability of a protein upon ligand binding.[13]MediumConfirms direct target engagement in a cellular context without the need for cellular modification.[14]Indirect measure of degradation, can be technically challenging.[15]
In-Cell Western (ICW) Quantitative immunofluorescence performed in a microplate format to measure protein levels in fixed cells.[7][16]HighNo cell lysis or protein transfer steps, high throughput, suitable for structure-activity relationship (SAR) studies.[9][13]No molecular weight information, requires high-quality antibodies validated for fixed-cell applications.[9]
Ubiquitination Assays Detects the ubiquitination of the target protein, a key step preceding proteasomal degradation.[17][18]MediumDirectly confirms the mechanism of action of the degrader.[3]Can be technically complex to optimize.

Quantitative Data Comparison: A Case Study with a BRD4 Degrader

To illustrate how data from these orthogonal methods can be compared, the following table presents representative quantitative data for a hypothetical PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-studied target in cancer therapy.[11]

MethodKey ParameterValueInterpretation
Western Blotting DC5050 nMThe concentration of the PROTAC that induces 50% degradation of BRD4.[4]
Dmax>90%The maximum percentage of BRD4 degradation achieved.[4]
Mass Spectrometry (Proteomics) Fold Change-10A 10-fold decrease in BRD4 protein abundance upon treatment.
In-Cell Western IC5045 nMThe concentration for 50% inhibition of the signal, correlating with degradation.
CETSA Thermal Shift+5°CIncreased thermal stability of BRD4, confirming direct binding of the PROTAC.

Signaling Pathways and Experimental Workflows

Understanding the underlying biological pathways and the experimental steps involved is crucial for designing and interpreting validation experiments.

PROTAC-Mediated Protein Degradation Pathway

PROTACs are heterobifunctional molecules that consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step.[19] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome.[19][20]

PROTAC_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Recruited Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Protein Degradation Validation

A typical workflow for validating a novel protein degrader involves a series of experiments to confirm its mechanism of action and efficacy.[21] This often begins with assessing target degradation and progresses to more detailed mechanistic studies.[22]

Validation_Workflow Start Start: Candidate Degrader Degradation_Assay Degradation Assay (Western Blot, ICW) Determine DC50/Dmax Start->Degradation_Assay Potent Potent Degrader? Degradation_Assay->Potent MOA_Validation Mechanism of Action Validation Potent->MOA_Validation Yes Optimize Optimize Degrader (SAR) Potent->Optimize No Ternary_Complex Ternary Complex Formation (CETSA, NanoBRET) MOA_Validation->Ternary_Complex Optimize->Degradation_Assay Ubiquitination Ubiquitination Assay Ternary_Complex->Ubiquitination Downstream Downstream Functional Assays (e.g., Cell Viability) Ubiquitination->Downstream Validated Validated Degrader Downstream->Validated

Caption: Experimental workflow for targeted protein degradation studies.

Detailed Experimental Protocols

Reproducible and reliable data are contingent on detailed and standardized protocols. Below are representative protocols for key orthogonal validation methods.

Western Blotting Protocol

This technique is a cornerstone for confirming protein degradation.[5]

1. Cell Treatment and Lysis:

  • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[23]

  • Treat cells with a serial dilution of the degrader compound. Include a vehicle-only control (e.g., 0.1% DMSO).[5]

  • Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[12]

  • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[23][24]

  • Scrape the cells, collect the lysate, and clarify by centrifugation.[23]

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[15][23]

3. SDS-PAGE and Protein Transfer:

  • Normalize protein amounts for all samples and add Laemmli sample buffer.[24]

  • Denature the proteins by boiling at 95-100°C for 5-10 minutes.[24]

  • Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by electrophoresis.[23]

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15][23]

4. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[15]

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[23]

  • Wash the membrane three times with TBST.[24]

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Wash the membrane again three times with TBST.[24]

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[15]

  • Quantify the intensity of the bands using densitometry software.[25]

  • Normalize the level of the target protein to a loading control (e.g., GAPDH or β-actin).[25]

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[25]

Mass Spectrometry-Based Proteomics (TMT Labeling) Protocol

This unbiased approach is the gold standard for assessing a degrader's selectivity.[11]

1. Sample Preparation:

  • Treat cells with the degrader at a concentration that gives maximal degradation (Dmax) and a vehicle control.[4]

  • Lyse the cells and quantify the protein concentration.[12]

2. Protein Digestion and TMT Labeling:

  • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[12]

  • Label the peptides from each condition with a different Tandem Mass Tag (TMT) isobaric tag according to the manufacturer's instructions.[12][26]

  • Combine the labeled samples into a single tube.[12]

3. Peptide Fractionation and LC-MS/MS Analysis:

  • Fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.[10]

  • Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.[10]

4. Data Analysis:

  • Process the raw mass spectrometry data using specialized software (e.g., Proteome Discoverer, MaxQuant).[12]

  • Identify peptides and proteins by searching the data against a protein database.[12]

  • Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.[12]

  • Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment.[12]

Cellular Thermal Shift Assay (CETSA) Protocol

This method confirms direct target engagement in a cellular context.[13]

1. Cell Treatment:

  • Treat cells or cell lysates with the degrader compound or vehicle control.[13]

2. Thermal Challenge:

  • Aliquot the treated samples and heat them to a range of different temperatures for a defined period (e.g., 3 minutes).[27]

3. Lysis and Separation of Soluble Fraction:

  • If using intact cells, lyse them after the heat treatment.

  • Centrifuge the samples to pellet the aggregated, denatured proteins.[13]

4. Analysis of Soluble Protein:

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other quantitative methods like ELISA.[13]

5. Data Analysis:

  • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[27]

In-Cell Western (ICW) Protocol

A high-throughput method for quantifying protein levels.[7][16]

1. Cell Seeding and Treatment:

  • Seed cells in a 96- or 384-well plate and allow them to adhere.[7]

  • Treat cells with serial dilutions of the degrader compound.

2. Fixation and Permeabilization:

  • After treatment, fix the cells with a fixative (e.g., methanol (B129727) or paraformaldehyde).[16]

  • Permeabilize the cells to allow antibody entry.[16]

3. Immunostaining:

  • Block non-specific binding sites.

  • Incubate with a primary antibody specific to the target protein.[16]

  • Wash and incubate with a fluorescently labeled secondary antibody.

4. Imaging and Analysis:

  • Scan the plate using an imaging system that can detect the fluorescent signal.

  • Normalize the signal of the target protein to a total cell stain or a housekeeping protein.

  • Calculate the percentage of degradation relative to the vehicle-treated control to determine IC50 values.

Ubiquitination Assay Protocol

This assay directly confirms the mechanism of action by detecting the ubiquitination of the target protein.[17][18]

1. Cell Treatment:

  • Treat cells with the degrader compound. It is often beneficial to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[21]

2. Cell Lysis:

  • Lyse the cells in a buffer containing inhibitors of proteases and deubiquitinases (DUBs).

3. Immunoprecipitation:

  • Incubate the cell lysates with an antibody specific to the target protein to immunoprecipitate the protein of interest.[21]

  • Use protein A/G beads to pull down the antibody-protein complex.

4. Western Blotting:

  • Elute the protein from the beads and separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane and probe with an anti-ubiquitin antibody to detect the poly-ubiquitin chains on the target protein.

Conclusion

The validation of on-target protein degradation is a critical and multi-step process that requires a combination of orthogonal assays.[4] By employing a strategic workflow that includes initial quantification of degradation, confirmation of the mechanism of action, and assessment of off-target effects, researchers can build a robust data package. This comprehensive approach provides a high degree of confidence in the efficacy and specificity of novel protein-degrading therapeutics, ultimately accelerating their development and translation to the clinic.

References

Safety Operating Guide

Essential Safety and Disposal Guide for THP-CH3-ethyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of THP-CH3-ethyl propionate (B1217596) (CAS 3539-40-0)

This document provides essential safety information and detailed procedural guidance for the proper disposal of THP-CH3-ethyl propionate, chemically identified as ethyl 2-(tetrahydro-2H-pyran-2-yloxy)propanoate. As a component used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), adherence to strict safety and disposal protocols is imperative to ensure laboratory safety and environmental protection.[1][2][3][4][5][6]

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS 3539-40-0) was not located. The following guidance is based on the safety information for a structurally related compound, Ethyl (2R)-2-hydroxy-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)propanoate, and general safety protocols for PROTAC linkers and related chemical waste.[1] Users are strongly advised to consult with their institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

Key Safety and Physical Data

Due to the absence of a specific SDS, a comprehensive table of quantitative data cannot be provided. However, based on structurally similar compounds and general chemical principles, the following information should be considered.

PropertyAnticipated CharacteristicsCitation
Physical State Liquid[1]
Solubility Likely soluble in organic solvents.[1]
Hazards May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment.[1]

Proper Disposal Procedures

The disposal of this compound and materials contaminated with it must be managed as hazardous chemical waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing.

Step 2: Waste Segregation and Collection
  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant).

  • Collection:

    • Liquid Waste: Collect all solutions containing this compound in the designated liquid hazardous waste container.

    • Solid Waste: Any materials contaminated with this compound (e.g., pipette tips, gloves, absorbent pads) should be collected in a separate, clearly labeled solid hazardous waste container.

Step 3: Storage Pending Disposal
  • Store the sealed hazardous waste containers in a designated and secure satellite accumulation area.

  • Ensure the storage area is well-ventilated and away from incompatible materials.

Step 4: Final Disposal
  • Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste contractor.

  • Do not dispose of this compound down the drain or in regular trash.

Optional Chemical Inactivation (for specialized laboratories with EHS approval)

For laboratories equipped and approved for chemical inactivation of hazardous waste, the following general principles for the degradation of complex organic molecules may be considered. These procedures must be performed in a chemical fume hood with appropriate PPE.

  • Oxidative Degradation: The use of strong oxidizing agents like sodium hypochlorite (B82951) (bleach) can degrade some organic molecules. However, the reaction byproducts must be considered, and the final solution should still be disposed of as hazardous waste.

  • Hydrolytic Degradation: Strong acids or bases can hydrolyze ester functionalities within the molecule. This process also requires careful handling and disposal of the resulting waste stream as hazardous.

Note: Chemical inactivation should only be performed by trained personnel with a thorough understanding of the potential reactions and hazards involved, and with the explicit approval of their institution's EHS department.

Experimental Workflow for Disposal

This compound Disposal Workflow Figure 1: Disposal Workflow for this compound cluster_0 Preparation cluster_1 Waste Collection cluster_2 Storage & Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Liquid_Waste Collect Liquid Waste in Labeled Hazardous Container PPE->Liquid_Waste Solid_Waste Collect Contaminated Solids in Separate Labeled Container PPE->Solid_Waste Storage Store in Designated Satellite Accumulation Area Liquid_Waste->Storage Solid_Waste->Storage Disposal Arrange for Pickup by Licensed Waste Contractor Storage->Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
THP-CH3-ethyl propionate
Reactant of Route 2
Reactant of Route 2
THP-CH3-ethyl propionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.